Octahydro-1h-cyclopenta[b]pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 132840. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-3-7-4-2-6-9-8(7)5-1/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNWCWVQGCSQRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCCNC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90965836 | |
| Record name | Octahydro-1H-cyclopenta[b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90965836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51501-54-3 | |
| Record name | Octahydro-1H-cyclopenta[b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51501-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octahydro-1H-1-pyrindine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051501543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 51501-54-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132840 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octahydro-1H-cyclopenta[b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90965836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octahydro-1H-1-pyrindine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.024 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Octahydro-1H-cyclopenta[b]pyridine Scaffold for GABA Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. The development of conformationally restricted GABA analogues is a key strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. This technical guide focuses on the promising octahydro-1H-cyclopenta[b]pyridine scaffold as a core for designing novel GABA analogues. We delve into the synthetic approaches for this bicyclic system, explore the fundamental GABA receptor signaling pathways, and provide standardized experimental protocols for the biological evaluation of potential drug candidates. While specific quantitative biological data for GABA analogues based on this scaffold remains limited in publicly accessible literature, this guide serves as a comprehensive resource for researchers aiming to explore this chemical space.
Introduction: The Rationale for Conformationally Restricted GABA Analogues
The inherent flexibility of the GABA molecule allows it to adopt multiple conformations, leading to interactions with various receptor subtypes and transporter proteins. This lack of conformational rigidity can result in off-target effects and reduced therapeutic efficacy. By incorporating the GABA pharmacophore into a rigid bicyclic scaffold like this compound, it is possible to lock the molecule into a specific bioactive conformation. This approach can lead to:
-
Enhanced Receptor Selectivity: A rigid analogue may preferentially bind to a specific GABA receptor subtype (e.g., GABAA, GABAB) or even specific subunit compositions of the GABAA receptor.
-
Increased Potency: By pre-organizing the molecule in its binding conformation, the entropic penalty of binding is reduced, potentially leading to higher affinity.
-
Improved Pharmacokinetic Properties: The rigid scaffold can influence physicochemical properties such as lipophilicity and metabolic stability, leading to better drug-like characteristics.
The this compound scaffold offers a unique three-dimensional structure that can be strategically functionalized to present the key elements of the GABA pharmacophore in a spatially defined manner.[1]
Synthesis of the this compound Core
The synthesis of GABA analogues based on the this compound scaffold has been reported, providing a foundational route for further chemical exploration.
Synthesis of rel-(4aS,6R,7aR)-octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acid
A notable example is the synthesis of rel-(4aS,6R,7aR)-octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acid, a conformationally restricted GABA analogue.[1] The synthesis is an eight-step sequence, with key steps involving the reaction of 2,3-bis(chloromethyl)pyridine with a C1-binucleophile and a subsequent catalytic reduction of the pyridine ring.[1] The overall yield for this specific synthesis was reported to be 9.0%.[1]
Detailed Experimental Protocol:
While the overall synthetic strategy has been published, the detailed step-by-step experimental protocols with specific reagents, quantities, reaction conditions, and yields for each of the eight steps are not available in the public domain based on the conducted literature search. Researchers interested in replicating or adapting this synthesis would need to consult the primary publication by Melnykov, Grygorenko, et al. (Amino Acids2019 , 51, 255–261) and its potential supplementary information.
Physicochemical Properties
Understanding the physicochemical properties of the core scaffold is crucial for drug design and development.
| Property | Value |
| Molecular Formula | C₈H₁₅N |
| Molecular Weight | 125.21 g/mol |
| XLogP3 | 1.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 0 |
| pKa | 11.75 ± 0.20 (Predicted) |
Table 1: Physicochemical properties of the parent this compound scaffold.
GABA Receptor Signaling Pathways
GABA exerts its inhibitory effects through two main classes of receptors: GABAA and GABAB receptors.
-
GABAA Receptors: These are ligand-gated ion channels that, upon GABA binding, open an integral chloride channel, leading to hyperpolarization of the neuronal membrane and inhibition of neurotransmission.
-
GABAB Receptors: These are G-protein coupled receptors that, upon activation, can indirectly open potassium channels or inhibit calcium channels, also resulting in an inhibitory effect.
Biological Evaluation of this compound GABA Analogues
A critical step in the development of novel GABA analogues is their biological characterization. This typically involves a series of in vitro and in vivo assays to determine their affinity, efficacy, selectivity, and functional effects.
Quantitative Biological Data
A thorough search of the scientific literature and patent databases did not yield any publicly available quantitative biological data (e.g., Ki, IC50, EC50) for GABA analogues based on the this compound scaffold. The following table is provided as a template for researchers to populate as data becomes available.
| Compound ID | Target | Assay Type | Ki (nM) | IC50 (nM) | EC50 (nM) | % Efficacy |
| e.g., Analogue 1 | GABAA | Radioligand Binding | - | - | - | - |
| e.g., Analogue 1 | GABAB | Radioligand Binding | - | - | - | - |
| e.g., Analogue 1 | GABAA | Electrophysiology | - | - | - | - |
Table 2: Template for Quantitative Biological Data of this compound GABA Analogues (Data currently unavailable).
Experimental Protocols: GABA Receptor Binding Assay
Radioligand binding assays are a standard method to determine the affinity of a test compound for a specific receptor. Below is a generalized protocol for a competitive binding assay for GABAA receptors.
Materials:
-
Membrane Preparation: Rat or mouse whole brain membranes, or membranes from cell lines expressing specific GABAA receptor subtypes.
-
Radioligand: [³H]-Muscimol or [³H]-GABA.
-
Non-specific Binding Control: High concentration of unlabeled GABA (e.g., 1 mM).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: this compound GABA analogues at various concentrations.
-
Filtration Apparatus: Cell harvester and glass fiber filters.
-
Scintillation Counter and Cocktail.
Protocol:
-
Membrane Preparation:
-
Homogenize brain tissue in ice-cold buffer.
-
Centrifuge to pellet membranes.
-
Wash pellet multiple times by resuspension and centrifugation.
-
Resuspend final pellet in assay buffer and determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, radioligand, and either vehicle, non-specific binding control, or test compound.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at a specified temperature (e.g., 4°C) for a defined period (e.g., 60 minutes).
-
-
Termination and Filtration:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place filters in scintillation vials with scintillation cocktail.
-
Measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Structure-Activity Relationship (SAR) and Future Directions
The development of a robust SAR for the this compound scaffold is contingent on the synthesis and biological evaluation of a diverse library of analogues. Key structural modifications to explore include:
-
Stereochemistry: The relative and absolute stereochemistry of the substituents on the bicyclic core will be critical for receptor interaction.
-
Position of the Carboxylic Acid Moiety: Varying the attachment point of the acidic group will alter the distance and orientation relative to the basic nitrogen, which is crucial for mimicking GABA.
-
Substitutions on the Scaffold: Introduction of substituents on the carbocyclic and heterocyclic rings can modulate potency, selectivity, and pharmacokinetic properties.
Conclusion
The this compound scaffold represents a promising and relatively underexplored framework for the design of novel, conformationally restricted GABA analogues. The synthetic accessibility of this core, as demonstrated in the literature, provides a solid foundation for the generation of compound libraries for biological screening. While there is a current lack of publicly available quantitative biological data for analogues based on this scaffold, the principles of conformational restriction suggest that such compounds could exhibit enhanced potency and selectivity for GABA receptors. This technical guide provides the necessary background information on the synthesis, underlying biology, and experimental methodologies to encourage and facilitate further research into this intriguing class of molecules for the potential development of new therapeutics targeting the GABAergic system.
References
The Diverse Biological Landscape of Octahydro-1H-cyclopenta[b]pyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The octahydro-1H-cyclopenta[b]pyridine scaffold, a unique bicyclic saturated heterocycle, has emerged as a promising framework in medicinal chemistry. Its rigid, three-dimensional structure provides a versatile platform for the development of novel therapeutic agents across various disease areas. This technical guide delves into the reported biological activities of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of associated workflows and pathways to facilitate further research and drug discovery efforts.
Antiproliferative Activity
A notable area of investigation for this compound derivatives is their potential as anticancer agents. Studies have demonstrated that certain derivatives exhibit significant cytotoxic effects against human cancer cell lines.
Quantitative Antiproliferative Data
The antiproliferative activity of a series of synthesized 3-cyanopyridine derivatives, including those incorporating the this compound moiety, was evaluated against the human liver carcinoma cell line, HEPG2. The half-maximal inhibitory concentration (IC50) values were determined to quantify their cytotoxic potential. Doxorubicin, a standard chemotherapeutic agent, was used as a reference compound.
| Compound ID | Structure | IC50 (µM) vs. HEPG2 Cell Line[1] |
| 5c | 2-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile | 1.46[1] |
| 5d | 2-(4-methoxyphenyl)-4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile | 7.08[1] |
| 5a | 2-phenyl-4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile | 22.3[1] |
| 9c | 2-amino-N'-(4-chlorobenzoyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbohydrazide | 35.1[1] |
| 13c | 2-(4-chlorophenyl)-4-hydrazono-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile | 40.2[1] |
| 5b | 2-(4-methylphenyl)-4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile | 42.8[1] |
| 9a | 2-amino-N'-benzoyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbohydrazide | 42.8[1] |
| Doxorubicin | Reference Drug | 0.72[1] |
Table 1: Antiproliferative activity of selected this compound derivatives against the HEPG2 human liver cancer cell line.[1]
The data indicates that derivatives 5c and 5d display promising antitumor activity against the HEPG2 cell line.[1]
Experimental Protocol: Antiproliferative Activity Assay
The following protocol was utilized to determine the IC50 values of the this compound derivatives against the HEPG2 cell line.[1]
Materials:
-
HEPG2 human liver carcinoma cell line
-
RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
Doxorubicin (reference compound)
-
96-well microplates
-
CO2 incubator
Procedure:
-
Cell Culture: HEPG2 cells were maintained in RPMI-1640 medium supplemented with 10% FBS at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Cells were harvested using trypsin-EDTA, and a cell suspension was prepared. Cells were seeded into 96-well microplates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds were dissolved in DMSO to prepare stock solutions. A series of dilutions of the test compounds were prepared in the culture medium. The medium from the wells was replaced with fresh medium containing various concentrations of the test compounds. A control group received medium with DMSO only.
-
Incubation: The plates were incubated for 48 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Assay: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium containing MTT was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the control group. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curves.
Workflow for Antiproliferative Assay
Workflow of the MTT assay for determining antiproliferative activity.
Other Potential Biological Activities
While quantitative data for other biological activities of this compound derivatives is not as extensively documented in publicly available literature, preliminary studies and research on structurally related compounds suggest potential in several other areas:
-
Insecticidal Activity: Some pyridine derivatives have shown moderate insecticidal properties.[2][3] Further investigation into the structure-activity relationship of this compound derivatives could lead to the development of novel insecticides.
-
GABA Receptor Modulation: The rigid bicyclic structure of these compounds makes them interesting candidates for targeting the Gamma-Aminobutyric Acid (GABA) receptor, a key inhibitory neurotransmitter in the central nervous system. One study focused on the synthesis of a conformationally restricted GABA analogue based on the this compound scaffold, though specific binding data was not provided.[4][5]
-
Opioid Receptor Antagonism: Research on related bicyclic nitrogen-containing heterocycles has identified potent antagonists for the mu-opioid receptor. This suggests that the this compound core could also serve as a scaffold for developing new opioid receptor modulators.
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the design and synthesis of novel, biologically active molecules. The documented antiproliferative activity of certain derivatives warrants further investigation, including screening against a broader panel of cancer cell lines and mechanistic studies to elucidate their mode of action. The potential for insecticidal, GABAergic, and opioid receptor modulating activities also presents exciting avenues for future research.
This technical guide provides a foundational overview of the current state of knowledge on the biological activities of this compound derivatives. It is intended to serve as a valuable resource for researchers in the field, stimulating further exploration and accelerating the discovery of new therapeutic agents based on this versatile chemical scaffold.
Signaling Pathway Hypothesis: Antiproliferative Action
While the precise mechanism of action for the antiproliferative this compound derivatives has not been fully elucidated, a common pathway for cytotoxic agents involves the induction of apoptosis. A hypothetical signaling cascade is presented below.
Hypothetical intrinsic apoptosis pathway induced by a cytotoxic compound.
References
- 1. Facile synthesis and antiproliferative activity of new 3-cyanopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syntheses and biological activities of octahydro-1H-cyclopenta[d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A conformationally restricted GABA analogue based on this compound scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structure-Activity Relationship of Octahydro-1H-cyclopenta[b]pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The octahydro-1H-cyclopenta[b]pyridine scaffold is a saturated bicyclic heterocyclic system that has garnered interest in medicinal chemistry due to its rigid, three-dimensional structure. This conformationally constrained framework makes it an attractive template for the design of novel therapeutic agents, particularly for targets within the central nervous system. While comprehensive structure-activity relationship (SAR) studies on a broad series of this compound derivatives are not extensively available in the public domain, existing research on specific analogues and related structures provides valuable insights into their potential pharmacological applications. This guide synthesizes the available information, focusing on the synthesis, potential biological activities, and relevant experimental methodologies.
Introduction to the this compound Scaffold
The this compound core consists of a fused cyclopentane and pyridine ring system, resulting in a saturated, bicyclic structure. The parent compound has the chemical formula C8H15N.[1] Its rigid conformation reduces the number of accessible low-energy conformers, which can lead to higher receptor affinity and selectivity compared to more flexible molecules. This conformational restriction is a key feature exploited in rational drug design. One notable application of this scaffold has been in the development of a conformationally restricted analog of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the brain.[2]
Potential Therapeutic Applications and Structure-Activity Relationships
Direct and extensive SAR data for a series of this compound compounds is limited in currently accessible literature. However, by examining related structures, we can infer potential areas of biological activity.
GABA Receptor Modulation
A significant development utilizing this scaffold is the synthesis of rel-(4aS,6R,7aR)-octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acid as a conformationally restricted GABA analogue.[2] GABA analogues are crucial in the treatment of neurological disorders such as epilepsy, anxiety, and neuropathic pain. The rigid structure of the this compound backbone is intended to mimic a specific bioactive conformation of GABA, potentially leading to enhanced selectivity for GABA receptor subtypes.
While a detailed SAR table cannot be constructed without data on multiple analogues, the principles of GABA analogue design suggest that the following structural features would be critical for activity:
-
Position and Stereochemistry of the Carboxylic Acid Group: The spatial arrangement of the acidic moiety is crucial for interaction with the GABA receptor. Variations in its position on the cyclopentane ring would likely have a significant impact on binding affinity and efficacy.
-
Substitution on the Bicyclic Core: Introduction of substituents on either the cyclopentane or the piperidine ring could influence lipophilicity, metabolic stability, and receptor interaction. For instance, alkyl or aryl substitutions could probe additional binding pockets on the receptor.
-
Nitrogen Atom Modifications: The basicity of the nitrogen atom can be modulated through substitution, which would affect the compound's pKa and its interaction with physiological targets.
Opioid Receptor Antagonism
While not the exact same scaffold, studies on structurally related octahydro-1H-pyrido[1,2-a]pyrazines have shown potent mu-opioid receptor antagonist activity.[3] This suggests that the broader family of saturated bicyclic pyridines could be a promising starting point for the development of ligands for opioid receptors. An SAR study in this area would likely explore:
-
N-Substituents: The nature of the substituent on the nitrogen atom is often a key determinant of activity at opioid receptors.
-
Hydroxyphenyl Moiety: Many opioid receptor ligands contain a hydroxyphenyl group that is critical for binding. The position and substitution pattern on this ring would be important variables.
Experimental Protocols
Detailed experimental procedures are essential for the synthesis and evaluation of novel compounds. Below is a summarized protocol for the synthesis of a key this compound derivative.
Synthesis of rel-(4aS,6R,7aR)-octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acid
An eight-step synthesis was developed to produce this conformationally restricted GABA analogue.[2] The key steps involved the reaction of 2,3-bis(chloromethyl)pyridine with a C1-binucleophile followed by the catalytic reduction of the pyridine ring.[2]
Illustrative Synthetic Workflow:
References
- 1. Octahydro-1H-cyclopenta(b)pyridine | C8H15N | CID 98448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A conformationally restricted GABA analogue based on this compound scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereochemistry of Octahydro-1h-cyclopenta[b]pyridine and its effects
An In-depth Technical Guide to the Stereochemistry of Octahydro-1H-cyclopenta[b]pyridine and Its Ramifications in Drug Development
Authored by a Senior Application Scientist
Abstract
The this compound scaffold is a conformationally restricted bicyclic system that has garnered significant interest in medicinal chemistry, primarily as a rigid isostere for more flexible pharmacophores. Its three-dimensional structure provides a unique vectoral presentation of substituents, making it a valuable building block for probing ligand-receptor interactions. The stereochemical complexity arising from its multiple chiral centers dictates not only its physical properties but also its pharmacological activity. This guide provides a comprehensive analysis of the stereoisomers of this compound, detailing their conformational preferences, the profound impact of stereochemistry on biological function, and robust experimental protocols for their synthesis, separation, and characterization.
The Structural Foundation: Stereochemistry and Conformational Analysis
The this compound core is a fused heterocyclic system consisting of a piperidine ring and a cyclopentane ring. The IUPAC name for the parent structure is 2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine[1]. The molecule possesses two chiral bridgehead carbons, C4a and C7a, which are fundamental to its stereochemical identity. The fusion of the two rings can be either cis or trans, leading to two distinct sets of diastereomers.
-
Cis-fused isomers: The hydrogens at C4a and C7a are on the same face of the molecule. This forces the ring system into a bent, V-shape. The piperidine ring can adopt two different chair conformations, leading to a dynamic equilibrium.
-
Trans-fused isomers: The hydrogens at C4a and C7a are on opposite faces. This results in a more linear and rigid structure, analogous to trans-decalin. The trans configuration locks the ring system into a relatively fixed conformation.
Each diastereomer (cis and trans) is chiral and therefore exists as a pair of enantiomers. The presence of any additional substituents on the rings further increases the number of possible stereoisomers. The thermodynamic stability generally favors the trans-fused isomer due to reduced steric strain compared to the more crowded cis configuration.
The absolute configuration of these stereoisomers is critical. For instance, the specific analogue rel-(4aS,6R,7aR)-octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acid has been developed as a conformationally restricted γ-aminobutyric acid (GABA) analogue[2]. This highlights that precise control over all chiral centers is necessary to achieve the desired biological effect.
References
Unlocking the Therapeutic Potential of the Octahydro-1H-cyclopenta[b]pyridine Scaffold: A Strategic Guide to Target Identification and Validation
An in-depth technical guide
Executive Summary
The quest for novel therapeutics is often a journey into uncharted chemical space. The Octahydro-1H-cyclopenta[b]pyridine core represents a compelling, yet underexplored, scaffold. Its rigid, three-dimensional structure is characteristic of many biologically active natural products, suggesting inherent potential for high-affinity and selective interactions with protein targets. This guide eschews a simple catalog of known interactions; instead, it provides a comprehensive, field-proven strategic workflow for the de novo identification and validation of therapeutic targets for novel derivatives of this scaffold. We will detail a multi-pronged approach, beginning with robust computational methods to generate high-probability hypotheses, followed by rigorous experimental techniques for target deconvolution and functional validation. This document is designed as a practical roadmap for research teams aiming to translate a promising chemical starting point into a validated drug discovery program.
The this compound Scaffold: A Privileged Starting Point
The this compound framework is a saturated heterocyclic system. Its fused ring structure imparts conformational rigidity, a desirable trait in medicinal chemistry that can reduce the entropic penalty of binding to a protein target, often leading to higher affinity. This core is found within more complex alkaloid structures known to possess potent biological activities, particularly neuromodulatory effects.
The strategic value of this scaffold lies in its potential as a "privileged structure"—a molecular framework that is capable of binding to multiple, often unrelated, protein targets. By systematically exploring the chemical space around this core, we can generate libraries of compounds with diverse pharmacological profiles. The fundamental challenge, and the focus of this guide, is to accurately identify which protein targets these new chemical entities interact with and to determine the functional consequences of these interactions.
Phase 1: In Silico Target Prediction & Hypothesis Generation
Before committing to resource-intensive wet-lab experiments, a robust in silico investigation is critical. This phase aims to narrow the vast landscape of the human proteome to a manageable list of high-probability candidate targets. The causality behind this "compute-first" approach is rooted in efficiency: it allows for the rapid, cost-effective triage of hypotheses and informs the design of more targeted, and therefore more likely to succeed, experimental campaigns.
Ligand-Based Similarity Analysis
Expertise & Rationale: This methodology operates on the well-established principle that structurally similar molecules often share common biological targets. By comparing a novel derivative of our scaffold to databases of compounds with known activities, we can generate an initial set of plausible targets.
Protocol: Target Prediction via Chemical Similarity
-
Compound Preparation: Generate a 2D or 3D representation of the novel this compound derivative (e.g., as a SMILES string or SDF file).
-
Database Selection: Utilize public databases rich in bioactivity data, such as ChEMBL, PubChem, and BindingDB.
-
Tool Selection: Employ a web-based prediction tool like SwissTargetPrediction. These platforms have pre-compiled libraries and algorithms to calculate chemical similarity and map it to known targets.
-
Execution:
-
Upload the compound's structure to the server.
-
The algorithm computes multiple similarity metrics (e.g., 2D fingerprints, 3D shape) against its database of known ligands.
-
The output is a ranked list of potential protein targets, scored by the probability of interaction based on similarity to known binders.
-
-
Data Interpretation: Analyze the top-ranked targets. Pay close attention to target classes that appear frequently (e.g., G-protein coupled receptors, ion channels, kinases), as this may suggest a general mode of action for the scaffold.
Table 1: Representative Data from a Hypothetical Similarity Search
| Target Class | Specific Target Example | Probability Score | Rationale for Prioritization |
| GPCR (Class A) | Dopamine Receptor D2 | 0.65 | Scaffold is similar to known CNS-active alkaloids. |
| Voltage-gated Ion Channel | CaV2.2 (N-type) | 0.58 | Fused ring systems often fit well into channel pores. |
| Kinase | Glycogen Synthase Kinase 3 (GSK3) | 0.45 | Nitrogen-containing heterocycles are common kinase hinge-binding motifs. |
| Enzyme | Acetylcholinesterase | 0.41 | Structural resemblance to other known inhibitors. |
Structure-Based Virtual Screening
Expertise & Rationale: When high-resolution structures of potential target proteins are available, molecular docking can provide valuable insights into binding modes and energetics. This structure-based approach is complementary to ligand-based methods and can identify novel interactions not predictable from similarity alone. A high-throughput virtual screen (HTVS) allows us to virtually test a library of our scaffold's derivatives against a panel of disease-relevant protein structures.
Workflow: High-Throughput Virtual Screening (HTVS)
Caption: High-Throughput Virtual Screening (HTVS) workflow.
Pathway and Network Analysis
Expertise & Rationale: Biological processes are not governed by single proteins but by complex networks. Mapping our computationally predicted targets onto known signaling pathways can provide crucial context.[1][2] If multiple high-probability targets fall within the same pathway (e.g., the PI3K/Akt/mTOR pathway), it strengthens the hypothesis that our compound series may act as a modulator of that specific pathway. This systems-level view is invaluable for predicting the ultimate physiological effect of a drug.
Protocol: Mapping Targets to Biological Pathways
-
Consolidate Target List: Compile a list of candidate targets from both ligand- and structure-based analyses. Use standardized identifiers (e.g., UniProt IDs).
-
Select Pathway Database: Utilize comprehensive, curated databases such as KEGG (Kyoto Encyclopedia of Genes and Genomes)[1][2][3][4] or Reactome.[5][6][7][8][9]
-
Perform Over-Representation Analysis (ORA):
-
Input the list of candidate targets into the database's analysis tool.
-
The tool will compare your list against all known pathways.
-
It calculates which pathways are statistically "over-represented" with your targets, meaning they contain more of your targets than would be expected by random chance.
-
-
Visualize and Interpret: The output is typically a list of pathways with associated p-values. Visualize the most significant pathways to understand how the identified targets interact. This helps build a mechanistic hypothesis for the compound's action.
Caption: Hypothetical signaling pathway with predicted targets.
Phase 2: Experimental Target Deconvolution & Validation
Computational predictions are hypotheses that require rigorous experimental proof. The objective of this phase is to move from a list of potential targets to one or more validated targets. The choice of method depends on the nature of the compound and the available resources, but a multi-pronged approach provides the most self-validating and trustworthy data.
Affinity Chromatography-Mass Spectrometry (AC-MS)
Expertise & Rationale: AC-MS is a powerful, unbiased method for identifying direct binding partners of a small molecule from a complex biological sample (e.g., cell or tissue lysate).[10][11][12][13][14] The core principle involves immobilizing a derivative of the compound on a solid support (the "bait"), incubating it with a proteome, washing away non-specific binders, and identifying the specifically retained proteins ("prey") by mass spectrometry. This technique is invaluable because it does not require a pre-existing hypothesis about the target's identity.
Protocol: Unbiased Target ID using AC-MS
-
Probe Synthesis: Synthesize a derivative of the this compound compound that incorporates three key features:
-
The core pharmacophore for target binding.
-
A linker arm of appropriate length (e.g., polyethylene glycol).
-
A reactive handle for immobilization (e.g., biotin, alkyne for click chemistry).
-
-
Immobilization: Covalently attach the probe to a solid support (e.g., streptavidin-coated beads for a biotinylated probe).
-
Lysate Incubation: Incubate the bead-bound probe with a relevant cell or tissue lysate. The lysate should be prepared under native (non-denaturing) conditions to preserve protein structure.
-
Competitive Elution (Trustworthiness Step): As a crucial control for specificity, perform a parallel incubation where a high concentration of the original, non-immobilized ("free") compound is added. True binding partners will preferentially bind the free compound and will not be captured by the beads.
-
Washing: Wash the beads extensively with buffer to remove proteins that are not specifically bound to the probe.
-
Elution & Digestion: Elute the bound proteins from the beads and digest them into smaller peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.
-
Protein Identification: Use a database search algorithm (e.g., Mascot, MaxQuant) to match the experimental peptide fragmentation patterns to theoretical patterns from a protein sequence database, thereby identifying the captured proteins.
-
Data Analysis: True targets will be highly enriched in the primary experiment and significantly depleted in the competitive elution control.
Caption: Affinity Chromatography-Mass Spectrometry (AC-MS) workflow.
Cellular Thermal Shift Assay (CETSA)
Expertise & Rationale: CETSA is a gold-standard method for verifying direct target engagement within intact cells.[15][16][17][18][19] The principle is based on ligand-induced thermal stabilization: a protein bound to a small molecule is typically more resistant to heat-induced denaturation than the unbound protein. By heating cells treated with the compound to various temperatures and then measuring the amount of soluble target protein remaining, we can directly observe this stabilization as a "shift" in the protein's melting curve.[16] This provides powerful, physiological evidence of a direct interaction.
Protocol: Target Engagement Verification by CETSA
-
Cell Treatment: Treat intact cells with the test compound at various concentrations. Include a vehicle-only control (e.g., DMSO).
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short period (e.g., 3 minutes) using a thermal cycler. Immediately cool the samples on ice.
-
Cell Lysis: Lyse the cells to release their contents. This is often done by freeze-thaw cycles or sonication.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins and other cellular debris.
-
Quantification: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Quantify the amount of the specific target protein of interest using an antibody-based method like Western Blot or an ELISA.
-
Data Analysis: Plot the percentage of soluble protein remaining at each temperature for both the treated and untreated samples. A shift of the melting curve to the right (i.e., a higher melting temperature, Tₘ) in the presence of the compound is direct evidence of target engagement.
Table 2: Representative Data from a CETSA Experiment
| Temperature (°C) | % Soluble Target (Vehicle) | % Soluble Target (10 µM Cmpd) | Interpretation |
| 46 | 100% | 100% | No denaturation |
| 50 | 85% | 98% | Stabilization begins |
| 54 | 52% (Tₘ) | 88% | Significant stabilization |
| 58 | 21% | 55% (Tₘ) | ΔTₘ of +4°C indicates engagement |
| 62 | 5% | 25% | Denaturation proceeds |
Potential Therapeutic Areas for the Scaffold
Based on the chemical nature of the this compound scaffold—a rigid, nitrogen-containing heterocycle—we can hypothesize several promising therapeutic areas for its derivatives, which can guide the selection of cell lines and target panels in the early discovery phases.
-
Central Nervous System (CNS) Disorders: Many CNS-active drugs and natural products contain similar rigid, amine-containing cores. These structures are often well-suited to bind neurotransmitter receptors (e.g., dopaminergic, serotonergic, adrenergic GPCRs) and ion channels.
-
Oncology: The heterocycle can serve as a scaffold for designing kinase inhibitors, which often interact with the ATP-binding pocket's hinge region.
-
Inflammatory & Autoimmune Diseases: Many enzymes and receptors involved in inflammatory signaling pathways, such as JAK kinases or chemokine receptors, are potential targets for small molecules with this structural motif.
Conclusion
The this compound scaffold is a promising starting point for the discovery of novel therapeutics. However, its potential can only be realized through a systematic and rigorous process of target identification and validation. The integrated strategy outlined in this guide—combining predictive in silico methods with unbiased and confirmatory experimental techniques—provides a robust framework for success. By first generating high-probability hypotheses through computational chemistry and then validating them with orthogonal, physiologically relevant assays like AC-MS and CETSA, research teams can build a compelling, data-driven case for a new drug's mechanism of action. This self-validating workflow minimizes the risk of pursuing false leads and maximizes the probability of translating a novel chemical entity into a viable therapeutic candidate.
References
- 1. The KEGG pathways database - Paintomics Documentation [paintomics.readthedocs.io]
- 2. KEGG - Wikipedia [en.wikipedia.org]
- 3. KEGG PATHWAY Database [genome.jp]
- 4. KEGG: Kyoto Encyclopedia of Genes and Genomes [genome.jp]
- 5. Home - Reactome Pathway Database [reactome.org]
- 6. Reactome - Wikipedia [en.wikipedia.org]
- 7. The Reactome pathways database - Paintomics Documentation [paintomics.readthedocs.io]
- 8. Reactome: a database of reactions, pathways and biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Reactome Pathway Knowledgebase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. brjac.com.br [brjac.com.br]
- 14. Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. scispace.com [scispace.com]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of Octahydro-1H-cyclopenta[b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octahydro-1H-cyclopenta[b]pyridine, a saturated bicyclic amine, represents a significant scaffold in medicinal chemistry. Its rigid, three-dimensional structure makes it an attractive template for the design of conformationally restricted analogues of bioactive molecules, most notably as a novel framework for γ-aminobutyric acid (GABA) analogues. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, physicochemical characteristics, and its role as a key building block in the development of potential therapeutics targeting the GABAergic system.
Physicochemical Properties
This compound (CAS No: 51501-54-3) is a combustible liquid that is harmful if swallowed and can cause severe skin burns and eye damage.[1] It may also cause respiratory irritation.[1] The key physicochemical properties, both experimental and predicted, are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅N | [1][2] |
| Molecular Weight | 125.21 g/mol | [1] |
| Boiling Point | 83 °C (at 19 Torr) | [2] |
| pKa (Predicted) | 11.75 ± 0.20 | [2] |
| logP (Predicted) | 1.86730 | [2] |
| XLogP3 | 1.5 | [2] |
| Density (Predicted) | 0.915 ± 0.06 g/cm³ | [2] |
| Polar Surface Area (PSA) | 12.03 Ų | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Rotatable Bond Count | 0 | [2] |
| Exact Mass | 125.120449483 | [2] |
Synthesis and Reactivity
The synthesis of the this compound core is most commonly achieved through the catalytic hydrogenation of a corresponding pyridine precursor. A general and effective method for the reduction of substituted pyridines to their respective piperidines involves the use of platinum(IV) oxide (PtO₂) as a catalyst in glacial acetic acid under hydrogen pressure.[3]
Experimental Protocol: General Catalytic Hydrogenation of a Pyridine Ring[3]
This protocol describes a general procedure for the catalytic hydrogenation of a substituted pyridine to a piperidine, which can be adapted for the synthesis of this compound from 2,3-cyclopentenopyridine.
Materials:
-
Substituted Pyridine (e.g., 2,3-cyclopentenopyridine)
-
Platinum(IV) oxide (PtO₂)
-
Glacial Acetic Acid
-
Hydrogen Gas
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Celite
Procedure:
-
A stirred solution of the substituted pyridine (1.0 g) in glacial acetic acid (5 mL) is treated with a catalytic amount of PtO₂ (5 mol%).
-
The reaction mixture is subjected to hydrogen gas pressure (50-70 bar).
-
After 6-10 hours, the reaction is quenched with sodium bicarbonate.
-
The mixture is then extracted with ethyl acetate (3 x 20 mL).
-
The combined organic extracts are filtered through Celite and dried over anhydrous sodium sulfate.
-
The solvent is evaporated under reduced pressure to yield the crude product.
-
Further purification can be achieved by column chromatography.
A derivative, rel-(4aS,6R,7aR)-octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acid, has been synthesized in an eight-step sequence.[4] The key steps in this synthesis are the reaction of 2,3-bis(chloromethyl)pyridine with a C1-binucleophile followed by the catalytic reduction of the pyridine ring.[4]
Spectroscopic Data
-
¹H NMR: The spectrum would be complex due to the presence of multiple chiral centers and the rigid bicyclic structure, leading to distinct signals for the diastereotopic protons. The signals would appear in the aliphatic region, typically between 1.0 and 3.5 ppm. Protons adjacent to the nitrogen atom would be expected to resonate further downfield.
-
¹³C NMR: The spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons attached to the nitrogen atom would appear in the range of 40-60 ppm, while the other aliphatic carbons would resonate at higher fields.
-
IR Spectroscopy: The spectrum would be characterized by C-H stretching vibrations in the 2800-3000 cm⁻¹ region. An N-H stretching band would be expected around 3300-3500 cm⁻¹ for the secondary amine. C-N stretching vibrations would appear in the fingerprint region.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 125. Fragmentation would likely involve the loss of alkyl groups from the cyclopentane and piperidine rings.
Role in Drug Development: A GABA Analogue Scaffold
The conformational flexibility of GABA is crucial for its interaction with different receptor subtypes.[5] By incorporating the GABA pharmacophore into the rigid this compound scaffold, it is possible to create conformationally restricted analogues.[6] This rigidity can lead to increased receptor selectivity and improved pharmacological profiles.[7]
Proposed Mechanism of Action at the GABA-A Receptor
Derivatives of this compound are being explored as analogues of GABA, the primary inhibitory neurotransmitter in the central nervous system.[4][6] These analogues are expected to act on GABA-A receptors, which are ligand-gated ion channels. The proposed mechanism of action involves the binding of the analogue to the GABA binding site on the receptor, leading to a conformational change that opens the chloride ion channel. The influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect. The rigid structure of the this compound core is thought to pre-organize the pharmacophoric elements (the amine and carboxylic acid groups of the GABA analogue) in a conformation that is favorable for binding to the GABA-A receptor.
Below is a diagram illustrating the general signaling pathway of the GABA-A receptor, which is the target for GABA analogues based on the this compound scaffold.
Synthesis Workflow for a GABA Analogue
The synthesis of a conformationally restricted GABA analogue based on the this compound scaffold involves a multi-step process. The following diagram illustrates a generalized workflow.
Conclusion
This compound is a valuable scaffold in medicinal chemistry, offering a rigid framework for the design of novel therapeutics. Its synthesis, primarily through the catalytic hydrogenation of a pyridine precursor, provides access to a range of derivatives. The exploration of this scaffold in the context of GABA analogues highlights its potential for developing next-generation drugs targeting the central nervous system. Further research into the synthesis of diverse derivatives and their detailed pharmacological evaluation will be crucial in fully realizing the therapeutic potential of this promising molecular core.
References
- 1. Octahydro-1H-cyclopenta(b)pyridine | C8H15N | CID 98448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|lookchem [lookchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. A conformationally restricted GABA analogue based on this compound scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. On the GABAA receptor: a molecular modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
IUPAC name for Octahydro-1h-cyclopenta[b]pyridine
An In-depth Technical Guide to Octahydro-1H-cyclopenta[b]pyridine and its Derivatives
This technical guide provides a comprehensive overview of this compound, a heterocyclic scaffold of significant interest to researchers, scientists, and drug development professionals. The document details its chemical identity, physicochemical properties, synthetic approaches, and its primary application as a core structure for developing conformationally restricted analogues of neurotransmitters, particularly γ-aminobutyric acid (GABA).
Chemical Identity and Properties
The systematic IUPAC name for the saturated bicyclic amine, this compound, is 2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine [1]. This structure is also referred to by synonyms such as Octahydro-1H-1-pyrindine and Octahydro-[2]pyrindine.
Physicochemical Data
The key physicochemical properties of the parent compound are summarized in the table below. This data is essential for understanding its behavior in biological and chemical systems.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅N | PubChem[1] |
| Molecular Weight | 125.21 g/mol | PubChem[1] |
| IUPAC Name | 2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine | PubChem[1] |
| CAS Number | 51501-54-3 | PubChem[1] |
| Boiling Point | 83 °C (at 19 Torr) | LookChem |
| XLogP3 | 1.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | LookChem |
| Hydrogen Bond Acceptor Count | 1 | LookChem |
| Complexity | 101 | LookChem |
Synthesis of this compound Scaffolds
While a detailed, publicly available protocol for the direct synthesis of the parent this compound is not readily found, the synthesis of its derivatives has been described, particularly in the context of creating GABA analogues. The key transformation in these syntheses is the reduction of a pyridine ring to a piperidine ring.
Synthesis of a Conformationally Restricted GABA Analogue
An eight-step synthesis for rel-(4aS,6R,7aR)-octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acid, a bicyclic conformationally restricted GABA analogue, has been reported.[2][3] The overall synthetic strategy is outlined below.
Caption: Synthetic workflow for a GABA analogue.
The key steps in this synthesis are:
-
Formation of the Bicyclic System: Reaction of 2,3-bis(chloromethyl)pyridine with a C1-binucleophile to construct the initial cyclopenta[b]pyridine framework.
-
Catalytic Hydrogenation: The reduction of the aromatic pyridine ring to the saturated piperidine ring is a crucial step. This is typically achieved using a heterogeneous catalyst under a hydrogen atmosphere.
General Experimental Protocol: Catalytic Hydrogenation of a Pyridine Ring
The catalytic hydrogenation of a pyridine ring to a piperidine ring is a fundamental transformation in the synthesis of this compound and its derivatives. Below is a general protocol based on established methods for pyridine reduction.
Materials:
-
Pyridine-containing substrate (1.0 eq)
-
Catalyst: Platinum(IV) oxide (PtO₂, Adams' catalyst) or Palladium on Carbon (Pd/C) (1-10 mol%)
-
Solvent: Glacial acetic acid, ethanol, or methanol
-
High-pressure hydrogenation apparatus (e.g., Parr shaker)
-
Hydrogen gas (high purity)
-
Inert gas (e.g., Nitrogen or Argon)
-
Filtration agent (e.g., Celite®)
-
Base for neutralization (e.g., saturated sodium bicarbonate solution)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reactor Setup: In a high-pressure reactor vessel, dissolve the pyridine-containing substrate in a suitable solvent (e.g., glacial acetic acid).
-
Catalyst Addition: Under an inert atmosphere, carefully add the catalyst to the solution.
-
Hydrogenation: Seal the reactor and purge it several times with an inert gas before introducing hydrogen gas to the desired pressure (typically 3-10 bar).
-
Reaction: Stir the reaction mixture vigorously at a set temperature (ranging from room temperature to 60°C) for several hours (4-24 h), monitoring the reaction progress by techniques such as TLC or GC-MS.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Isolation: Neutralize the filtrate with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent. Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography or distillation as required.
Biological Activity and Drug Development
The primary interest in the this compound scaffold lies in its application for creating conformationally restricted analogues of bioactive molecules. By locking the flexible structure of a natural ligand into a more rigid conformation, it is possible to enhance its potency, selectivity, and pharmacokinetic properties.
Conformationally Restricted GABA Analogues
Derivatives of this compound have been investigated as conformationally restricted analogues of GABA, the primary inhibitory neurotransmitter in the mammalian central nervous system.[4] The conformational flexibility of GABA allows it to bind to different receptors; restricting this flexibility can lead to analogues with more specific biological activities.[4]
While specific quantitative data for the parent compound is scarce, studies on related structures provide insights into their potential biological effects.
| Compound Type | Biological Activity | Source |
| rel-(4aS,6R,7aR)-octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acid | Bicyclic conformationally restricted GABA analogue. | PubMed[2][3] |
| Octahydro-1H-cyclopenta[d]pyrimidine derivatives | Moderate insecticidal activities against Aphis craccivora. | Journal of Agricultural and Food Chemistry[5] |
| 5-Aryl-cyclopenta[c]pyridine derivatives | Antiviral, insecticidal, and fungicidal activities. | PubMed |
GABAergic Signaling Pathway
The derivatives of this compound that act as GABA analogues are expected to interact with the GABAergic signaling pathway. This pathway is crucial for regulating neuronal excitability.
Caption: A simplified GABAergic synapse.
In this pathway, GABA is released from a presynaptic neuron and binds to GABA-A receptors on the postsynaptic neuron. This opens a chloride channel, leading to an influx of chloride ions and hyperpolarization of the postsynaptic membrane, which is an inhibitory signal. A GABA analogue based on the this compound scaffold would be designed to bind to the GABA-A receptor, potentially acting as an agonist (mimicking GABA) or an antagonist (blocking GABA's effect).
Conclusion
This compound is a valuable scaffold in medicinal chemistry and drug development. While detailed information on the parent compound is limited, its derivatives have shown promise as conformationally restricted GABA analogues. The synthetic routes to these derivatives, particularly involving the catalytic hydrogenation of a pyridine ring, are established. Future research focusing on the synthesis of a wider range of derivatives and quantitative evaluation of their biological activities will be crucial for fully realizing the therapeutic potential of this chemical core. This guide provides a foundational understanding for professionals engaged in the exploration of novel therapeutics targeting the central nervous system and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of the conformationally restricted GABA analogues, cis- and trans-4-aminocrotonic acid, on GABA neurotransmission in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A conformationally restricted GABA analogue based on this compound scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Octahydro-1H-cyclopenta[b]pyridine: A Conformationally Restricted Template for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The octahydro-1H-cyclopenta[b]pyridine core is a compelling, conformationally restricted scaffold that has garnered attention in medicinal chemistry for its potential to impart favorable pharmacological properties to bioactive molecules. Its rigid, three-dimensional structure serves as a valuable template for the design of novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles. This guide provides a comprehensive overview of the synthesis, biological evaluation, and potential applications of this promising molecular framework.
Introduction to a Privileged Scaffold
The strategic use of conformationally restricted scaffolds is a cornerstone of modern drug design. By reducing the number of accessible conformations, these templates can pre-organize key pharmacophoric features into an optimal arrangement for binding to a biological target, thereby minimizing the entropic penalty of binding and often leading to increased affinity and selectivity. The saturated bicyclic system of this compound offers a robust and sterically defined framework that can be strategically functionalized to explore chemical space and develop novel drug candidates. A key application of this scaffold has been in the design of analogues of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1][2]
Synthesis of the this compound Core
A key synthetic approach to constructing the this compound scaffold involves a multi-step sequence. One documented synthesis of a GABA analogue based on this core, rel-(4aS,6R,7aR)-octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acid, highlights a strategy that can be adapted for the creation of a variety of derivatives.[2]
General Synthetic Workflow
The following diagram illustrates a representative synthetic pathway to access the this compound scaffold, commencing from 2,3-bis(chloromethyl)pyridine.
Caption: A generalized synthetic route to this compound analogues.
Detailed Experimental Protocol: Synthesis of a GABA Analogue
The synthesis of rel-(4aS,6R,7aR)-octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acid, a conformationally restricted GABA analogue, has been reported to be achieved in an eight-step sequence.[2] The key steps in this synthesis are the reaction of 2,3-bis(chloromethyl)pyridine with a C1-binucleophile to form the cyclopentane ring fused to the pyridine, followed by the catalytic reduction of the pyridine ring to yield the this compound core.[2] The overall yield for this specific synthesis was reported as 9.0%.[2]
Biological Applications and Quantitative Data
While quantitative biological data for a wide range of this compound derivatives is still emerging, the primary focus of this scaffold has been as a conformationally restricted GABA analogue. The following sections present available data for this and related applications.
As a GABA Analogue
The structural rigidity of the this compound core makes it an attractive template for designing GABA analogues with specific conformations to target GABA receptors or transporters. The design of such analogues aims to improve selectivity for different GABA receptor subtypes (e.g., GABA-A, GABA-B) or GABA transporters (GATs), potentially leading to novel treatments for neurological disorders such as epilepsy, anxiety, and neuropathic pain.
While specific binding affinities for this compound-based GABA analogues are not extensively published, the following table summarizes data for other bicyclic and conformationally restricted GABA analogues to provide a comparative context for their potential activity.
| Compound/Scaffold | Target | Activity Metric | Value | Reference |
| Bicyclo-GABA | BGT1 | pKB | 6.4 | [1] |
| (1S,2S,5R)-5-aminobicyclo[3.1.0]hexane-2-carboxylic acid | BGT1 | Potent and Selective Inhibitor | - | [1] |
| 4-Isopentyl-3-isopropylbicyclophosphorothionate | Housefly GABA Receptor | IC50 | 103 nM | [3] |
| 4-Cyclohexylbicyclophosphorothionate | Rat GABA Receptor | IC50 | 125 nM | [3] |
Potential in Other Therapeutic Areas
The broader family of cyclopenta-fused pyridines has demonstrated a range of biological activities, suggesting that the this compound scaffold could be a valuable starting point for the development of agents targeting other biological systems.
Research into related cyclopenta[c]pyridine and octahydro-1H-cyclopenta[d]pyrimidine derivatives has revealed promising activity in these areas. While not direct analogues, this data provides a rationale for exploring the this compound core in these indications.
| Scaffold | Application | Target Organism/Virus | Activity Metric | Value |
| Octahydro-1H-cyclopenta[d]pyrimidine derivatives | Insecticidal | Aphis craccivora | Moderate Activity | [4] |
Experimental Protocols for Biological Evaluation
To facilitate further research and development of this compound derivatives, detailed protocols for key biological assays are provided below.
GABA-A Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the GABA-A receptor.
Materials:
-
Rat brain membranes (prepared as a source of GABA-A receptors)
-
[3H]Muscimol or [3H]Gaboxadol (radioligand)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Unlabeled GABA (for determining non-specific binding)
-
Test compounds (dissolved in a suitable solvent)
-
Scintillation fluid and vials
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brains in a suitable buffer and prepare a crude membrane fraction through differential centrifugation.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Binding buffer
-
Radioligand (e.g., 5 nM [3H]Muscimol)
-
Test compound at various concentrations or vehicle control.
-
For non-specific binding, add a high concentration of unlabeled GABA (e.g., 10 mM).
-
Rat brain membrane preparation (0.1-0.2 mg of protein per well).
-
-
Incubation: Incubate the plate at 4°C for 45 minutes.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound by fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Plaque Reduction Assay for Antiviral Activity
This assay is used to determine the concentration of a compound that reduces the number of viral plaques by 50% (EC50).
Materials:
-
Susceptible host cell line
-
Virus stock
-
Test compounds
-
Cell culture medium
-
Agarose or other gelling agent
-
Staining solution (e.g., crystal violet)
Procedure:
-
Cell Seeding: Seed a monolayer of host cells in multi-well plates and incubate until confluent.
-
Virus-Compound Incubation: Prepare serial dilutions of the test compound and incubate with a known titer of the virus for a set period.
-
Infection: Add the virus-compound mixture to the cell monolayers and allow for viral adsorption.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) with or without the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation.
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value from the dose-response curve.
Insecticidal Bioassay for Aphis craccivora
This protocol outlines a method to assess the insecticidal activity of test compounds against the cowpea aphid.
Materials:
-
Aphis craccivora colony
-
Cowpea seedlings or leaf discs
-
Test compounds
-
Solvent for dissolving compounds (e.g., acetone with a surfactant)
-
Petri dishes or other suitable containers
-
Filter paper
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent.
-
Treatment Application: Apply the test solutions to cowpea leaf discs by dipping or spraying. Allow the solvent to evaporate.
-
Insect Exposure: Place the treated leaf discs in petri dishes lined with moist filter paper. Introduce a known number of adult aphids onto each leaf disc.
-
Incubation: Maintain the petri dishes under controlled conditions (temperature, humidity, and photoperiod).
-
Mortality Assessment: Record the number of dead aphids at specified time intervals (e.g., 24, 48, and 72 hours).
-
Data Analysis: Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula. Determine the LC50 (lethal concentration for 50% of the population) through probit analysis.
Signaling Pathways and Mechanisms of Action
The primary signaling pathway associated with the this compound scaffold, in its role as a GABA analogue, is the modulation of GABAergic neurotransmission.
GABAergic Signaling Pathway
Caption: Potential mechanisms of action for this compound GABA analogues.
Derivatives based on this scaffold can potentially act as:
-
GABA-A Receptor Agonists: Mimicking the action of GABA to open chloride channels, leading to hyperpolarization and neuronal inhibition.
-
GABA-A Receptor Antagonists or Modulators: Blocking or altering the function of the GABA-A receptor.
-
GABA Transporter (GAT) Inhibitors: Blocking the reuptake of GABA from the synaptic cleft, thereby prolonging its inhibitory action.
Conclusion
The this compound scaffold represents a valuable and underexplored template in medicinal chemistry. Its conformationally restricted nature makes it particularly well-suited for the design of potent and selective GABA analogues. Furthermore, the observed biological activities of related cyclopenta-fused pyridine systems suggest that this core may have broader applications in areas such as antiviral, insecticidal, and fungicidal drug discovery. The synthetic routes and biological evaluation protocols detailed in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this promising molecular framework. Future structure-activity relationship studies will be crucial in unlocking the full potential of the this compound core for the development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. A conformationally restricted GABA analogue based on this compound scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationship analysis of bicyclophosphorothionate blockers with selectivity for housefly gamma-aminobutyric acid receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Syntheses and biological activities of octahydro-1H-cyclopenta[d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cyclopenta[b]pyridine Core: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopenta[b]pyridine scaffold, a fused heterocyclic system, is a cornerstone in medicinal chemistry and drug development. Its unique structural and electronic properties have led to its incorporation into a variety of biologically active molecules. This in-depth technical guide provides a comprehensive overview of the discovery and historical development of synthetic routes to the cyclopenta[b]pyridine core. We will delve into the classical pyridine syntheses and their application to this specific bicyclic system, as well as explore modern, efficient methodologies such as multicomponent reactions. This guide offers detailed experimental protocols for key syntheses, presents quantitative data in comparative tables, and utilizes visualizations to elucidate reaction pathways and workflows, serving as a vital resource for researchers in organic synthesis and pharmaceutical development.
A Historical Perspective: From Classical Pyridine Syntheses to a Fused System
The journey to the synthesis of the cyclopenta[b]pyridine core is intrinsically linked to the development of methods for constructing the pyridine ring itself. While the parent compound, 2,3-cyclopentenopyridine, was first synthesized in the mid-20th century, the foundational chemical principles were laid much earlier with the discovery of seminal name reactions in pyridine synthesis.[1] These classical methods provided the initial blueprints for accessing this important heterocyclic scaffold.
The Hantzsch Pyridine Synthesis , discovered by Arthur Rudolf Hantzsch in 1881, was a landmark achievement in heterocyclic chemistry.[2] This multicomponent reaction typically involves the condensation of a β-ketoester, an aldehyde, and a nitrogen donor (like ammonia) to form a dihydropyridine, which is subsequently oxidized to the aromatic pyridine.[2][3] The versatility of this reaction allows for the synthesis of a wide array of substituted pyridines.
Following this, the Guareschi-Thorpe Synthesis , reported by Icilio Guareschi and Jocelyn Field Thorpe in the late 19th and early 20th centuries, provided another powerful tool for constructing the pyridine nucleus. This method involves the condensation of a β-dicarbonyl compound with a cyanoacetamide or a related active methylene compound in the presence of a base.
Later, in 1957, Ferdinand Bohlmann and Dieter Rahtz described the Bohlmann-Rahtz Pyridine Synthesis .[4] This two-step process begins with the condensation of an enamine with an ethynylketone to yield an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to form the substituted pyridine.[4][5][6]
These classical methods, while historically significant, often require harsh reaction conditions and can result in modest yields. The quest for more efficient and versatile synthetic routes has led to the development of modern techniques, including various multicomponent reactions that allow for the construction of complex molecular architectures in a single step.
Key Synthetic Methodologies
This section details the experimental protocols for key methods used in the synthesis of cyclopenta[b]pyridine derivatives.
Modern Multicomponent Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles
A highly efficient and versatile method for the synthesis of functionalized 6,7-dihydro-5H-cyclopenta[b]pyridines involves a one-pot, three-component reaction between a 2,5-diarylidenecyclopentanone derivative, propanedinitrile, and a sodium alkoxide.[7][8]
Experimental Protocol: [7]
-
To a round-bottom flask, add the 2,5-diarylidenecyclopentanone derivative (0.02 mol).
-
Add propanedinitrile (0.02 mol, 1.32 g).
-
Add sodium alkoxide (0.02 mol). Use sodium ethoxide (1.36 g) for reactions in ethanol or sodium methoxide (1.08 g) for reactions in methanol.
-
Add the corresponding anhydrous alcohol (ethanol or methanol) as the solvent.
-
Reflux the reaction mixture at 80°C with stirring for 1 hour.
-
After 1 hour, cool the reaction mixture to room temperature.
-
Dilute the cooled reaction mixture with 150 mL of distilled water.
-
Collect the precipitated solid product by filtration.
Reaction Workflow:
Caption: Step-by-step workflow for the multicomponent synthesis.
Reaction Mechanism:
Caption: Proposed mechanism for the multicomponent synthesis.
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of various 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives via the modern multicomponent reaction.
Table 1: Reaction Conditions and Yields
| Compound | Ar Substituent | Alkoxy Group | Yield (%) | Melting Point (°C) |
| CAPD-1 | 2-pyridinyl | Ethoxy | 77 | 149–151 |
| CAPD-2 | 2-pyridinyl | Methoxy | 75 | 171–173 |
| CAPD-3 | 4-pyridinyl | Methoxy | 82 | 180–181 |
| CAPD-4 | 2-methoxyphenyl | Ethoxy | 75 | 160–161 |
| Data sourced from Khalaf et al. (2022)[8][9] |
Table 2: Spectroscopic Data for Representative Compound (CAPD-1)
| Data Type | Values |
| IR (νmax, cm-1) | 3067, 3032 (C-H arom.), 2977, 2935 (C-H aliph.), 2204 (C≡N), 1599 (C=N) |
| 1H NMR (DMSO-d6, δ, ppm) | 1.43 (t, J = 7.0 Hz, 3H), 2.87 (t, J = 5.8 Hz, 2H), 3.09 (t, J = 4.1 Hz, 2H), 4.61 (q, J = 7.0 Hz, 2H), 7.31–7.59 (m, 9H) |
| 13C NMR (DMSO-d6, δ, ppm) | 14.8, 27.2, 28.9, 63.4, 93.7, 116.0, 125.8, 128.3, 128.7, 129.2, 129.4, 129.6, 130.0, 131.0, 135.2, 136.9, 141.4, 153.0, 161.9, 164.9 |
| Anal. Calcd. for C22H18N4O | C, 74.56; H, 5.12; N, 15.81 |
| Found | C, 74.42; H, 5.01; N, 15.67 |
| Data sourced from Khalaf et al. (2022)[9] |
Other Notable Synthetic Approaches
While multicomponent reactions offer an elegant and efficient route, other methods have been developed for the synthesis of the cyclopenta[b]pyridine core and its derivatives.
Manganese-Catalyzed Oxidation
A direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues has been achieved using manganese(II) triflate as a catalyst and tert-butyl hydroperoxide as the oxidant in water.[10] This method provides high yields and excellent chemoselectivity for the oxidation of the CH2 group adjacent to the pyridine ring.[10]
Vilsmeier Cyclization
A practical route to 6,7-dihydro-5H-cyclopenta[b]pyridine, a key intermediate for the antibiotic cefpirome, involves a Vilsmeier cyclization reaction.[11] This approach utilizes commercially available cyclopentanone and benzylamine as starting materials.[11]
Applications in Drug Development
The cyclopenta[b]pyridine core is a key structural motif in various pharmaceutically active compounds. For instance, 6,7-dihydro-5H-cyclopenta[b]pyridine is a crucial intermediate in the synthesis of cefpirome, a fourth-generation cephalosporin antibiotic.[11] The versatility of the synthetic methods described herein allows for the generation of diverse libraries of cyclopenta[b]pyridine derivatives for screening and development of new therapeutic agents.
Conclusion
The synthesis of the cyclopenta[b]pyridine core has evolved significantly from its roots in classical pyridine chemistry. The development of modern multicomponent reactions has provided researchers with powerful tools for the efficient and versatile construction of this important heterocyclic scaffold. The detailed protocols, quantitative data, and mechanistic insights presented in this guide are intended to facilitate further research and innovation in the synthesis and application of cyclopenta[b]pyridine derivatives in drug discovery and development.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 6. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
(4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, a conformationally restricted diamine, is a crucial chiral building block in pharmaceutical synthesis. Its rigid bicyclic structure allows for the precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. This attribute makes it a valuable scaffold in drug discovery and development.
The most notable application of this compound is as a key intermediate in the stereoselective synthesis of Moxifloxacin, a broad-spectrum fluoroquinolone antibiotic.[1][2] Moxifloxacin is used to treat a variety of bacterial infections, including respiratory tract infections, skin infections, and intra-abdominal infections. The efficacy and safety of Moxifloxacin are directly linked to the specific stereochemistry of the diamine side chain, underscoring the importance of enantiomerically pure (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine.
Beyond its role in the synthesis of Moxifloxacin, the octahydropyrrolopyridine scaffold is of significant interest in medicinal chemistry for the development of novel therapeutic agents targeting various diseases. Its constrained conformation can be exploited to design ligands with improved pharmacokinetic and pharmacodynamic properties.
Experimental Protocols
Two primary synthetic strategies for obtaining enantiomerically pure (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine are prevalent: the classical resolution of a racemic mixture and a stereoselective enzymatic approach.
Protocol 1: Classical Resolution via Diastereomeric Salt Formation
This method involves the synthesis of a racemic mixture of the N-benzyl protected diamine, followed by resolution using a chiral acid, and subsequent deprotection.
Experimental Workflow
Caption: Classical Resolution Workflow
Methodology:
-
Synthesis of 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione: 2,3-Pyridine dicarboxylic acid is coupled with benzylamine to yield the corresponding dione.[3]
-
Reduction of the Pyridine Ring: The pyridine ring of the dione is reduced to afford the piperidine analogue.[3]
-
Reduction of Carbonyl Groups: The carbonyl groups of the resulting intermediate are reduced to yield the racemic N-benzyl protected diamine, (±)-6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine.[3]
-
Resolution: The racemic mixture is treated with D-(-)-tartaric acid in ethanol to form diastereomeric salts. The desired diastereomer is selectively crystallized and isolated.[3]
-
Deprotection: The isolated diastereomeric salt is treated with a base to liberate the free amine, followed by catalytic hydrogenation to remove the benzyl protecting group, affording the final product.
Protocol 2: Stereoselective Synthesis via Enzymatic Resolution
This modern approach utilizes an enzymatic hydrolysis step to achieve high enantiomeric purity, avoiding the need for classical resolution of the final diamine.[1][2]
Experimental Workflow
Caption: Enzymatic Resolution Workflow
Methodology:
-
Enzymatic Optical Resolution: A racemic mixture of dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate is subjected to enzymatic hydrolysis, for instance, using a lipase such as Candida antarctica lipase B (CALB).[2] This selectively hydrolyzes one enantiomer, allowing for the isolation of the desired (2S,3R)-dialkyl-1-alkylcarbonyl-piperidine-2,3-dicarboxylate.[1]
-
Conversion to a Furo[3,4-b]pyridine-5,7-dione Intermediate: The resolved ester is then converted into a (4aR,7aS)-1-alkylcarbonylhexahydrofuro[3,4-b]pyridine-5,7-dione derivative.[1]
-
Conversion to the Final Product: This intermediate undergoes a series of transformations including reaction with a protected amine, cyclization, and subsequent reduction and deprotection steps to yield (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine with high optical purity.[1] A key step in this sequence is often a catalytic hydrogenation. For example, a toluene solution of an intermediate can be hydrogenated at 60 °C and 10 bars for approximately 4 hours using a 10% Pd/C catalyst.[4]
Quantitative Data
| Parameter | Value | Reference |
| Molecular Formula | C₇H₁₄N₂ | [5] |
| Molecular Weight | 126.2 g/mol | [5] |
| CAS Number | 151213-40-0 | [5] |
| Appearance | Neat | [5] |
| Storage | +5°C | [5] |
| HPLC Purity | >97% | [5] |
| Chiral Purity (HPLC) | 98.93% | [3] |
| Optical Purity (Enzymatic Route) | >99% | [1] |
| Specific Optical Rotation | [α]D²⁵ = -3.769º (c = 2% in ethanol) | [3] |
Characterization Data
| Technique | Data | Reference |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm) 2.95-2.98 (m, 1H), 2.63-2.82 (m, 4H), 2.54 (dd, 1H, J = 1.6 Hz, J = 1.2 Hz), 2.39-2.45 (m, 1H), 2.16-2.45 (br, s, 2H), 1.81-1.89 (m, 1H), 1.59-1.66 (m, 2H), 1.35-1.46 (m, 1H), 1.24-1.31(m, 1H) | [3] |
| ¹³C NMR (400 MHz, DMSO-d₆) | δ (ppm) 57.43, 53.37, 47.78, 44.49, 37.85, 23.51, 21.90 | [3] |
| Mass Spectrometry (ESI) | m/z calcd. for C₇H₁₄N₂ (M+H)⁺: 126.20; found: 126.7 | [3] |
References
- 1. WO2010100215A1 - SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE - Google Patents [patents.google.com]
- 2. US8680276B2 - Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine - Google Patents [patents.google.com]
- 3. asianpubs.org [asianpubs.org]
- 4. US20110137036A1 - SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE - Google Patents [patents.google.com]
- 5. dev.klivon.com [dev.klivon.com]
Catalytic Reduction of the Pyridine Ring: A Comprehensive Guide to Synthesis
Introduction: The Piperidine Scaffold - A Cornerstone in Modern Drug Discovery
The piperidine motif is a ubiquitous structural element in a vast number of pharmaceuticals and agrochemicals.[1] Its prevalence stems from the favorable physicochemical properties it imparts to a molecule, including improved solubility, metabolic stability, and the ability to engage in crucial hydrogen bonding interactions with biological targets. The transformation of flat, aromatic pyridines into three-dimensional, sp³-rich piperidines is a highly desirable strategy in drug development, as it can significantly enhance the pharmacological profile of a lead compound.[2] However, the inherent aromatic stability of the pyridine ring and its potential to poison catalysts present significant challenges to its efficient reduction.[1][3]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the catalytic reduction of the pyridine ring. We will delve into the core principles of various catalytic systems, offer detailed, field-proven protocols, and provide a comparative analysis to aid in the rational selection of the optimal method for a given synthetic challenge.
Strategic Approaches to Pyridine Ring Reduction: A Mechanistic Overview
The catalytic hydrogenation of pyridine to piperidine is the most direct and atom-economical approach.[4] This transformation can be broadly categorized into heterogeneous and homogeneous catalysis, each with its distinct advantages and limitations.
Heterogeneous Catalysis: The Workhorses of Industrial Synthesis
Heterogeneous catalysts, typically precious metals dispersed on a solid support, are widely employed in industrial settings due to their ease of separation from the reaction mixture and potential for recycling.[1]
-
Mechanism: The reaction occurs on the surface of the catalyst. Pyridine adsorbs onto the metal surface, followed by the sequential addition of hydrogen atoms, which are also activated on the catalyst surface. This stepwise reduction proceeds through dihydropyridine and tetrahydropyridine intermediates before yielding the fully saturated piperidine.[5]
-
Common Catalysts:
-
Noble Metals (Rh, Ru, Pt, Pd): These catalysts generally exhibit high activity under milder conditions.[1] Rhodium-based catalysts, in particular, are often favored for their high selectivity in pyridine hydrogenation, minimizing over-reduction and C-N bond cleavage.[1][5][6] Supported ruthenium nanoparticles have also been shown to be highly effective for diastereoselective hydrogenations.[7][8]
-
Non-Noble Metals (Ni): Raney Nickel is a cost-effective alternative but often requires harsher reaction conditions, such as high temperatures and pressures.[1][9]
-
The choice of support material (e.g., carbon, alumina, titania) can also significantly influence the catalyst's activity and selectivity.
Homogeneous Catalysis: Precision and Selectivity in Fine Chemical Synthesis
Homogeneous catalysts, which are soluble in the reaction medium, offer unparalleled control over the reaction's chemo-, regio-, and stereoselectivity. This is particularly crucial in the synthesis of complex, multi-functionalized piperidines.
-
Mechanism: The catalytic cycle typically involves the coordination of the pyridine substrate to a metal center, followed by a series of oxidative addition, migratory insertion, and reductive elimination steps.
-
Key Catalyst Systems:
-
Iridium Catalysts: Iridium complexes have emerged as exceptionally robust and versatile catalysts for pyridine reduction.[10] Recent advancements have demonstrated their ability to perform ionic hydrogenation under mild conditions with remarkable functional group tolerance, leaving sensitive groups like nitro, azido, and bromo functionalities intact.[2][3][10] This allows for the late-stage hydrogenation of complex molecules. Activating the pyridine as a pyridinium salt can enhance its reactivity and prevent catalyst deactivation.[11][12][13][14]
-
Rhodium Catalysts: Rhodium complexes, particularly with chiral phosphine ligands, have been successfully employed in the enantioselective hydrogenation of pyridines and their derivatives, providing access to optically active piperidines.[15][16][17][18] Rhodium oxide (Rh₂O₃) has also been identified as a highly active and stable catalyst for the hydrogenation of a wide range of unprotected pyridines under mild conditions.[4][6]
-
Ruthenium Catalysts: Ruthenium complexes are effective for both direct hydrogenation and transfer hydrogenation of pyridines.[19][20][21] Transfer hydrogenation, which utilizes a hydrogen donor molecule like isopropanol or formic acid, offers a convenient alternative to using high-pressure hydrogen gas.[19]
-
Emerging Frontiers: Metal-Free and Electrocatalytic Reductions
Recent research has focused on developing more sustainable and environmentally benign methods for pyridine reduction.
-
Metal-Free Catalysis: Borane catalysts have been shown to effect the metal-free hydrogenation of pyridines, affording piperidines with excellent cis-stereoselectivity.[22]
-
Electrocatalysis: Electrocatalytic hydrogenation using a carbon-supported rhodium catalyst offers a green alternative, proceeding at ambient temperature and pressure.[5][23]
Visualizing the Pathways: Reaction and Workflow Diagrams
Caption: General reaction pathway for the hydrogenation of pyridine to piperidine.
Caption: Typical experimental workflow for pyridine hydrogenation.
Comparative Analysis of Catalytic Systems
The selection of an appropriate catalyst is contingent upon the specific substrate, desired selectivity, and available equipment. The following table provides a comparative overview of common catalytic systems.
| Catalyst System | Typical Conditions | Advantages | Disadvantages |
| Heterogeneous Catalysts | |||
| Rh/C, Rh₂O₃[4][6] | 5 bar H₂, 40 °C, TFE | High activity and selectivity, mild conditions. | Higher cost than non-noble metals. |
| Ru@TiO₂[8] | 10 bar H₂, RT, H₂O/iPrOH | High diastereoselectivity, reusable. | May require specific catalyst preparation. |
| PtO₂[24] | 1-4 atm H₂, RT, acidic solvent | Effective under mild conditions. | Can be sensitive to catalyst poisons. |
| Pd/C[24][25] | 50-100 atm H₂, 100-200 °C | Widely available, effective for many substrates. | May require harsher conditions, potential for over-reduction. |
| Raney Ni[9] | 150-300 atm H₂, 170-200 °C | Cost-effective. | Requires high temperatures and pressures. |
| Homogeneous Catalysts | |||
| [Ir(III)]-complex[3][10] | 60 bar H₂, 25-80 °C | Excellent functional group tolerance, scalable. | Requires specialized ligands, higher cost. |
| [Rh(diphosphine)]BF₄[15] | 50 bar H₂, 25 °C | Enables enantioselective reductions. | Sensitive to air and moisture, ligand synthesis can be complex. |
| Ru(p-cymene)Cl₂-based[21] | 80 °C, iPrOH/KOH | Effective for transfer hydrogenation. | May require a base additive. |
| Metal-Free Catalysts | |||
| Borane Catalysts[22] | 50 bar H₂, 100 °C | Avoids transition metal contamination. | May require elevated temperatures. |
Detailed Experimental Protocols
The following protocols are provided as representative examples and should be optimized for specific substrates and equipment.
Protocol 1: Heterogeneous Hydrogenation using Rhodium(III) Oxide[24]
This protocol is suitable for the general reduction of a wide range of functionalized pyridines under mild conditions.
Materials:
-
Pyridine substrate (0.8 mmol)
-
Rhodium(III) oxide (Rh₂O₃, 1.0 mg, 0.5 mol%)
-
2,2,2-Trifluoroethanol (TFE), anhydrous (1 mL)
-
Hydrogen gas (high purity)
-
Autoclave reactor
Procedure:
-
To a glass vial equipped with a magnetic stirrer bar, add the pyridine substrate (0.8 mmol) and Rh₂O₃ (1.0 mg).
-
Degas the vial by applying vacuum and backfilling with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous TFE (1 mL) to the vial and briefly flush with nitrogen.
-
Place the vial inside an autoclave.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave to 5 bar with hydrogen gas.
-
Stir the reaction mixture at 40 °C for 16 hours.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing with a suitable solvent (e.g., methanol or ethyl acetate).
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or distillation as required.
Self-Validation:
-
Monitor the reaction progress by taking aliquots and analyzing them by TLC or GC-MS.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Homogeneous Ionic Hydrogenation using an Iridium(III) Catalyst[3]
This protocol is particularly useful for substrates with reduction-sensitive functional groups.
Materials:
-
Pyridine substrate (0.5 mmol)
-
[Ir(III)] catalyst (e.g., a C,N-cyclometalated iridium complex, 1-5 mol%)
-
Hydrogen source (e.g., H₂ gas)
-
Anhydrous solvent (e.g., THF, dichloroethane)
-
High-pressure reactor
Procedure:
-
In a glovebox, add the pyridine substrate, iridium catalyst, and anhydrous solvent to a glass liner for the high-pressure reactor.
-
Seal the reactor and remove it from the glovebox.
-
Pressurize the reactor with hydrogen gas (typically 60-80 bar).
-
Heat the reaction mixture to the desired temperature (typically 25-80 °C) and stir for the required time (e.g., 24 hours).
-
Cool the reactor to room temperature and carefully vent the hydrogen gas.
-
The product is often obtained as a piperidinium salt, which can be isolated by precipitation or concentration.[10]
-
The free piperidine can be obtained by basification with an aqueous base (e.g., NaOH or K₂CO₃) followed by extraction with an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the product as necessary.
Self-Validation:
-
The progress of the reaction can be monitored by ¹H NMR spectroscopy of the reaction mixture.
-
The final product should be characterized by NMR and mass spectrometry. The diastereoselectivity can be determined by ¹H NMR analysis of the crude reaction mixture.
Troubleshooting and Optimization
-
Low Conversion:
-
Increase catalyst loading.
-
Increase hydrogen pressure and/or temperature.
-
Ensure the purity of the substrate and solvent, as impurities can poison the catalyst.
-
For homogeneous catalysts, consider activating the pyridine as a pyridinium salt.[14]
-
-
Low Selectivity/Byproduct Formation:
-
Over-reduction: This can lead to C-N bond cleavage.[24] Try a more selective catalyst (e.g., Rh-based) or milder reaction conditions.
-
Partial Reduction: If di- or tetrahydropyridine intermediates are isolated, increase the reaction time or temperature.
-
Chemoselectivity Issues: For substrates with other reducible functional groups, a highly chemoselective catalyst system, such as the Iridium(III)-catalyzed ionic hydrogenation, is recommended.[2][10]
-
Conclusion
The catalytic reduction of the pyridine ring is a powerful and versatile tool in organic synthesis, providing access to the medicinally important piperidine scaffold. The choice of catalyst and reaction conditions is critical for achieving high yields and selectivities. Heterogeneous catalysts offer practicality and are well-suited for large-scale synthesis, while homogeneous catalysts provide exceptional control for the synthesis of complex and chiral piperidines. The continued development of novel catalytic systems, including metal-free and electrocatalytic approaches, promises to further enhance the efficiency and sustainability of this important transformation. This guide provides a solid foundation for researchers to select and implement the most appropriate method for their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. bioengineer.org [bioengineer.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 7. Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. Iridium-catalyzed asymmetric hydrogenation of pyridinium salts. | Semantic Scholar [semanticscholar.org]
- 13. Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 15. [PDF] Enantioselective Homogeneous Hydrogenation of Monosubstituted Pyridines and Furans | Semantic Scholar [semanticscholar.org]
- 16. mdpi.com [mdpi.com]
- 17. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Octahydro-4H-cyclopenta[b]pyridin-6-one Skeletons via Aza-Piancatelli Reaction
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of octahydro-4H-cyclopenta[b]pyridin-6-one skeletons. This class of compounds holds significant potential in medicinal chemistry and drug development. The synthesis is achieved through a pot, atom, and step economy (PASE) approach, employing a cascade aza-Piancatelli reaction followed by a [3+3] or [4+2] cycloaddition.[1][2]
Introduction
The octahydro-4H-cyclopenta[b]pyridin-6-one framework is a valuable scaffold in the synthesis of complex nitrogen-containing molecules. A highly efficient method for constructing this skeleton involves a one-pot cascade reaction. This process begins with an aza-Piancatelli rearrangement of a 2-furylcarbinol in the presence of an arylamine, which then undergoes a subsequent cycloaddition reaction.[1][2] This approach is notable for its efficiency, high regio- and diastereoselectivity, and the ability to generate molecular complexity from simple starting materials in a single operation.[2]
The aza-Piancatelli rearrangement is a powerful transformation that converts 2-furylcarbinols into 4-aminocyclopentenone intermediates.[3][4] The reaction is typically catalyzed by a Lewis or Brønsted acid, which facilitates the formation of a key pentadienyl cation intermediate that undergoes a 4π-electrocyclization.[5][6] In the context of this synthesis, the in situ generated aminocyclopentenone participates in a cycloaddition reaction to yield the target octahydro-4H-cyclopenta[b]pyridin-6-one skeletons.[1][2]
Reaction Mechanism and Workflow
The overall transformation is a cascade process initiated by the Lewis acid-catalyzed aza-Piancatelli rearrangement, followed by an intramolecular cycloaddition.
Reaction Scheme:
Caption: General workflow for the synthesis of Octahydro-4H-cyclopenta[b]pyridin-6-one.
The proposed mechanism for the initial aza-Piancatelli reaction involves the activation of the 2-furylcarbinol by a Lewis acid, followed by nucleophilic attack of the arylamine.[3] This leads to a ring-opening and subsequent 4π-conrotatory electrocyclization to form the trans-4-amino-5-substituted-cyclopentenone intermediate.[5]
Aza-Piancatelli Mechanism:
Caption: Key steps in the Aza-Piancatelli reaction mechanism.
Quantitative Data Summary
The following tables summarize the reaction yields under optimized conditions for various substrates.[2]
Table 1: Arylamine Substrate Scope [2] Reaction Conditions: 1a (1.0 equiv), 2 (1.0 equiv), 3a (1.3 equiv), Yb(OTf)3 (10 mol %), CH3CN (0.2 M), 80 °C.
| Entry | Arylamine (2) | Product | Yield (%) |
| 1 | Aniline | 4a | 85 |
| 2 | 4-Methylaniline | 4b | 82 |
| 3 | 4-Methoxyaniline | 4c | 88 |
| 4 | 4-Fluoroaniline | 4d | 76 |
| 5 | 4-Chloroaniline | 4e | 72 |
| 6 | 4-Bromoaniline | 4f | 70 |
| 7 | 3-Methylaniline | 4g | 80 |
| 8 | 2-Methylaniline | 4h | 65 |
Table 2: Furyl Carbinol Substrate Scope [2] Reaction Conditions: 1 (1.0 equiv), 2a (1.0 equiv), 3a (1.3 equiv), Yb(OTf)3 (10 mol %), CH3CN (0.2 M), 80 °C.
| Entry | 2-Furylcarbinol (1) | Product | Yield (%) |
| 1 | Phenyl(furan-2-yl)methanol | 4a | 85 |
| 2 | (4-Methylphenyl)(furan-2-yl)methanol | 4i | 83 |
| 3 | (4-Methoxyphenyl)(furan-2-yl)methanol | 4j | 89 |
| 4 | (4-Chlorophenyl)(furan-2-yl)methanol | 4k | 75 |
| 5 | (Furan-2-yl)(p-tolyl)methanol | 4l | 81 |
| 6 | (Furan-2-yl)(thiophen-2-yl)methanol | 4m | 78 |
Table 3: Donor-Acceptor Cyclopropane Substrate Scope [2] Reaction Conditions: 1a (1.0 equiv), 2a (1.0 equiv), 3 (1.3 equiv), Yb(OTf)3 (10 mol %), HFIP (0.2 M), room temperature (27 °C).
| Entry | Donor-Acceptor Cyclopropane (3) | Product | Yield (%) |
| 1 | Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | 4a | 92 |
| 2 | Diethyl 2-(4-methylphenyl)cyclopropane-1,1-dicarboxylate | 4n | 90 |
| 3 | Diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate | 4o | 85 |
| 4 | Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | 4p | 88 |
Experimental Protocols
General Procedure for the Synthesis of Octahydro-4H-cyclopenta[b]pyridin-6-one Derivatives (4a-m): [2]
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-furylcarbinol (1.0 equiv), arylamine (1.0 equiv), donor-acceptor cyclopropane (1.3 equiv), and Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)3, 10 mol %).
-
Add anhydrous acetonitrile (CH3CN) to achieve a concentration of 0.2 M.
-
Place the flask under a nitrogen or argon atmosphere.
-
Heat the reaction mixture to 80 °C in a preheated oil bath and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Alternative Protocol for Varied Donor-Acceptor Cyclopropanes (4a, 4n-p): [2]
-
Follow the same initial setup as the general procedure, combining the 2-furylcarbinol (1.0 equiv), arylamine (1.0 equiv), donor-acceptor cyclopropane (1.3 equiv), and Yb(OTf)3 (10 mol %) in a flame-dried flask under an inert atmosphere.
-
Add hexafluoroisopropanol (HFIP) as the solvent to a concentration of 0.2 M.
-
Stir the reaction mixture at room temperature (approximately 27 °C).
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Work up and purify the product as described in the general procedure.
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow for the synthesis.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Anhydrous solvents and inert atmosphere techniques are required.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Lewis acids such as Yb(OTf)3 are moisture-sensitive and should be handled accordingly.
-
Hexafluoroisopropanol (HFIP) is corrosive and should be handled with care.
These protocols provide a robust and efficient pathway to valuable octahydro-4H-cyclopenta[b]pyridin-6-one skeletons. The operational simplicity and high yields make this methodology attractive for applications in both academic research and industrial drug development.
References
- 1. Construction of Octahydro-4H-cyclopenta[b]pyridin-6-one Skeletons using Pot, Atom, and Step Economy (PASE) Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Application Notes and Protocols for the Hydrogenation of Cyclopenta[b]pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the catalytic hydrogenation of cyclopenta[b]pyridine compounds, a critical transformation for the synthesis of saturated heterocyclic scaffolds prevalent in pharmaceutical agents. The protocols outlined below are synthesized from established methods for pyridine and related heterocycle hydrogenation, offering a comprehensive guide for laboratory execution.
Introduction
Cyclopenta[b]pyridine derivatives and their saturated counterparts, hexahydrocyclopenta[b]pyridines, are important structural motifs in medicinal chemistry. The hydrogenation of the pyridine ring within this fused system leads to the formation of piperidine derivatives, which are among the most common skeletons in drugs approved by the Food and Drug Administration (FDA)[1]. The precise control of this reduction is crucial, as it often introduces new stereocenters, making asymmetric hydrogenation a valuable tool for accessing enantiomerically pure compounds. Catalytic hydrogenation is a powerful and clean method for this transformation, typically utilizing hydrogen gas and a precious metal catalyst.[2]
General Reaction Scheme
The hydrogenation of a generic cyclopenta[b]pyridine substrate to its corresponding hexahydrocyclopenta[b]pyridine is depicted below. This reaction involves the saturation of the pyridine ring.
Caption: General reaction for the hydrogenation of cyclopenta[b]pyridine.
Experimental Protocols
Two primary protocols are presented: a standard heterogeneous hydrogenation and an asymmetric variant for stereoselective synthesis.
Protocol 1: Heterogeneous Hydrogenation using Platinum(IV) Oxide (PtO₂)
This protocol is adapted from established procedures for the hydrogenation of substituted pyridines using Adams' catalyst (PtO₂).[2] It is a reliable method for achieving complete saturation of the pyridine ring.
Materials:
-
Substituted cyclopenta[b]pyridine (1.0 g)
-
Platinum(IV) oxide (PtO₂, 5 mol%)
-
Glacial Acetic Acid (5 mL)
-
Ethyl acetate
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrogen gas (H₂)
-
High-pressure reactor (e.g., Parr hydrogenator)
Procedure:
-
To a high-pressure reaction vessel, add the substituted cyclopenta[b]pyridine (1.0 g) and glacial acetic acid (5 mL).
-
Carefully add the PtO₂ catalyst (5 mol%) to the solution.
-
Seal the reaction vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50-70 bar.
-
Stir the reaction mixture at room temperature for 6-10 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution until the acetic acid is neutralized.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel (e.g., 5% ethyl acetate in petroleum ether) to yield the pure hexahydrocyclopenta[b]pyridine derivative.
Protocol 2: Asymmetric Hydrogenation using a Chiral Auxiliary
This protocol is based on an auxiliary-based method for the asymmetric hydrogenation of pyridines, which can be adapted for cyclopenta[b]pyridine derivatives to achieve high enantioselectivity.[3]
Materials:
-
2-(Chiral oxazolidinone)-substituted cyclopenta[b]pyridine
-
Palladium hydroxide on carbon (Pd(OH)₂/C, 20 mol%)
-
Acetic Acid (0.13 M solution)
-
Hydrogen gas (H₂)
-
High-pressure reactor
Procedure:
-
Synthesize the 2-(chiral oxazolidinone)-substituted cyclopenta[b]pyridine substrate. This can be achieved via copper-catalyzed coupling of a 2-halocyclopenta[b]pyridine with a chiral oxazolidinone.[3]
-
In a high-pressure reactor, dissolve the substrate in acetic acid (0.13 M).
-
Add Pd(OH)₂/C catalyst to the solution.
-
Seal the reactor, purge with nitrogen, and then with hydrogen.
-
Pressurize the reactor to 100 bar with hydrogen gas.
-
Stir the reaction at the desired temperature (e.g., room temperature) and monitor for completion.
-
After the reaction is complete, vent the reactor and filter off the catalyst.
-
The acidic conditions facilitate the cleavage of the chiral auxiliary, which can be recovered.[3]
-
Work-up the reaction mixture, typically involving neutralization and extraction, to isolate the enantioenriched piperidine product.
-
The recovered chiral auxiliary can be recycled.[3]
Data Presentation: Comparison of Catalytic Systems
The choice of catalyst, solvent, and reaction conditions significantly impacts the outcome of the hydrogenation. The following table summarizes various conditions reported for the hydrogenation of pyridine derivatives, which can serve as a starting point for optimizing the reduction of cyclopenta[b]pyridines.
| Catalyst | Substrate Type | Pressure (bar) | Temperature (°C) | Solvent | Yield/Conversion | Selectivity/ee | Reference |
| PtO₂ | Substituted Pyridines | 50-70 | Room Temp. | Acetic Acid | High | N/A | [2] |
| Pd(OH)₂/C | Chiral Auxiliary Pyridine | 100 | Room Temp. | Acetic Acid | 90% | 98% ee | [3] |
| Rh₂O₃ | Functionalized Pyridines | 5 | 40 | TFE | >99% | N/A | [4] |
| Rh/C | Pyridine | 10 | 100 | Water | 98% | N/A | [5] |
| Pd-Ag/C | Pyridine | 70 | 60 | N/A | 99% | 99% (piperidine) | [6] |
| (iPrCNC)CoCH₃ | Alkenes | 4 | 22 | Benzene | High | N/A | [7] |
Note: TFE = Trifluoroethanol; ee = enantiomeric excess. The cobalt catalyst is included for context on hydrogenation of other unsaturated systems.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the heterogeneous hydrogenation of cyclopenta[b]pyridine compounds.
Caption: Workflow for heterogeneous hydrogenation of cyclopenta[b]pyridines.
Signaling Pathways
While this document focuses on the chemical synthesis, the resulting saturated heterocycles are often designed to interact with biological targets. For instance, indole alkaloids, which share structural similarities, are known to be involved in various signaling pathways. The hexahydropyrrolo[2,3-b]indole scaffold, a related structure, is found in natural products with diverse biological properties, including acetylcholinesterase inhibition.[8] The specific signaling pathway targeted would depend on the substituents and stereochemistry of the synthesized hexahydrocyclopenta[b]pyridine.
Caption: Conceptual signaling pathway interaction for synthesized compounds.
Conclusion
The hydrogenation of cyclopenta[b]pyridines is a versatile and powerful method for generating saturated heterocyclic compounds of significant interest in drug discovery. By selecting the appropriate catalyst and reaction conditions, researchers can achieve high yields and, when necessary, excellent stereocontrol. The protocols and data provided herein serve as a comprehensive guide for the practical application of this important chemical transformation.
References
- 1. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic Hydrogenation Activity and Electronic Structure Determination of Bis(arylimidazol-2-ylidene)pyridine Cobalt Alkyl and Hydride Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Octahydro-1H-cyclopenta[b]pyridine in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The octahydro-1H-cyclopenta[b]pyridine scaffold is a versatile, saturated bicyclic system that has garnered significant interest in medicinal chemistry. Its rigid, three-dimensional structure makes it an attractive template for the design of conformationally restricted analogues of various bioactive molecules. This conformational constraint can lead to improved selectivity, enhanced potency, and favorable pharmacokinetic properties. These application notes provide an overview of the use of this scaffold in the development of γ-aminobutyric acid (GABA) analogues and novel insecticides, complete with detailed experimental protocols and data.
Application 1: Conformationally Restricted GABA Analogues for Neurological Disorders
The flexibility of the neurotransmitter GABA is associated with its ability to bind to different receptor subtypes. By incorporating the this compound core, medicinal chemists can create rigid GABA analogues that are locked into specific conformations, potentially leading to selective activity at GABA receptor subtypes. One such example is rel-(4aS,6R,7aR)-octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acid, a conformationally restricted GABA analogue.[1][2]
Signaling Pathway: GABAergic Synapse
GABA is the primary inhibitory neurotransmitter in the central nervous system. Its signaling is mediated by two main classes of receptors: GABAA and GABAB receptors. The this compound-based analogues are designed to interact with these receptors.
Quantitative Data
While specific binding data for rel-(4aS,6R,7aR)-octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acid is not publicly available, the following table presents representative data for other conformationally restricted GABA analogues to illustrate the expected range of activities.
| Compound ID | Receptor Subtype | Assay Type | Ki (nM) | Reference |
| Analogue A | GABAA (α1β2γ2) | Radioligand Binding | 150 | Fictitious Data |
| Analogue B | GABAA (α5β3γ2) | Radioligand Binding | 85 | Fictitious Data |
| Analogue C | GABAB | Radioligand Binding | 250 | Fictitious Data |
Experimental Protocols
The synthesis of this GABA analogue is a multi-step process. The key steps involve the reaction of 2,3-bis(chloromethyl)pyridine with a C1-binucleophile followed by catalytic reduction of the pyridine ring.[1][2]
Protocol:
-
Cyclization: React 2,3-bis(chloromethyl)pyridine with a suitable C1-binucleophile (e.g., diethyl malonate) in the presence of a base (e.g., sodium ethoxide) in an appropriate solvent (e.g., ethanol) to form the fused pyridine intermediate.
-
Purification: Purify the intermediate using column chromatography.
-
Hydrogenation: Subject the purified intermediate to catalytic hydrogenation using a catalyst such as platinum oxide (PtO₂) under a hydrogen atmosphere to reduce the pyridine ring.
-
Hydrolysis and Decarboxylation: Hydrolyze the ester groups and subsequently decarboxylate to yield the carboxylic acid.
-
Purification: Purify the final product by recrystallization or chromatography.
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the GABAA receptor.
Materials:
-
Rat brain tissue
-
Homogenization Buffer: 0.32 M sucrose, pH 7.4
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: [³H]muscimol
-
Non-specific binding control: 10 mM GABA
-
Test compounds (e.g., this compound derivatives)
Protocol:
-
Membrane Preparation:
-
Homogenize rat brains in homogenization buffer.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Centrifuge the supernatant at 140,000 x g for 30 minutes at 4°C.
-
Wash the pellet with deionized water and binding buffer through repeated centrifugation.
-
Resuspend the final pellet in binding buffer and store at -70°C.
-
-
Binding Assay:
-
Thaw the membrane preparation and wash twice with binding buffer.
-
In a 96-well plate, add the membrane preparation (0.1-0.2 mg protein/well).
-
Add varying concentrations of the test compound.
-
For total binding, add vehicle. For non-specific binding, add 10 mM GABA.
-
Add [³H]muscimol to a final concentration of 5 nM.
-
Incubate at 4°C for 45 minutes.
-
Terminate the reaction by rapid filtration and wash with ice-cold wash buffer.
-
Quantify the radioactivity of the filters using liquid scintillation spectrometry.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of the test compound from a concentration-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Application 2: Novel Insecticides Targeting Nicotinic Acetylcholine Receptors
Derivatives of the related octahydro-1H-cyclopenta[d]pyrimidine scaffold have been synthesized and shown to possess insecticidal activity against pests such as the cowpea aphid (Aphis craccivora).[3][4][5] These compounds are believed to act on the insect's nervous system, potentially targeting nicotinic acetylcholine receptors (nAChRs).
Signaling Pathway: Insect Nicotinic Acetylcholine Receptor
In insects, nAChRs are critical for fast excitatory neurotransmission in the central nervous system. The binding of acetylcholine (ACh) opens a non-selective cation channel, leading to depolarization of the postsynaptic membrane. Insecticides can act as agonists or antagonists of these receptors, disrupting normal nerve function.
Quantitative Data
The following table presents the insecticidal activity of some novel pyridine derivatives against the cowpea aphid (Aphis craccivora). While not directly octahydro-1H-cyclopenta[d]pyrimidine derivatives, this data illustrates the potential of related scaffolds.
| Compound ID | LC₅₀ (ppm) - Nymphs (24h) | LC₅₀ (ppm) - Adults (24h) | Reference |
| Compound 7 | 0.05 | 0.93 | [3] |
| Compound 8 | 0.09 | 1.01 | [3] |
| Acetamiprid (standard) | Not Reported | Not Reported | [3] |
Experimental Protocols
This intermediate is a key precursor for a series of insecticidal derivatives.
Protocol:
-
Synthesis of the core: React cyclopentane-1,2-dicarbaldehyde with 2-amino-2-nitroethene-1,1-diamine in a suitable solvent to form 2-(nitromethylene)octahydro-1H-cyclopenta[d]pyrimidine.
-
N-Alkylation: Alkylate the pyrimidine nitrogen with 2-(chloromethyl)-5-chloropyridine in the presence of a base (e.g., K₂CO₃) in a solvent like acetonitrile.
-
Purification: Purify the final product by column chromatography.
This protocol describes a leaf-dip bioassay to determine the insecticidal activity of test compounds against aphids.
Materials:
-
Cowpea plants
-
Aphis craccivora colony
-
Test compounds
-
Solvent (e.g., acetone with a surfactant)
-
Petri dishes
-
Filter paper
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the chosen solvent.
-
Leaf Preparation: Excise fresh cowpea leaves and dip them into the test solutions for a specified time (e.g., 30 seconds). Allow the leaves to air dry.
-
Insect Exposure: Place the treated leaves in petri dishes lined with moist filter paper. Transfer a known number of adult aphids (e.g., 20) onto each leaf.
-
Incubation: Maintain the petri dishes at a controlled temperature and humidity for 24-48 hours.
-
Mortality Assessment: Count the number of dead aphids at specified time points. Aphids that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration and determine the LC₅₀ value using probit analysis.
Conclusion
The this compound scaffold and its related structures are valuable building blocks in medicinal chemistry. Their rigid framework allows for the design of potent and selective modulators of biological targets, as demonstrated by their application in the development of GABA analogues and novel insecticides. The protocols and data presented here provide a foundation for researchers to explore the potential of this scaffold in their own drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. A conformationally restricted GABA analogue based on this compound scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One-Pot, Four-Component Reaction for the Design, Synthesis, and SAR Studies of Novel Pyridines for Insecticidal Bioefficacy Screening against Cowpea Aphid (Aphis craccivora) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: The Octahydro-1H-cyclopenta[b]pyridine Scaffold in Neuroscience Research
These application notes serve as a detailed guide for researchers, scientists, and drug development professionals on the utility of the Octahydro-1H-cyclopenta[b]pyridine scaffold in neuroscience research. While direct research on the parent compound is nascent, its structural features present a compelling platform for the design of novel chemical probes and potential therapeutics targeting the central nervous system (CNS). This document will explore the potential of this scaffold, drawing parallels with well-established pyridine-based neuroactive compounds, and provide detailed protocols for characterization.
Introduction: The Promise of a Novel Scaffold
The this compound core is a saturated bicyclic heterocyclic amine.[1][2] Its rigid, three-dimensional structure makes it an attractive starting point for the development of conformationally restricted analogs of known neurotransmitters or other neuroactive molecules.[3][4] Conformational restriction can lead to increased receptor selectivity and improved pharmacokinetic properties. One notable study has already demonstrated the use of this scaffold to create a conformationally restricted analog of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the CNS.[3] This highlights the potential of the scaffold to generate novel ligands for neurotransmitter receptors and transporters.
While the direct biological activity of this compound itself is not extensively documented in the context of neuroscience, the broader class of pyridine-containing compounds has a significant track record in CNS research.[5] A prime example is 2-Methyl-6-(phenylethynyl)pyridine (MPEP), a potent and selective non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).[6][7][8] The extensive research on MPEP provides a valuable blueprint for how derivatives of the this compound scaffold could be investigated for their potential in neuroscience.
A Case Study: 2-Methyl-6-(phenylethynyl)pyridine (MPEP) - A Pyridine Derivative in Action
MPEP serves as an excellent case study to illustrate the potential of pyridine-based scaffolds in neuroscience research.[6][9] Developed by Novartis in the late 1990s, MPEP was one of the first selective antagonists for mGluR5.[6]
Mechanism of Action and Therapeutic Potential
MPEP acts as a non-competitive antagonist at the mGluR5 receptor, with an IC50 of 36 nM for inhibiting quisqualate-stimulated phosphoinositide hydrolysis.[7][8][10] Glutamate is a primary excitatory neurotransmitter, and its dysregulation is implicated in a variety of neurological and psychiatric disorders.[11] By modulating glutamate signaling through mGluR5, MPEP has shown potential therapeutic effects in preclinical models of:
-
Neurodegeneration: MPEP has demonstrated neuroprotective effects in animal models of acute brain injury.[6]
-
Anxiety and Depression: The compound exhibits anxiolytic and antidepressant-like effects in rodents.[6][10]
-
Pain: MPEP can reverse mechanical hyperalgesia in models of inflammatory pain.[7][9]
-
Addiction: It has been shown to reduce self-administration of drugs of abuse like nicotine and cocaine in animal studies.[6]
-
Epilepsy: MPEP can positively interact with some conventional antiepileptic drugs to enhance their anticonvulsant effects.[12]
It is important to note that MPEP also exhibits some off-target effects, including weak NMDA receptor antagonism and positive allosteric modulation of mGluR4.[6][7][11] This underscores the importance of thorough pharmacological profiling for any new compound. A newer analog, 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP), was developed to have higher selectivity for mGluR5 with fewer off-target effects.[11]
MPEP as a Research Tool
Beyond its therapeutic potential, MPEP has been an invaluable research tool for elucidating the physiological and pathophysiological roles of mGluR5 in the CNS.[11] Its use in numerous preclinical studies has advanced our understanding of the glutamatergic system in various brain disorders.
Designing Novel Probes from the this compound Scaffold
The rigid structure of this compound offers a distinct advantage for rational drug design. By strategically adding functional groups to this core, researchers can aim to create ligands with high affinity and selectivity for specific CNS targets.
Key Design Considerations:
-
Stereochemistry: The scaffold contains multiple chiral centers, allowing for the synthesis of stereoisomers with potentially different biological activities.
-
Substitution Patterns: The pyridine ring and the cyclopentane ring offer multiple points for substitution, enabling the exploration of a wide chemical space.
-
Bioisosteric Replacements: Parts of the scaffold can be replaced with other chemical groups to fine-tune properties like solubility, metabolism, and target binding.
The following diagram illustrates a conceptual workflow for developing and characterizing novel neuroscience research tools based on the this compound scaffold.
Caption: A conceptual workflow for scaffold-based drug discovery.
Experimental Protocols
The following are detailed protocols for the initial characterization of novel compounds derived from the this compound scaffold, using mGluR5 as a hypothetical target based on the MPEP case study.
Protocol 1: In Vitro Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the mGluR5 receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the mGluR5 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing human mGluR5.
-
[³H]-MPEP (radioligand).
-
Test compound.
-
MPEP (for non-specific binding determination).
-
Binding buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
-
Harvester.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound in binding buffer.
-
Prepare a solution of [³H]-MPEP at a concentration equal to its Kd (dissociation constant).
-
Prepare a high concentration solution of unlabeled MPEP (e.g., 10 µM) for determining non-specific binding.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Total Binding: 50 µL of binding buffer.
-
Non-specific Binding: 50 µL of 10 µM MPEP solution.
-
Test Compound: 50 µL of the respective serial dilution of the test compound.
-
-
Add 50 µL of [³H]-MPEP solution to all wells.
-
Add 100 µL of the cell membrane preparation to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
-
Harvesting and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials.
-
Add 4 mL of scintillation fluid to each vial.
-
Count the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Causality Behind Experimental Choices:
-
Competitive Binding: This format allows for the determination of the affinity of an unlabeled compound by its ability to compete with a labeled ligand for the same binding site.
-
Radioligand: The use of a radiolabeled ligand with high affinity and specificity for the target receptor enables sensitive detection of binding.
-
Non-specific Binding Control: This is crucial to differentiate between binding to the target receptor and binding to other components of the assay system (e.g., filters, lipids).
-
Cheng-Prusoff Equation: This equation corrects the IC50 value for the concentration of the radioligand used in the assay, providing a more accurate measure of the test compound's affinity (Ki).
Protocol 2: In Vivo Behavioral Assay - Elevated Plus Maze (for Anxiety)
This protocol describes the use of the elevated plus maze (EPM) test in rodents to assess the anxiolytic-like effects of a test compound. MPEP has demonstrated anxiolytic properties in this model.[10]
Objective: To evaluate the anxiolytic-like effects of a test compound in mice or rats.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms arranged in a plus shape, elevated from the floor).
-
Test compound.
-
Vehicle control (e.g., saline, DMSO solution).
-
Positive control (e.g., diazepam).
-
Experimental animals (e.g., adult male C57BL/6 mice).
-
Video tracking system and software.
Procedure:
-
Animal Acclimation:
-
House the animals in the testing room for at least 1 hour before the experiment to acclimate them to the environment.
-
-
Drug Administration:
-
Administer the test compound, vehicle, or positive control to the animals via the desired route (e.g., intraperitoneal injection) at a predetermined time before testing (e.g., 30 minutes).
-
-
Testing:
-
Gently place the animal in the center of the EPM, facing one of the open arms.
-
Allow the animal to freely explore the maze for a set period (e.g., 5 minutes).
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis:
-
Use the video tracking software to score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
Compare the results between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Causality Behind Experimental Choices:
-
Ethological Basis: The EPM test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds are expected to reduce this aversion, leading to increased exploration of the open arms.
-
Control Groups: The inclusion of vehicle and positive control groups is essential for validating the assay and interpreting the effects of the test compound.
-
Locomotor Activity: Measuring total distance traveled is important to rule out the possibility that the observed effects on open arm exploration are due to general changes in motor activity (e.g., sedation or hyperactivity) rather than a specific effect on anxiety-like behavior.
The following diagram illustrates the workflow for the in vivo behavioral assay.
References
- 1. This compound|lookchem [lookchem.com]
- 2. echemi.com [echemi.com]
- 3. A conformationally restricted GABA analogue based on this compound scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2-Methyl-6-(phenylethynyl)pyridine - Wikipedia [en.wikipedia.org]
- 7. MPEP Hydrochloride | mGlu5 Receptor Antagonist | Tocris Bioscience [tocris.com]
- 8. Mpep | C14H11N | CID 3025961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Methylphenylethynylpyridine (MPEP) Novartis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Metabotropic Glutamate Receptor Subtype 5 Antagonists MPEP and MTEP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Methyl-6-phenylethynyl-pyridine (MPEP), a non-competitive mGluR5 antagonist, differentially affects the anticonvulsant activity of four conventional antiepileptic drugs against amygdala-kindled seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lewis Acid Catalysis in Cyclopenta[b]pyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclopenta[b]pyridine scaffold is a significant heterocyclic motif present in a variety of biologically active compounds and functional materials. The fusion of a cyclopentane ring to a pyridine core imparts unique three-dimensional structural features, influencing the molecule's pharmacological and physicochemical properties. The synthesis of these bicyclic systems is a key objective in medicinal and materials chemistry. Among the various synthetic strategies, Lewis acid-catalyzed reactions, particularly the Nazarov cyclization, have emerged as a powerful tool for the construction of the 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one core. This document provides detailed application notes and experimental protocols for the Lewis acid-catalyzed synthesis of cyclopenta[b]pyridine derivatives, with a focus on the Nazarov cyclization of pyridyl dienones.
Key Reaction: The Nazarov Cyclization
The Nazarov cyclization is an electrocyclic reaction of a divinyl ketone (or a precursor) to a cyclopentenone, typically promoted by a protic or Lewis acid. In the context of cyclopenta[b]pyridine synthesis, a pyridyl-substituted dienone undergoes a 4π-electrocyclization upon activation by a Lewis acid. The Lewis acid coordinates to the carbonyl oxygen, facilitating the formation of a pentadienyl cation, which then cyclizes. Subsequent elimination of a proton and tautomerization yield the desired 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.
Data Presentation: Comparison of Lewis Acids in the Synthesis of a Pyrindine System
The following table summarizes the yields obtained in the Lewis acid-catalyzed Nazarov cyclization of a 2-(N-methoxycarbonylamino)-1,4-pentadien-3-one to the corresponding pyrindinone, a structural isomer of the cyclopenta[b]pyridine system. This data, from a study by Occhiato and colleagues, provides valuable insight into the relative efficacy of different Lewis acids for this type of transformation.
| Entry | Lewis Acid | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Cu(OTf)₂ | 2 | DCE | 60 | 1 | 95 |
| 2 | Sc(OTf)₃ | 3 | DCE | 60 | 1 | 93 |
| 3 | Fe(OTf)₃ | 10 | DCE | 60 | 24 | <10 |
| 4 | Yb(OTf)₃ | 10 | DCE | 60 | 24 | <10 |
| 5 | In(OTf)₃ | 10 | DCE | 60 | 24 | <10 |
| 6 | Zn(OTf)₂ | 10 | DCE | 60 | 24 | <10 |
| 7 | BF₃·OEt₂ | 100 | CH₂Cl₂ | 0 | 1 | 80 |
| 8 | TiCl₄ | 100 | CH₂Cl₂ | -78 to 0 | 1 | 75 |
| 9 | AlCl₃ | 100 | CH₂Cl₂ | 0 | 1 | 70 |
*Data adapted from a study on a closely related pyrindine system. DCE = 1,2-dichloroethane.
The data clearly indicates that Cu(OTf)₂ and Sc(OTf)₃ are highly efficient catalysts for this transformation, providing excellent yields with low catalyst loadings. Other common Lewis acids such as BF₃·OEt₂, TiCl₄, and AlCl₃ also promote the reaction, albeit with stoichiometric amounts.
Experimental Protocols
This section provides a detailed protocol for the synthesis of a 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one derivative via a Lewis acid-catalyzed Nazarov cyclization, based on established procedures for analogous systems.
Synthesis of a Pyridyl Dienone Precursor:
The pyridyl dienone precursor can be synthesized via various methods, such as the condensation of a pyridyl-substituted aldehyde with a suitable ketone or through a carbonylative cross-coupling reaction.
Lewis Acid-Catalyzed Nazarov Cyclization:
Materials:
-
Pyridyl dienone (1.0 mmol)
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (CH₂Cl₂) (20 mL)
-
Lewis acid (e.g., Cu(OTf)₂, 2 mol%, 0.02 mmol; or Sc(OTf)₃, 3 mol%, 0.03 mmol)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the pyridyl dienone (1.0 mmol).
-
Dissolve the dienone in anhydrous DCE (20 mL).
-
Add the Lewis acid catalyst (e.g., Cu(OTf)₂ or Sc(OTf)₃) to the solution.
-
Stir the reaction mixture at the specified temperature (e.g., 60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.
Mandatory Visualizations
Caption: Reaction pathway of the Lewis acid-catalyzed Nazarov cyclization for cyclopenta[b]pyridine synthesis.
Caption: General experimental workflow for the Lewis acid-catalyzed synthesis of cyclopenta[b]pyridines.
Designing Mu-Opioid Receptor Antagonists with a Pyridopyrazine Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the design, synthesis, and evaluation of mu-opioid receptor (MOR) antagonists based on a pyridopyrazine scaffold. The information is curated for professionals in drug discovery and medicinal chemistry, offering a comprehensive guide from molecular design to preclinical assessment.
Introduction and Rationale
The mu-opioid receptor is a primary target for potent analgesics; however, its activation is also linked to significant adverse effects such as respiratory depression, tolerance, and addiction. The development of MOR antagonists is crucial for treating opioid overdose and has potential applications in managing opioid use disorders. The octahydro-1H-pyrido[1,2-a]pyrazine scaffold has emerged as a promising structural motif for designing potent and selective MOR antagonists. This scaffold serves as a bioisosteric replacement for other rigid core structures, offering unique properties in terms of synthesis and receptor interaction.
Signaling Pathways of the Mu-Opioid Receptor
Activation of the MOR by an agonist initiates a cascade of intracellular signaling events. Primarily, it couples to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. Another key pathway involves the recruitment of β-arrestin, which mediates receptor desensitization and internalization, and can also trigger separate signaling cascades. MOR antagonists function by binding to the receptor and preventing these agonist-induced signaling events.
Application Notes and Protocols: Synthesis and Evaluation of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivatives as Corrosion Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyridine and its derivatives are recognized for their potential as corrosion inhibitors, largely due to the presence of nitrogen atoms with lone pair electrons that facilitate adsorption onto metal surfaces.[1][2] This document provides detailed protocols for the synthesis of novel 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD) derivatives and their evaluation as corrosion inhibitors for carbon steel in acidic environments. The synthesis method described is an efficient cyclocondensation reaction, offering high yields without the need for chromatographic purification.[3][4] The subsequent corrosion inhibition studies employ standard electrochemical techniques to quantify the efficacy of these compounds.
Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivatives (CAPDs)
A series of CAPD derivatives can be synthesized via a cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution as both the reagent and catalyst.[3][5] This method is efficient, with a reaction time of approximately 2 hours, and produces high-purity compounds in excellent yields.[3]
Synthetic Workflow
Caption: Synthetic workflow for CAPD derivatives.
Experimental Protocol: Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2,5-diarylidenecyclopentanone derivative and propanedinitrile in an appropriate alcohol (e.g., ethanol or methanol).
-
Addition of Catalyst: Add the sodium alkoxide solution (sodium ethoxide or sodium methoxide) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for approximately 2 hours.[3]
-
Work-up: After cooling to room temperature, the precipitated solid is collected by filtration.
-
Purification: Wash the collected solid with distilled water and then recrystallize from a suitable solvent to obtain the pure CAPD derivative.[3]
-
Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as IR and NMR. For example, the IR spectrum of 2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD-1) shows a characteristic absorption band for the C≡N group at 2204 cm⁻¹.[3][5] The ¹³C NMR spectrum for the same compound displays a signal for the C≡N group at 93.73 ppm.[3][5]
Evaluation of Corrosion Inhibition Performance
The corrosion inhibition properties of the synthesized CAPD derivatives are evaluated on carbon steel in a 1 M H₂SO₄ solution using electrochemical methods.[3][5] These methods include open circuit potential versus time (EOCP vs t), potentiodynamic polarization (PDP), and electrochemical impedance spectroscopy (EIS).
Corrosion Inhibition Testing Workflow
Caption: Workflow for corrosion inhibition testing.
Experimental Protocol: Electrochemical Measurements
-
Electrode Preparation: Prepare carbon steel specimens by welding a copper wire for electrical connection and embedding them in epoxy resin, leaving a defined surface area exposed. Polish the exposed surface with silicon carbide papers of decreasing grit size, rinse with deionized water and acetone, and dry.
-
Test Solution: The corrosive medium is a 1 M H₂SO₄ solution. Prepare solutions with and without various concentrations of the CAPD inhibitors.[3][5]
-
Electrochemical Cell: Use a standard three-electrode cell with the carbon steel specimen as the working electrode, a platinum sheet as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Open Circuit Potential (OCP): Immerse the working electrode in the test solution and record the OCP for a specified duration (e.g., 1 hour) to allow the system to stabilize.
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at the OCP over a frequency range (e.g., 100 kHz to 0.01 Hz) with a small amplitude AC signal (e.g., 10 mV).
-
Potentiodynamic Polarization (PDP): After EIS, conduct PDP measurements by scanning the potential from a cathodic to an anodic value (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).
-
Surface Analysis: After electrochemical testing, examine the surface morphology of the carbon steel specimens using Scanning Electron Microscopy (SEM) to visualize the protective film formed by the inhibitors.[3][4]
Data Presentation
The following table summarizes the quantitative data obtained from the potentiodynamic polarization and electrochemical impedance spectroscopy studies for different CAPD derivatives at a concentration of 1.0 mM in 1 M H₂SO₄.
| Inhibitor | Ecorr (mV vs. SCE) | icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | IE_PDP (%) | Rct (Ω·cm²) | Cdl (µF/cm²) | IE_EIS (%) |
| Blank (1 M H₂SO₄) | -481 | 1340 | 118 | -125 | - | 45 | 125 | - |
| CAPD-1 | -495 | 30.8 | 109 | -116 | 97.7 | 1850 | 55 | 97.6 |
| CAPD-2 | -499 | 41.5 | 105 | -112 | 96.9 | 1320 | 61 | 96.6 |
| CAPD-3 | -506 | 56.3 | 101 | -108 | 95.8 | 980 | 69 | 95.4 |
| CAPD-4 | -491 | 36.2 | 112 | -119 | 97.3 | 1590 | 58 | 97.2 |
Data extracted from "Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion"[3][5]. Ecorr: Corrosion Potential; icorr: Corrosion Current Density; βa: Anodic Tafel Slope; βc: Cathodic Tafel Slope; IE_PDP: Inhibition Efficiency from PDP; Rct: Charge Transfer Resistance; Cdl: Double Layer Capacitance; IE_EIS: Inhibition Efficiency from EIS.
Conclusion
The 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives demonstrate excellent corrosion inhibition properties for carbon steel in a 1 M H₂SO₄ medium. The data indicates that these compounds act as mixed-type inhibitors, with CAPD-1 showing a superior inhibition efficiency of 97.7%.[3][5] The adsorption of these inhibitor molecules on the carbon steel surface, which follows the Langmuir isotherm model, is responsible for the observed protection and involves both physisorption and chemisorption mechanisms.[3][4] The provided protocols offer a robust framework for the synthesis and evaluation of this promising class of corrosion inhibitors.
References
- 1. "Pyridine and its derivatives as corrosion inhibitors" by Chandrabhan Verma, M. A. Quraishi et al. [digitalcommons.njit.edu]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Octahydro-1H-cyclopenta[b]pyridine Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals to improve the yield and troubleshoot common issues encountered during the synthesis of Octahydro-1H-cyclopenta[b]pyridine, primarily focusing on the catalytic hydrogenation of a cyclopenta[b]pyridine precursor.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my this compound low after catalytic hydrogenation?
A1: Low yields can stem from several factors related to catalyst activity, reaction conditions, and substrate purity.
-
Catalyst Deactivation: The nitrogen atom in both the pyridine starting material and the piperidine product can act as a Lewis base and poison the catalyst.[1][2][3]
-
Suboptimal Reaction Conditions: Hydrogenation of the aromatic pyridine ring can be challenging and often requires specific conditions to proceed to completion.[8]
-
Solution: Systematically optimize the reaction parameters, including hydrogen pressure, temperature, and reaction time. Higher pressures (e.g., 50-80 bar) and temperatures (e.g., 60-80 °C) can significantly improve conversion.[8]
-
-
Impure Starting Material: Impurities in the cyclopenta[b]pyridine precursor, especially sulfur-containing compounds, can act as potent catalyst poisons.[1]
-
Solution: Ensure the purity of the starting material through appropriate purification techniques like recrystallization or column chromatography before hydrogenation.
-
Q2: I am observing the formation of partially hydrogenated byproducts. How can I drive the reaction to completion?
A2: The presence of partially hydrogenated intermediates indicates that the reaction has not proceeded to full saturation of the pyridine ring.
-
Insufficient Catalyst Loading or Activity: The amount of catalyst may be insufficient for the complete conversion of the substrate.
-
Inadequate Hydrogen Pressure or Temperature: The conditions may not be forcing enough to overcome the activation energy for the complete reduction of the aromatic system.
-
Solution: Increase the hydrogen pressure and/or the reaction temperature.[8] Monitoring the reaction progress by techniques like TLC or GC-MS can help determine the optimal reaction time.
-
Q3: The diastereoselectivity of my reaction is poor, resulting in a mixture of cis and trans isomers. How can I improve the stereoselectivity towards the cis isomer?
A3: The formation of the desired cis-fused ring system is a critical aspect of this synthesis. The choice of catalyst and reaction conditions can influence the diastereoselectivity.
-
Catalyst Influence: Different catalysts can favor the formation of different stereoisomers.
-
Solution: Screen different heterogeneous catalysts. For instance, in some hydrogenations of substituted pyridines, increasing hydrogen pressure when using a Pt/C catalyst in a flow reactor has been shown to favor the formation of the cis isomer.[8]
-
-
Solvent Effects: The solvent can influence the conformation of the substrate on the catalyst surface, thereby affecting the stereochemical outcome.
-
Solution: Experiment with different solvent systems. While acidic conditions are generally preferred for catalyst activity, the choice of acid and co-solvents could be explored to optimize diastereoselectivity.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended catalyst for the hydrogenation of cyclopenta[b]pyridine?
A1: Platinum and palladium catalysts are commonly used for pyridine hydrogenation.
-
Platinum(IV) oxide (PtO₂, Adams' catalyst): This is a highly effective catalyst, typically used in acidic solvents like glacial acetic acid.[5][6][9]
-
Palladium on carbon (Pd/C): Pd/C is also widely used and can be effective, often requiring an acidic additive to prevent catalyst poisoning.[2][4][10]
-
Rhodium on carbon (Rh/C): This catalyst can also be employed and may offer different selectivity profiles.[11]
Q2: What are the optimal reaction conditions for achieving a high yield?
A2: Optimal conditions are substrate-dependent, but a good starting point for the hydrogenation of substituted pyridines is:
-
Catalyst: 5-10 mol% PtO₂ or 10% Pd/C.
-
Solvent: Glacial acetic acid or an alcohol with an acidic additive.
-
Hydrogen Pressure: 50-80 bar.[8]
-
Temperature: Room temperature to 80 °C.[8]
-
Reaction Time: 4-24 hours, depending on the substrate and conditions.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by:
-
Thin-Layer Chromatography (TLC): To observe the disappearance of the starting material.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify the product and any intermediates or byproducts.
-
Hydrogen Uptake: In a pressure reactor, the cessation of hydrogen consumption indicates the reaction is complete.
Q4: How should I work up the reaction and purify the final product?
A4: A typical work-up and purification procedure involves:
-
Careful filtration of the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Caution: The catalyst can be pyrophoric, especially when dry.
-
Removal of the acidic solvent by neutralization with a base (e.g., NaHCO₃ or NaOH solution) followed by extraction with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing the organic layer with brine, drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrating under reduced pressure.
-
Purification of the crude product by distillation or column chromatography.
Data Presentation
Table 1: Comparison of Catalytic Systems for Pyridine Hydrogenation
| Catalyst | Substrate | Solvent | Pressure (bar) | Time (h) | Yield (%) | Reference |
| PtO₂ | 2-Methylpyridine | Acetic Acid | 70 | 4-6 | High | [5][6] |
| PtO₂ | 2-Bromopyridine | Acetic Acid | 50 | 6 | High | [6] |
| 10% Pd/C | 4-Pyridinecarbonitrile | Water/Dichloromethane + H₂SO₄ | 6 | 5.5 | 99 | [4] |
| 10% Pd/C | Pyridine | Acetic Acid | 1 (H₂ balloon) | - | Quantitative | [10] |
Experimental Protocols
Detailed Protocol: Catalytic Hydrogenation of 2,3-Cyclopentenopyridine to cis-Octahydro-1H-cyclopenta[b]pyridine
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactor Setup:
-
Reaction Execution:
-
Securely seal the reactor vessel and connect it to the hydrogenation apparatus.
-
Purge the reactor with an inert gas (e.g., nitrogen or argon) three times to remove any air.
-
Begin vigorous stirring and maintain the reaction at room temperature.
-
Monitor the reaction by observing the pressure drop from hydrogen consumption. The reaction is typically complete within 6-10 hours.
-
-
Work-up:
-
Once the reaction is complete, carefully vent the excess hydrogen gas and purge the reactor with an inert gas.
-
Dilute the reaction mixture with ethyl acetate (50 mL).
-
Carefully filter the mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound.
-
-
Purification:
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the final product.
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 4. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. thalesnano.com [thalesnano.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Reactions in Pyridine Derivative Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions encountered during the synthesis of pyridine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
I. Pyridine Ring Synthesis
Q1: My Hantzsch pyridine synthesis is giving a low yield and a mixture of products. What are the common side reactions and how can I minimize them?
A1: Low yields in the Hantzsch synthesis are often due to incomplete oxidation of the initial dihydropyridine product or the formation of side products from competing reaction pathways.[1][2]
Common Side Reactions and Troubleshooting:
-
Incomplete Oxidation: The primary product of the Hantzsch reaction is a 1,4-dihydropyridine, which requires oxidation to the aromatic pyridine. Incomplete oxidation is a major cause of low yields.
-
Solution: Ensure you are using an effective oxidizing agent in the correct stoichiometric amount. While classical oxidants like nitric acid or potassium ferrocyanide are used, milder and more efficient options like iodine in refluxing methanol or ceric ammonium nitrate (CAN) can provide better yields and cleaner reactions.[1][2]
-
-
Formation of Byproducts: Several mechanistic pathways can compete, leading to unexpected products.[1][2]
-
Solution: The order of reagent addition can be critical. In syntheses of unsymmetrical pyridines, pre-forming the enamine or the Knoevenagel condensation product before the final cyclization step can prevent the formation of undesired intermediates.[1] Careful control of reaction temperature and stoichiometry is also crucial.[1]
-
Quantitative Data on Hantzsch Synthesis Optimization:
| Catalyst/Condition | Yield of Desired Pyridine | Reference |
| Classical (refluxing ethanol) | Often low | [2] |
| p-Toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles | Up to 96% | [1][2] |
| Ceric Ammonium Nitrate (CAN), solvent-free, room temperature | High yield | [2] |
| Phenylboronic acid catalyst, reflux in ethanol | ~85% | [3] |
| Nanoelectrospray, optimized conditions | >90% | [3] |
Experimental Protocol: Optimized Hantzsch Synthesis with PTSA
-
Reaction Setup: In a suitable reaction vessel, combine the aldehyde (1 mmol), β-keto ester (2 mmol), ammonium acetate (1.5 mmol), and p-toluenesulfonic acid (0.1 mmol) in an aqueous solution of sodium dodecyl sulfate (SDS, 0.1 M).
-
Reaction: Irradiate the mixture with ultrasound at a constant frequency (e.g., 25 kHz) at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Q2: I am observing poor regioselectivity and decomposition in my Bohlmann-Rahtz pyridine synthesis. How can I improve the outcome?
A2: The Bohlmann-Rahtz synthesis can be sensitive to reaction conditions, particularly the high temperatures often required for the cyclodehydration step, which can lead to decomposition of starting materials and poor regioselectivity.[4]
Common Issues and Solutions:
-
Decomposition of Starting Materials: Enamines can be sensitive to the acidic conditions often used to catalyze the cyclodehydration.
-
Poor Regioselectivity: The Michael addition step can result in a mixture of regioisomers.
-
Solution: The regioselectivity is often influenced by the steric and electronic properties of the substituents on the enamine and the ethynylketone. A stepwise approach, where the aminodiene intermediate is isolated before cyclodehydration, can sometimes offer better control.
-
Experimental Protocol: Modified Bohlmann-Rahtz Synthesis with Amberlyst-15
-
Reaction Setup: To a solution of the enamine (1 mmol) in a suitable solvent (e.g., toluene), add the ethynylketone (1.1 mmol) and Amberlyst-15 resin (e.g., 20 mol%).
-
Reaction: Stir the mixture at a moderate temperature (e.g., 50-80 °C).
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, filter the reaction mixture to remove the Amberlyst-15 resin and wash the resin with a small amount of the solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Q3: My Guareschi-Thorpe synthesis of a hydroxypyridine is not working well. What are the likely side reactions?
A3: The Guareschi-Thorpe synthesis, which condenses a cyanoacetic ester with an acetoacetic ester in the presence of ammonia, is a robust method.[6][7][8] However, side reactions can occur, particularly if the reaction conditions are not optimized.
Potential Side Reactions and Troubleshooting:
-
Formation of Acyclic Intermediates: Incomplete cyclization can lead to the isolation of acyclic condensation products.
-
Solution: Ensure a sufficient amount of the nitrogen source (e.g., ammonia or ammonium carbonate) is used and that the reaction is heated for an adequate amount of time to drive the cyclization to completion. An advanced protocol using ammonium carbonate in an aqueous medium has been shown to be highly efficient.[9][10]
-
-
Hydrolysis of Ester and Cyano Groups: Under harsh basic or acidic conditions, the ester and cyano functionalities can undergo hydrolysis.
Experimental Protocol: Advanced Guareschi-Thorpe Synthesis
-
Reaction Setup: In a round-bottom flask, mix the alkyl cyanoacetate or cyanoacetamide (1 mmol), the 1,3-dicarbonyl compound (1 mmol), and ammonium carbonate (2 mmol) in water (5 mL).
-
Reaction: Stir the mixture at 80 °C.
-
Monitoring: Monitor the reaction by TLC. The product often precipitates from the reaction mixture upon formation.
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Purification: Collect the precipitated product by filtration, wash with cold water, and dry.
II. Functional Group Manipulations
Q4: My electrophilic aromatic substitution on a pyridine ring is giving very low yields and poor regioselectivity. What can I do?
A4: Electrophilic aromatic substitution (EAS) on pyridine is inherently difficult due to the electron-deficient nature of the ring caused by the electronegative nitrogen atom.[11][12] The reaction is further hindered by the protonation of the nitrogen under the acidic conditions often used for EAS, which further deactivates the ring.[12]
Common Problems and Solutions:
-
Low Reactivity: Pyridine is significantly less reactive than benzene towards electrophiles.
-
Solution: A highly effective strategy is to first convert the pyridine to its N-oxide. The N-oxide is more reactive and directs electrophilic substitution to the 4-position. The N-oxide can then be deoxygenated to yield the desired substituted pyridine.[6]
-
-
Poor Regioselectivity: Direct electrophilic substitution on pyridine typically yields the 3-substituted product, but often in low yields and with potential for other isomers.[11]
-
Solution: As mentioned above, the use of a pyridine N-oxide intermediate provides excellent regiocontrol for 4-substitution. For 2- or 6-substitution, other strategies such as directed ortho-metalation may be necessary.
-
Regioselectivity in Electrophilic Aromatic Substitution of Pyridine:
| Position of Attack | Stability of Intermediate | Major Product |
| C-2 or C-4 | Less stable (positive charge on nitrogen in a resonance structure) | Minor or no product |
| C-3 | More stable (positive charge distributed on carbon atoms) | Major product (in direct substitution) |
Experimental Protocol: Nitration of Pyridine via the N-oxide
-
N-Oxide Formation:
-
Dissolve pyridine in glacial acetic acid.
-
Add 30% hydrogen peroxide dropwise while cooling in an ice bath.
-
Heat the mixture (e.g., 70-80 °C) for several hours.
-
Remove the solvent under reduced pressure to obtain pyridine N-oxide.
-
-
Nitration:
-
Add the pyridine N-oxide to a mixture of fuming nitric acid and concentrated sulfuric acid at 0 °C.
-
Allow the reaction to warm to room temperature and then heat (e.g., 90 °C) until the reaction is complete (monitor by TLC).
-
-
Work-up:
-
Pour the reaction mixture onto ice and neutralize with a base (e.g., sodium carbonate).
-
Extract the 4-nitropyridine N-oxide with an organic solvent.
-
-
Deoxygenation:
-
Reduce the 4-nitropyridine N-oxide (e.g., with PCl₃ or H₂/Pd-C) to obtain 4-nitropyridine.
-
Q5: I am struggling with controlling the regioselectivity of nucleophilic aromatic substitution on my pyridine derivative.
A5: Nucleophilic aromatic substitution (SNA) on pyridines preferentially occurs at the 2- and 4-positions because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[13][14]
Factors Influencing Regioselectivity:
-
Electronic Effects: The inherent electronic structure of the pyridine ring directs nucleophiles to the 2- and 4-positions.
-
Leaving Group: A good leaving group (e.g., halide) is necessary at the position of substitution.
-
Steric Hindrance: Bulky nucleophiles or bulky substituents near the 2-position will favor attack at the more accessible 4-position.
Product Distribution in Nucleophilic Substitution of Halopyridines:
| Substrate | Nucleophile | Product Ratio (2-substituted : 4-substituted) |
| 2-Chloropyridine | NaOMe | Major product: 2-methoxypyridine |
| 4-Chloropyridine | NaOMe | Major product: 4-methoxypyridine |
| 3-Halopyridine | Strong base (e.g., NaNH₂) | Mixture of 3- and 4-aminopyridines via a dehydropyridine intermediate (typically in a ratio of ~35:65)[13] |
Experimental Protocol: Chichibabin Reaction for Amination at the 2-Position
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the pyridine derivative in an anhydrous solvent (e.g., toluene or xylene).
-
Reagent Addition: Add sodium amide (NaNH₂) portion-wise with vigorous stirring.
-
Reaction: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the reaction for the evolution of hydrogen gas (indicating the reaction is proceeding) and by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of water or an aqueous solution of ammonium chloride.
-
Purification: Extract the product with an organic solvent and purify by column chromatography or recrystallization.
Q6: My synthesis of a pyridine N-oxide results in a low yield and the formation of byproducts.
A6: The oxidation of pyridines to their N-oxides is a common and useful transformation. However, the choice of oxidizing agent and reaction conditions is crucial to avoid side reactions and achieve high yields.
Common Issues and Solutions:
-
Over-oxidation or Ring Opening: Strong oxidizing agents can lead to the degradation of the pyridine ring.
-
Low Conversion: Insufficient oxidizing agent or suboptimal reaction temperature can lead to incomplete conversion.
-
Solution: Use a slight excess of the oxidizing agent and monitor the reaction by TLC to ensure complete consumption of the starting material.
-
Comparison of Oxidizing Agents for Pyridine N-oxide Synthesis:
| Oxidizing Agent | Typical Yield | Purity | Reference |
| Hydrogen Peroxide (30%) in Acetic Acid | 76-83% | Good | [16] |
| m-Chloroperoxybenzoic acid (m-CPBA) | Often >90% | High | [15] |
| Peroxybenzoic acid | Good | Good | [6] |
| Methyltrioxorhenium (MTO) / H₂O₂ | High | High | [15] |
Experimental Protocol: Synthesis of Pyridine N-oxide with m-CPBA
-
Reaction Setup: Dissolve the pyridine derivative in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Reagent Addition: Add a solution of m-CPBA (1.1 equivalents) in the same solvent dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Work-up: Wash the reaction mixture with an aqueous solution of sodium bicarbonate to remove the resulting m-chlorobenzoic acid, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the product by column chromatography or recrystallization.
Q7: I am trying to selectively reduce a substituted pyridine, but I am getting a mixture of partially and fully reduced products.
A7: The selective reduction of the pyridine ring can be challenging. The choice of reducing agent and reaction conditions determines whether a dihydropyridine, a tetrahydropyridine, or a piperidine is formed.
Strategies for Selective Reduction:
-
To Dihydropyridines: Birch reduction (sodium in liquid ammonia) of electron-deficient pyridines can yield 1,4-dihydropyridines.
-
To Tetrahydropyridines: Catalytic hydrogenation with specific catalysts and under controlled conditions can lead to tetrahydropyridines. For example, rhodium-catalyzed transfer hydrogenation of pyridinium salts can be highly chemoselective for 1,2,3,6-tetrahydropyridines.[17]
-
To Piperidines: Strong reducing conditions, such as catalytic hydrogenation over platinum oxide or rhodium on carbon at high pressure, or reduction with sodium in ethanol, will typically lead to the fully saturated piperidine.[13]
Chemoselectivity in Pyridine Reduction:
| Reducing Agent/Conditions | Major Product | Notes |
| Na/NH₃ (Birch reduction) on electron-deficient pyridines | 1,4-Dihydropyridine | The product may be unstable and require in situ derivatization. |
| NaBH₄ on pyridinium salts | 1,2-Dihydropyridine | The pyridine must first be activated by N-alkylation or N-acylation. |
| [Cp*RhCl₂]₂/HCO₂H-NEt₃ on pyridinium salts | 1,2,3,6-Tetrahydropyridine | Highly chemoselective.[17] |
| H₂/PtO₂ or Rh/C, high pressure | Piperidine | Complete reduction of the aromatic ring. |
| Na/Ethanol | Piperidine | Classical method for complete reduction.[13] |
Experimental Protocol: Selective Reduction to a Tetrahydropyridine
-
Pyridinium Salt Formation: React the substituted pyridine with an alkyl halide (e.g., benzyl bromide) to form the corresponding N-alkylpyridinium salt.
-
Reaction Setup: In a reaction vessel, dissolve the pyridinium salt (0.5 mmol) and the rhodium catalyst (e.g., [Cp*RhCl₂]₂, 0.005 mol%) in an azeotropic mixture of formic acid and triethylamine (HCO₂H-NEt₃).[17]
-
Reaction: Stir the mixture at a controlled temperature (e.g., 40 °C) under a nitrogen atmosphere for 24 hours.[17]
-
Work-up: Cool the reaction to room temperature and basify with an aqueous solution of potassium hydroxide.
-
Purification: Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure to obtain the tetrahydropyridine derivative.[17]
Visualizations
Caption: Troubleshooting workflow for low yields in the Hantzsch pyridine synthesis.
Caption: Recommended pathway for electrophilic aromatic substitution of pyridine.
Caption: Rationale for regioselectivity in nucleophilic substitution of pyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02436B [pubs.rsc.org]
- 4. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 7. Guareschi-Thorpe Condensation [drugfuture.com]
- 8. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 9. researchgate.net [researchgate.net]
- 10. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 11. homework.study.com [homework.study.com]
- 12. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 13. chemistry-online.com [chemistry-online.com]
- 14. quora.com [quora.com]
- 15. arkat-usa.org [arkat-usa.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. pcliv.ac.uk [pcliv.ac.uk]
Technical Support Center: Purification of Octahydro-1h-cyclopenta[b]pyridine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of Octahydro-1h-cyclopenta[b]pyridine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying this compound?
A1: The primary purification techniques for this compound, a bicyclic amine, include:
-
Fractional Distillation (under reduced pressure): Ideal for separating the product from solvents and impurities with significantly different boiling points.
-
Column Chromatography: Effective for removing impurities with similar polarities to the product.
-
Recrystallization (as a salt): A highly effective method for achieving high purity, particularly when the freebase is an oil or difficult to crystallize.
Q2: What are the likely impurities in a crude sample of this compound?
A2: The synthesis of this compound often involves the catalytic hydrogenation of 2,3-cyclopentenopyridine.[1] Potential impurities include:
-
Unreacted 2,3-cyclopentenopyridine: The aromatic starting material.
-
Partially hydrogenated intermediates: Various tetrahydro- and dihydro-cyclopenta[b]pyridine isomers.
-
Catalyst residues: Traces of the hydrogenation catalyst (e.g., Palladium or Platinum).
-
Solvents: Residual solvents from the reaction or initial work-up.
Q3: How can I confirm the purity of my final product?
A3: Purity can be assessed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the percentage purity and identify volatile impurities.
-
Elemental Analysis: To confirm the elemental composition of the purified compound.
Troubleshooting Guides
Fractional Distillation
Problem: The product is not distilling at the expected temperature.
-
Possible Cause 1: Incorrect pressure. The boiling point is highly dependent on the pressure of the system.
-
Solution: Ensure your vacuum pump is pulling a stable and accurate vacuum. Use a calibrated manometer to monitor the pressure. The boiling point of this compound is approximately 83 °C at 19 Torr.
-
-
Possible Cause 2: Presence of significant amounts of low-boiling or high-boiling impurities.
-
Solution: If the distillation begins at a lower temperature, you are likely distilling residual solvent. If the temperature fails to rise to the expected boiling point, a high-boiling impurity may be present. In this case, column chromatography might be a more suitable purification method.
-
Problem: The distillate is cloudy.
-
Possible Cause: Presence of water.
-
Solution: Ensure all glassware is thoroughly dried before starting the distillation. Dry the crude product over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before distillation.
-
Column Chromatography
Problem: The product is sticking to the silica gel column.
-
Possible Cause: Amines are basic and can interact strongly with the acidic silica gel, leading to poor recovery and streaking.
-
Solution 1: Use a less acidic stationary phase like alumina.
-
Solution 2: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base, such as triethylamine (typically 0.5-2%).
-
Solution 3: Employ specialized stationary phases designed for amine purification, such as amine-functionalized silica gel.
-
Problem: Poor separation of the product from an impurity.
-
Possible Cause: The chosen solvent system (mobile phase) is not optimal.
-
Solution: Systematically vary the polarity of the mobile phase. A common mobile phase for amines is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Adding a small amount of triethylamine to the mobile phase can also improve peak shape and separation.
-
Recrystallization of the Hydrochloride Salt
Problem: The hydrochloride salt does not precipitate from the solution.
-
Possible Cause 1: The solution is not saturated.
-
Solution: Reduce the volume of the solvent by evaporation.
-
-
Possible Cause 2: The chosen solvent is not appropriate.
-
Solution: The ideal solvent for precipitating the salt is one in which the salt has low solubility. Diethyl ether or a mixture of ethanol and diethyl ether is often effective.
-
Problem: The recrystallized salt is an oil.
-
Possible Cause: Presence of impurities that are inhibiting crystallization.
-
Solution: Attempt to purify the crude freebase by distillation or chromatography before forming the salt. Alternatively, try different solvent systems for the recrystallization.
-
Quantitative Data Summary
| Purification Method | Purity Achievable | Typical Yield | Notes |
| Fractional Distillation | >95% | 70-90% | Dependent on the boiling points of impurities. |
| Column Chromatography | >98% | 60-80% | Yield can be lower due to product loss on the column. |
| Recrystallization (as HCl salt) | >99% | 80-95% (for the recrystallization step) | Highly effective for removing minor impurities. |
Experimental Protocols
Fractional Distillation Protocol
-
Preparation: Dry the crude this compound over anhydrous sodium sulfate, filter, and transfer to a round-bottom flask.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Ensure all joints are well-sealed.
-
Distillation: Begin heating the flask in a heating mantle. Apply vacuum and slowly reduce the pressure to the desired level (e.g., 19 Torr).
-
Collection: Collect the fraction that distills at a stable temperature corresponding to the boiling point of the product.
Column Chromatography Protocol
-
Stationary Phase Preparation: Prepare a slurry of silica gel (or alumina) in the chosen non-polar solvent. If using silica gel, consider adding ~1% triethylamine.
-
Column Packing: Pack a chromatography column with the slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Begin eluting with the mobile phase, gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and analyze them by TLC or GC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Recrystallization Protocol (as Hydrochloride Salt)
-
Salt Formation: Dissolve the purified freebase in a suitable solvent such as diethyl ether.
-
Precipitation: Add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Isolation: Collect the precipitated hydrochloride salt by filtration and wash with cold diethyl ether.
-
Recrystallization: Dissolve the salt in a minimal amount of a hot solvent (e.g., ethanol) and allow it to cool slowly. If no crystals form, add a non-polar co-solvent (e.g., diethyl ether) until the solution becomes cloudy, then heat until it is clear again and allow to cool.
-
Drying: Collect the purified crystals by filtration and dry them under vacuum.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for column chromatography of this compound.
References
Overcoming challenges in the stereoselective synthesis of pyrrolopyridines
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stereoselective synthesis of pyrrolopyridines. It is designed for researchers, scientists, and professionals in drug development who may encounter challenges during their experimental work.
Troubleshooting Guides
This section addresses common problems encountered during the stereoselective synthesis of pyrrolopyridines, offering potential causes and solutions.
Issue 1: Low Enantioselectivity or Diastereoselectivity
| Potential Cause | Troubleshooting Steps |
| Suboptimal Chiral Catalyst or Ligand | - Screen a variety of chiral ligands, as minor structural changes can significantly impact stereoselectivity.[1][2] - Ensure the purity of the chiral catalyst/ligand; impurities can interfere with the catalytic cycle. |
| Incorrect Catalyst Loading | - Optimize the catalyst loading. Too little may result in low conversion, while too much can sometimes lead to side reactions or decreased selectivity. An increase in catalyst loading has been shown to improve enantioselectivity in some cases.[1] |
| Inappropriate Lewis Acid | - If a Lewis acid is used for activation, screen different Lewis acids (e.g., TMSOTf, BF3·Et2O) as they can significantly influence the reaction's stereochemical outcome.[1][2] |
| Solvent Effects | - The choice of solvent can have a profound effect on selectivity. Screen a range of solvents with varying polarities (e.g., DCM, Et2O, Toluene).[1] |
| Reaction Temperature | - Optimize the reaction temperature. Lower temperatures often favor higher stereoselectivity by reducing the energy available for non-selective pathways. |
| Steric Hindrance | - In cases of significant steric hindrance, consider modifying the substrate or using a catalyst with a different steric profile.[3] |
Issue 2: Poor Yield or Incomplete Conversion
| Potential Cause | Troubleshooting Steps |
| Catalyst Poisoning | - Nitrogen-containing starting materials or products can poison precious metal catalysts (e.g., Rh, Pd).[4] - Consider using a higher catalyst loading or a catalyst less susceptible to nitrogen poisoning. - Pre-treatment of the catalyst (e.g., prehydrogenation) may sometimes be necessary, though its effectiveness can vary.[4] |
| Insufficiently Inert Atmosphere | - Many catalysts and reagents used in stereoselective synthesis are sensitive to air and moisture. Ensure all reactions are carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen).[5] - Use freshly dried solvents and reagents. |
| Poorly Reactive Substrates | - For poorly reactive substrates like β-substituted alkenyl pyridines, reactivity can be enhanced through the use of a Lewis acid.[1][2] |
| Side Reactions | - Undesired side reactions, such as the formation of dimers or reduction of functional groups, can lower the yield of the desired product.[6] Analyze the crude reaction mixture to identify major byproducts and adjust reaction conditions (e.g., temperature, stoichiometry) to minimize their formation. |
| Incorrect Stoichiometry | - Carefully optimize the stoichiometry of reagents, especially when using strong bases or highly reactive nucleophiles like Grignard reagents.[1] |
Issue 3: Difficulty in Product Purification and Isolation
| Potential Cause | Troubleshooting Steps |
| Inseparable Diastereomers | - If diastereomers are difficult to separate by column chromatography, consider converting them into derivatives with more significant differences in polarity or crystallinity. |
| Product Instability | - Some pyrrolopyridine derivatives can be unstable, especially under acidic or basic conditions. Ensure purification methods are compatible with the product's stability (e.g., use of neutral silica gel). |
| Formation of Complex Mixtures | - If the reaction results in a complex mixture of products, revisit the reaction conditions to improve selectivity. A cleaner reaction will simplify purification.[6] |
| Crystallization Issues | - For final purification, try different solvent systems for crystallization to obtain high-purity crystals suitable for characterization.[7] |
Frequently Asked Questions (FAQs)
Q1: My catalytic hydrogenation of a substituted pyrrole to a pyrrolidine is not stereoselective. What can I do?
A1: The stereoselectivity of pyrrole hydrogenation often depends on the directing influence of existing stereocenters. The reaction is thought to proceed in a two-step sequence where the initial reduction of a substituent (e.g., a C=X bond) creates a stereocenter that directs the subsequent reduction of the pyrrole ring.[8] Ensure that the conditions for the initial reduction favor the formation of a single diastereomer.
Q2: I am observing significant catalyst deactivation in my reaction. What is the likely cause and how can I prevent it?
A2: Catalyst poisoning by nitrogen is a common issue in the hydrogenation of N-heterocycles.[4] The basicity of the nitrogen in the pyrrolopyridine product can lead to strong adsorption on the catalyst surface, deactivating it. To mitigate this, you can try:
-
Increasing the catalyst-to-substrate ratio.
-
Using a catalyst support that is less acidic, as acidic supports can enhance the adsorption of basic products.[4] For example, activated carbon may be a better support than γ-alumina in some cases.[4]
-
While not always effective, pre-treating the catalyst might help in some instances.[4]
Q3: My multi-component reaction (MCR) to form a pyrrolopyridine derivative is giving low diastereoselectivity. How can I improve this?
A3: Diastereoselectivity in MCRs, such as the Ugi reaction, can be challenging to control.[9] While the chemical efficiency of these reactions is often high, achieving high stereoselectivity may require significant optimization. Consider a two-step approach where the initial MCR is followed by a cyclization step promoted by an acid, which may offer better stereocontrol.[9] Alternatively, explore different starting materials or catalytic systems that can introduce greater facial bias.
Q4: I am having trouble with a SEM-deprotection step, leading to side products. What are my options?
A4: The deprotection of a trimethylsilylethoxymethyl (SEM) group can be challenging as the release of formaldehyde can lead to side reactions, such as the formation of dimers or tricyclic structures.[6] If acidic conditions are problematic, consider alternative deprotection methods, such as using tetrabutylammonium fluoride (TBAF), although this may not be universally effective.[6] Optimizing the reaction temperature and minimizing reaction time can also help to reduce the formation of side products.[6]
Data Presentation
Table 1: Optimization of Reaction Conditions for Enantioselective Alkylation of Alkenyl Pyridines
| Entry | Solvent | Ligand | Catalyst Loading (mol%) | Lewis Acid | Equivalents | Conversion (%) | ee (%) |
| 1 | DCM | L1 | 6 | BF3·Et2O | 1.1 | 0 | — |
| 2 | DCM | L1 | 6 | TMSOTf | 1.5 | 89 | 89 |
| 3 | DCM | L1 | 12 | TMSOTf | 2.0 | 95 | 93 |
| 4 | DCM | L1 | 12 | TMSOTf | 3.0 | 100 | 93 |
| 5 | Et2O | L1 | 12 | TMSOTf | 3.0 | 62 | 95 |
| 6 | MTBE | L1 | 12 | TMSOTf | 3.0 | 67 | 96 |
| 7 | Toluene | L1 | 12 | TMSOTf | 3.0 | 79 | 87 |
| Data adapted from a study on the copper-catalyzed Lewis acid-assisted asymmetric alkylation of β-substituted alkenyl pyridines.[1] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Enantioselective Alkylation
This protocol is based on a method for the highly enantioselective catalytic alkylation of β-substituted alkenyl pyridines.[1][2]
-
To a flame-dried Schlenk tube under an argon atmosphere, add CuBr·SMe2 (5 or 10 mol%) and the chiral diphosphine ligand (6 or 12 mol%).
-
Add the desired dry solvent (e.g., DCM) and stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to the desired temperature (e.g., -78 °C).
-
Add the alkenyl pyridine substrate (1 equivalent).
-
Add the Lewis acid (e.g., TMSOTf, 3 equivalents) and the Grignard reagent (e.g., EtMgBr, 3 equivalents) sequentially.
-
Stir the reaction mixture at the specified temperature until completion (monitor by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., EtOAc), dry the combined organic layers over Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee%) by chiral HPLC analysis.
Protocol 2: Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones via a Ugi/Nucleophilic Substitution Sequence
This protocol is adapted from a method for the diastereoselective synthesis of pyrrolopiperazine-2,6-diones.[9]
-
Ugi Reaction: Combine the starting α-amino acid, aldehyde, isocyanide, and γ-aminocrotonate derivative in a suitable solvent (e.g., methanol).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Remove the solvent under reduced pressure to obtain the crude Ugi adduct.
-
Cyclization: Dissolve the crude Ugi adduct in acetonitrile.
-
Add a catalytic amount of cesium carbonate (e.g., 0.05 equivalents).
-
Heat the reaction mixture to reflux for 1 hour.
-
Remove the solvent in a rotary evaporator.
-
Dissolve the raw product in chloroform and wash with a 1 M HCl aqueous solution.
-
Dry the organic layer over sodium sulfate, filter, and concentrate to dryness.
-
Purify the product by column chromatography on silica gel.
Visualizations
Caption: Workflow for Catalytic Enantioselective Alkylation.
Caption: Troubleshooting Logic for Stereoselective Synthesis.
References
- 1. Highly enantioselective catalytic synthesis of chiral pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 6. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Pyrrolo[1,2-a]pyrimidine Enantiomers via Domino Ring-Closure followed by Retro Diels-Alder Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for aza-Piancatelli cyclization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for the aza-Piancatelli cyclization.
Troubleshooting Guide
This guide addresses common issues encountered during the aza-Piancatelli cyclization in a question-and-answer format.
Issue 1: Low to No Product Yield
-
Question: My aza-Piancatelli reaction is resulting in a low yield or no desired product. What are the potential causes and how can I address them?
-
Answer: Low yields can arise from several factors. A systematic approach to troubleshooting is recommended:
-
Reagent Quality: Ensure the 2-furylcarbinol and aniline starting materials are pure. Impurities can inhibit the catalyst or lead to side reactions. The Lewis or Brønsted acid catalyst should be of high purity and handled under anhydrous conditions where appropriate, as many are moisture-sensitive.
-
Catalyst Choice and Loading: The choice of catalyst is critical. Lanthanide triflates, such as Dy(OTf)₃ and Sc(OTf)₃, are commonly used.[1][2] Other catalysts like phosphomolybdic acid (PMA) and In(OTf)₃ have also been employed successfully.[1] Ensure the correct catalyst loading is used, typically ranging from 5 mol% for Dy(OTf)₃ to as low as 0.03 mol% for PMA.[1]
-
Solvent Selection: Acetonitrile is often the solvent of choice for the aza-Piancatelli rearrangement.[1][2] However, in some cases, it can lead to decomposition, and other solvents like toluene or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) may be more suitable.[1][3] The solvent must be anhydrous, as water can lead to the competing oxa-Piancatelli rearrangement.
-
Reaction Temperature: The optimal temperature can vary. While many aza-Piancatelli reactions are run at elevated temperatures, such as 80 °C in acetonitrile, some systems may benefit from room temperature conditions, particularly when using highly reactive substrates or catalysts like In(OTf)₃.[1] Conversely, unreactive substrates may require higher temperatures.
-
Substrate Reactivity: The electronic nature of the aniline nucleophile significantly impacts the reaction rate.[4] Electron-rich anilines may require longer reaction times, and in some cases, a higher catalyst loading might be necessary.[2] Sterically hindered anilines, such as 2,4,6-trimethylaniline, are often well-tolerated.[1][2] However, some substitution patterns on the furan ring, like 3,4-disubstitution, have been found to be unreactive.[5][6]
-
Issue 2: Formation of Side Products
-
Question: I am observing significant side products in my reaction mixture. What are the common side products and how can I minimize their formation?
-
Answer: The formation of side products is a common challenge. Here are some frequent byproducts and strategies to mitigate them:
-
Friedel-Crafts Alkylation: A competitive Friedel-Crafts alkylation can occur, especially when using certain anilines like 2,6-dimethylaniline.[1][2] This side reaction involves the alkylation of the aniline by the furylcarbinol. Optimizing the catalyst and reaction conditions can help to favor the desired cyclization.
-
Decomposition: Decomposition of starting materials or intermediates can occur, particularly at elevated temperatures.[1] If you observe significant decomposition, consider lowering the reaction temperature or screening different solvents. For instance, refluxing acetonitrile can sometimes lead to decomposition where toluene at 80 °C is successful.[1]
-
Isomerization Products: Although less common under mild conditions, isomerization of the desired 4-aminocyclopentenone product can occur.[1][2] The use of mild catalysts and reaction conditions helps to prevent this.[1][2]
-
Michael Addition: In some cases, a Michael addition side-product can be formed.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for the aza-Piancatelli cyclization?
A1: The reaction is proposed to proceed through the following key steps:
-
Activation of the 2-furylcarbinol by a Lewis or Brønsted acid to form an oxocarbenium ion intermediate.[4]
-
Nucleophilic attack of the aniline at the C5 position of the furan ring.[1][2]
-
Ring-opening of the resulting intermediate to form a pentadienylic cation.[4]
-
A 4π-conrotatory electrocyclization of the pentadienylic cation to yield the trans-substituted 4-aminocyclopentenone product.[1][2][4]
Q2: How do I choose the right catalyst for my reaction?
A2: The optimal catalyst can depend on your specific substrates. Dy(OTf)₃ is a robust and commonly used catalyst that is effective for a wide range of anilines and 2-furylcarbinols.[1][2] Sc(OTf)₃ gives similar results but is generally more expensive.[1] For certain applications, other catalysts like phosphomolybdic acid (PMA) can be highly efficient, even at very low catalyst loadings.[1] It is often beneficial to screen a few different Lewis or Brønsted acids to find the best conditions for your system.
Q3: What is the typical diastereoselectivity of the aza-Piancatelli cyclization?
A3: A key feature of the aza-Piancatelli cyclization is its high diastereoselectivity, typically affording the trans-4-amino-5-substituted-cyclopent-2-enone as the major or exclusive product.[1][7] This high level of stereochemical control is a result of the proposed 4π-conrotatory electrocyclization mechanism.[1][2]
Q4: Can I use aliphatic amines as nucleophiles in the aza-Piancatelli reaction?
A4: The scope of the aza-Piancatelli rearrangement has traditionally been limited to aniline nucleophiles.[4] Aliphatic amines are generally not suitable nucleophiles under typical aza-Piancatelli conditions.
Data Presentation
Table 1: Comparison of Catalysts for the Aza-Piancatelli Cyclization
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Typical Yields (%) | Reference |
| Dy(OTf)₃ | 5 | Acetonitrile | 80 | 62-93 | [1][2] |
| Sc(OTf)₃ | 5 | Acetonitrile | 80 | Similar to Dy(OTf)₃ | [1] |
| Phosphomolybdic Acid (PMA) | 0.03 | Acetonitrile | Reflux | >80 | [1] |
| In(OTf)₃ | 10 | Acetonitrile | Room Temp | up to 86 | [1] |
Table 2: Solvent Effects on the Aza-Piancatelli Cyclization
| Solvent | Temperature (°C) | Observations | Reference |
| Acetonitrile | 80 - Reflux | Generally the best solvent, but can lead to decomposition in some cases. | [1][2] |
| Toluene | 80 | Can be a better alternative if acetonitrile causes decomposition. | [1] |
| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Not specified | Can be an effective solvent. | [3] |
Experimental Protocols
General Procedure for the Dysprosium(III) Triflate Catalyzed Aza-Piancatelli Rearrangement [8][9]
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-furylcarbinol (1.1 equiv) and the aniline (1.0 equiv).
-
Add anhydrous acetonitrile to dissolve the starting materials.
-
Add dysprosium(III) triflate (Dy(OTf)₃) (5 mol%) to the reaction mixture.
-
Place the flask in a preheated oil bath at 80 °C and stir the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Proposed mechanism of the aza-Piancatelli cyclization.
Caption: Troubleshooting workflow for low yield in aza-Piancatelli cyclization.
References
- 1. The Piancatelli Rearrangement: New Applications for an Intriguing Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanism of the Aza-Piancatelli Reaction: Scope and Limitations of Furan Substitution in Donor–Acceptor Stenhouse Adduct Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of the Aza-Piancatelli Reaction: Scope and Limitations of Furan Substitution in Donor-Acceptor Stenhouse Adduct Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. orgsyn.org [orgsyn.org]
- 9. dc.arcabc.ca [dc.arcabc.ca]
Preventing degradation of Octahydro-1h-cyclopenta[b]pyridine during storage
This technical support center provides guidance on the proper storage and handling of Octahydro-1h-cyclopenta[b]pyridine to prevent its degradation. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: The primary factors that can lead to the degradation of saturated amines like this compound are exposure to oxygen (oxidation), elevated temperatures, light, and moisture.[1] Amines are susceptible to oxidation, which can be accelerated by heat and light. As they can be hygroscopic, they may absorb moisture from the air, potentially leading to hydrolysis or the formation of byproducts.[1]
Q2: What are the ideal storage conditions for this compound?
A2: To ensure the stability of this compound, it is recommended to store it in a cool, dry, and dark place. Specifically, the temperature should be maintained below 30°C (86°F).[1] The compound should be stored in a tightly sealed container made of a compatible material, such as high-density polyethylene (HDPE) or amber glass, to protect it from moisture and light.[1] Storing under an inert atmosphere (e.g., argon or nitrogen) can further minimize the risk of oxidative degradation.
Q3: How can I tell if my sample of this compound has degraded?
A3: Degradation of this compound may be indicated by a change in its physical appearance, such as a change in color (e.g., yellowing or browning), the development of an unusual odor, or the presence of particulate matter. For a definitive assessment of purity, analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy should be employed to detect and quantify any impurities or degradation products.
Q4: What are the potential degradation products of this compound?
A4: While specific degradation products for this compound are not extensively documented in publicly available literature, common degradation pathways for amines include oxidation. This can lead to the formation of N-oxides and hydroxylamines.[2] Ring-opening or polymerization products may also form under certain stress conditions. Identifying the exact degradation products would require a forced degradation study followed by structural elucidation using techniques like mass spectrometry (MS) and NMR.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues related to the storage and stability of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Change in color (e.g., from colorless to yellow/brown) | Oxidation due to exposure to air and/or light. | - Confirm the purity of the sample using an appropriate analytical method (e.g., GC or HPLC).- If purity is compromised, consider purification (e.g., distillation or chromatography) if feasible, or use a fresh batch.- For future storage, ensure the container is tightly sealed and consider flushing with an inert gas. Store in a dark location or use an amber vial. |
| Presence of solid particles or cloudiness in the liquid | Formation of insoluble degradation products or contamination. | - Do not use the sample. - Evaluate storage conditions for potential breaches in the container seal or exposure to contaminants.- Procure a fresh batch of the compound and ensure proper storage protocols are followed. |
| Inconsistent experimental results using the same batch | Potential degradation of the compound over time, leading to lower effective concentration or interference from degradation products. | - Re-analyze the purity of the current batch of this compound.- If degradation is confirmed, use a new, verified batch for subsequent experiments.- Review and improve storage and handling procedures to prevent future degradation. |
| pH of aqueous solutions prepared with the compound is different than expected | Formation of acidic or basic degradation products. | - Analyze the purity of the compound.- Consider that degradation may have occurred and use a fresh sample.- Always prepare solutions fresh before use when possible. |
Experimental Protocols
To proactively understand the stability of this compound, a forced degradation study can be performed.[2][3][4] This involves subjecting the compound to various stress conditions to identify potential degradation pathways and products.
Objective: To assess the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or other suitable solvent
-
HPLC or GC system with a suitable detector (e.g., UV, MS, or FID)
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep a sample of the neat compound or the stock solution in an oven at a high temperature (e.g., 80°C) for 48 hours.
-
Photolytic Degradation: Expose a sample of the neat compound or the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples, including an unstressed control, by a suitable analytical method (e.g., HPLC or GC).
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with the unstressed control.
-
Calculate the percentage degradation of this compound.
-
Identify and quantify any degradation products formed.
-
Visualizations
Caption: Potential Degradation Pathways for this compound.
Caption: Experimental Workflow for a Forced Degradation Study.
Caption: Troubleshooting Decision Tree for Stability Issues.
References
Troubleshooting low yields in catalytic hydrogenation of pyridines
Welcome to the technical support center for the catalytic hydrogenation of pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during this critical transformation.
Troubleshooting Guide
This guide addresses specific problems in a question-and-answer format to help you identify and resolve experimental challenges.
Issue 1: Low or No Conversion of the Pyridine Substrate
Q: My hydrogenation reaction shows minimal or no consumption of the starting pyridine. What are the potential causes and how can I fix this?
A: Low to no conversion is a common issue that can often be traced back to catalyst activity, reaction conditions, or the stability of the pyridine ring itself. Here are the primary areas to investigate:
-
Catalyst Inactivity or Poisoning: The nitrogen lone pair in both pyridine and the resulting piperidine can strongly adsorb to the catalyst surface, leading to deactivation or "poisoning".[1][2] Sulfur compounds, even in trace amounts, are also potent poisons for noble metal catalysts.[1]
-
Solution:
-
Use Acidic Additives/Solvents: Employing protic solvents like glacial acetic acid or adding a strong acid can protonate the pyridine nitrogen.[3][4] This prevents it from binding to the metal catalyst and activates the ring towards reduction.[5][6]
-
Ensure Reagent Purity: Use high-purity hydrogen and solvents to avoid introducing catalyst poisons.
-
Increase Catalyst Loading: As a last resort, a modest increase in the catalyst loading (e.g., from 1 mol% to 5 mol%) may overcome partial poisoning.
-
-
-
Insufficiently Forcing Reaction Conditions: The aromaticity of the pyridine ring makes it inherently stable and resistant to hydrogenation.[7][8]
-
Solution:
-
Increase Hydrogen Pressure: Many pyridine hydrogenations require elevated pressures (e.g., 30-100 bar) to achieve reasonable reaction rates and full conversion.[3][8]
-
Increase Temperature: Elevating the temperature (e.g., 60-100 °C) can also be necessary, though excessive heat can lead to catalyst decomposition.[8]
-
Flow Hydrogenation: For particularly difficult substrates, a flow hydrogenation reactor can achieve the high temperatures and pressures required for saturation safely and efficiently.[8]
-
-
-
Improper Catalyst Selection: The choice of catalyst is critical and substrate-dependent.
-
Solution:
-
Screen Catalysts: Noble metal catalysts like Rhodium (Rh), Ruthenium (Ru), Platinum (Pt), and Palladium (Pd) are generally more active under milder conditions than non-noble catalysts like Nickel (Ni).[9] Rhodium on carbon (Rh/C) or rhodium oxide (Rh₂O₃) have shown high activity for a variety of functionalized pyridines.[2] Platinum(IV) oxide (PtO₂, Adams' catalyst) is also highly effective, especially in acetic acid.[3][7]
-
-
Issue 2: The Reaction Stops at Partially Hydrogenated Intermediates
Q: My reaction starts, but I'm isolating tetrahydropyridines or other partially reduced products instead of the desired piperidine. How can I drive the reaction to completion?
A: The formation of stable intermediates suggests that the conditions are not vigorous enough to complete the final stages of hydrogenation.
-
Solution:
-
Increase Pressure and/or Temperature: As with low conversion, increasing the hydrogen pressure and reaction temperature can provide the necessary energy to reduce the remaining double bonds.[8]
-
Extend Reaction Time: Ensure the reaction is running long enough for full conversion. Monitor the reaction progress by techniques like TLC, GC, or NMR.
-
Re-evaluate Catalyst Choice: Some catalysts may be more prone to stopping at intermediate stages. A more active catalyst, such as Rhodium, might be required.
-
Issue 3: Poor Chemoselectivity with Functionalized Pyridines
Q: I am trying to hydrogenate a substituted pyridine, but I'm observing the reduction of other functional groups (e.g., nitro, alkene, ketone) or dehalogenation. How can I improve selectivity?
A: Achieving chemoselectivity is a significant challenge when other reducible functional groups are present.
-
Solution:
-
Milder Reaction Conditions: Attempt the reaction under the mildest conditions possible that still afford pyridine ring reduction. This may involve lowering the temperature and pressure. For instance, reducing pressure from 50 bar to 10 bar was found to not affect yield in one study using a rhodium catalyst.[2]
-
Catalyst Selection: The choice of catalyst can dramatically influence selectivity.
-
Pd/C: Palladium on carbon can be tuned. For example, in the hydrogenation of pyridinecarbonitriles, adjusting the amount of an acidic additive can selectively yield either the pyridylmethylamine or the fully saturated piperidylmethylamine.[10]
-
Rh₂O₃: Rhodium oxide has been shown to be a highly active catalyst under mild conditions, tolerating groups like alcohols, amines, and carbonyls.[2] However, it may still reduce sensitive groups like olefins and nitro groups.[2]
-
-
Use of Additives/Poisons: In some specific cases, controlled catalyst poisoning can enhance selectivity. For example, pyridine itself has been used as a catalyst poison with Pd/C to allow for the chemoselective hydrogenolysis of other functional groups while leaving a sensitive group intact.[11][12] This is an advanced technique that requires careful optimization.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in pyridine hydrogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 3. asianpubs.org [asianpubs.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. thalesnano.com [thalesnano.com]
- 9. benchchem.com [benchchem.com]
- 10. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 11. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison [jstage.jst.go.jp]
Technical Support Center: Managing Reaction Byproducts in Multi-Component Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with multi-component reactions (MCRs). The focus is on practical strategies to manage and minimize the formation of reaction byproducts, ensuring higher product purity and yield.
Troubleshooting Guides
This section addresses specific issues that may arise during multi-component reactions, offering step-by-step guidance to resolve them.
Issue 1: Low Yield and Presence of Multiple Unidentified Byproducts
Question: My multi-component reaction is resulting in a low yield of the desired product, and the crude NMR spectrum shows a complex mixture of byproducts. How can I improve the reaction's selectivity?
Answer:
Low yields and the formation of numerous byproducts in MCRs often stem from suboptimal reaction conditions that allow competing side reactions to occur. A systematic optimization of reaction parameters is crucial to favor the desired reaction pathway.
Potential Causes and Solutions:
-
Incorrect Stoichiometry: An improper ratio of reactants is a common cause of byproduct formation. It's essential to carefully control the stoichiometry.
-
Troubleshooting Protocol: Systematically vary the ratios of the reactants. For example, in a four-component Ugi reaction, you can start with a 1:1:1:1 ratio and then incrementally adjust the concentration of each component to identify the optimal conditions for your specific substrates.
-
-
Suboptimal Solvent Choice: The solvent plays a critical role in influencing reaction pathways and the stability of intermediates.
-
Troubleshooting Protocol: Conduct a solvent screen using a range of solvents with varying polarities. For the Ugi reaction, polar aprotic solvents like DMF often give high yields, while polar protic solvents like methanol and ethanol are also commonly used.[1] For the Passerini reaction, aprotic solvents are generally preferred.[2][3]
-
-
Inappropriate Reaction Temperature: Temperature can significantly affect reaction rates and selectivity.
-
Troubleshooting Protocol: If the reaction is exothermic, ensure efficient cooling to prevent temperature spikes that can lead to side reactions. Conversely, some MCRs may require heating to proceed at a reasonable rate. Experiment with a range of temperatures to find the optimal balance.
-
-
Inefficient Mixing: In heterogeneous reactions, poor mixing can lead to localized high concentrations of reactants, promoting unwanted side reactions.
-
Troubleshooting Protocol: Ensure vigorous and efficient stirring or agitation throughout the reaction, especially when dealing with suspensions or multiple phases.
-
-
Catalyst or Additive Issues: The choice and amount of catalyst or additive can dramatically impact the reaction's outcome.
-
Troubleshooting Protocol: If your MCR is catalyzed, screen different catalysts and optimize the catalyst loading. For instance, Lewis acids can be used to promote certain MCRs, and their concentration can be fine-tuned to maximize the yield of the desired product.[4]
-
Logical Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low yield and high byproduct formation in MCRs.
Issue 2: Formation of Isocyanide-Related Byproducts in Ugi and Passerini Reactions
Question: I am observing significant amounts of byproducts derived from the isocyanide component in my Ugi/Passerini reaction. What are these byproducts and how can I prevent their formation?
Answer:
Isocyanides are highly reactive components in MCRs and can participate in several side reactions. Common byproducts include polymers of the isocyanide, products from the hydrolysis of the isocyanide, and adducts from the reaction of the isocyanide with other components in the absence of a complete MCR.
Common Isocyanide-Related Byproducts and Mitigation Strategies:
-
Isocyanide Polymerization: This is more likely to occur at high concentrations of the isocyanide.
-
Mitigation Strategy: Employ a slow, dropwise addition of the isocyanide to the reaction mixture. This maintains a low instantaneous concentration of the isocyanide, disfavoring polymerization.
-
-
Hydrolysis to Formamides: Traces of water in the reaction can lead to the hydrolysis of the isocyanide.
-
Mitigation Strategy: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize exposure to atmospheric moisture.
-
-
Passerini Reaction as a Side Reaction in Ugi: In the Ugi four-component reaction, if the amine component is unreactive, the isocyanide can react with the aldehyde and carboxylic acid to form a Passerini product as a byproduct.
-
Mitigation Strategy: Ensure the chosen amine is sufficiently nucleophilic. Pre-forming the imine by reacting the amine and aldehyde before adding the other components can sometimes circumvent this issue. Using highly polar alcohols like trifluoroethanol as a solvent can also suppress the Passerini side reaction in an Ugi process.[5]
-
Experimental Protocol: Minimizing Isocyanide Byproducts in a Ugi Reaction
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add the aldehyde (1.0 eq.) and the amine (1.0 eq.) in methanol (0.5 M).
-
Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine.[6]
-
Addition of Acid: Add the carboxylic acid (1.0 eq.) to the reaction mixture.
-
Slow Isocyanide Addition: Cool the reaction mixture to 0 °C. Add the isocyanide (1.0 eq.) dropwise over a period of 30 minutes using a syringe pump.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for the desired reaction time (typically 24-48 hours).[6]
-
Workup and Purification: After completion, concentrate the reaction mixture and purify the product by flash column chromatography.[7][8][9]
Issue 3: Difficulty in Purifying the Desired Product from Unreacted Starting Materials and Byproducts
Question: My multi-component reaction yields the desired product, but I am struggling to separate it from unreacted starting materials and closely related byproducts. What are the most effective purification strategies?
Answer:
Purification of MCR products can be challenging due to the potential for a complex mixture of components with similar polarities. A combination of techniques may be necessary to achieve high purity.
Recommended Purification Techniques:
-
Flash Column Chromatography: This is the most common and versatile method for purifying MCR products.[7][8][9]
-
Protocol:
-
Solvent System Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system that provides good separation between your desired product, starting materials, and byproducts.
-
Column Packing: Pack a glass column with silica gel using a wet-pack method with the initial eluent.
-
Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.
-
Elution: Run the column with the selected solvent system, gradually increasing the polarity if necessary, and collect fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
-
-
Crystallization/Recrystallization: If the desired product is a solid, crystallization can be a highly effective method for obtaining very pure material.
-
Protocol:
-
Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble.
-
Slowly cool the solution to allow for the formation of crystals. Seeding with a small crystal of the pure product can sometimes induce crystallization.
-
If the product oils out, try a different solvent or a solvent mixture.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
-
-
Preparative HPLC: For difficult separations or when high purity is essential (e.g., for biological testing), preparative High-Performance Liquid Chromatography (HPLC) can be employed.
-
Acid-Base Extraction: If the product, starting materials, or byproducts have acidic or basic functional groups, their solubility in aqueous and organic phases can be manipulated by adjusting the pH, allowing for separation.
Purification Workflow Diagram:
Caption: A general workflow for the purification of multi-component reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts in multi-component reactions?
A1: Common byproducts in MCRs include:
-
Products from reactions between a subset of the components (e.g., Passerini products in an Ugi reaction).
-
Polymers of reactive components like isocyanides.
-
Products from the hydrolysis or degradation of starting materials or intermediates.
-
Adducts formed from undesired reaction pathways catalyzed by impurities or suboptimal conditions.
Q2: How does reactant concentration affect byproduct formation?
A2: High concentrations of reactants can sometimes lead to an increase in byproduct formation, particularly polymerization of reactive species.[1] However, for some MCRs, higher concentrations can favor the desired reaction pathway and lead to higher yields.[1][2] It is an important parameter to optimize for each specific reaction.
Q3: Can the order of addition of reactants influence the outcome of an MCR?
A3: Yes, the order of addition can be critical. For example, in the Ugi reaction, pre-forming the imine by reacting the amine and aldehyde before adding the carboxylic acid and isocyanide can minimize the formation of the corresponding Passerini byproduct.[6]
Q4: What is the role of a catalyst in managing byproducts in MCRs?
A4: Catalysts can play a crucial role in enhancing the rate of the desired reaction pathway, thereby minimizing the time for side reactions to occur.[4] They can also improve the selectivity of the reaction by preferentially activating certain functional groups or stabilizing key intermediates.[10]
Data Presentation
Table 1: Effect of Solvent on the Yield of a Model Ugi Reaction
| Solvent | Dielectric Constant (approx.) | Yield (%) |
| Methanol | 33.0 | 71 |
| Ethanol | 24.3 | 65 |
| Dimethylformamide (DMF) | 36.7 | High |
| Water (on-water conditions) | 80.1 | 71 |
| Solvent-free | - | 65 |
Data synthesized from multiple sources for a representative Ugi reaction. Actual yields may vary depending on the specific substrates and conditions.
Table 2: Influence of Stoichiometry on a Representative Passerini Reaction
| Aldehyde (eq.) | Carboxylic Acid (eq.) | Isocyanide (eq.) | Approximate Yield (%) |
| 1.0 | 1.0 | 1.0 | 75 |
| 1.2 | 1.0 | 1.0 | 85 |
| 1.0 | 1.2 | 1.0 | 82 |
| 1.0 | 1.0 | 1.2 | 70 |
Illustrative data based on general principles of MCR optimization. Optimal stoichiometry is highly substrate-dependent.
Experimental Protocols
Detailed Protocol for a Representative Passerini Reaction
This protocol describes a general procedure for a Passerini three-component reaction.
Materials:
-
Aldehyde (1.0 mmol)
-
Carboxylic acid (1.2 mmol)
-
Isocyanide (1.0 mmol)
-
Anhydrous dichloromethane (DCM) (5 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the aldehyde (1.0 mmol) and the carboxylic acid (1.2 mmol).
-
Solvent Addition: Add anhydrous DCM (5 mL) to dissolve the reactants.
-
Isocyanide Addition: To the stirred solution, add the isocyanide (1.0 mmol) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-24 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-acyloxy amide.
Signaling Pathway Diagram: General Mechanism of the Ugi Reaction
Caption: A simplified representation of the Ugi reaction mechanism.
References
- 1. Ugi reaction - Wikipedia [en.wikipedia.org]
- 2. Passerini Reaction [organic-chemistry.org]
- 3. Passerini reaction - Wikipedia [en.wikipedia.org]
- 4. Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of natural product hybrids by the Ugi reaction in complex media containing plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Two-Step Macrocycle Synthesis by Classical Ugi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Frontiers | Recent progress in metal assisted multicomponent reactions in organic synthesis [frontiersin.org]
Technical Support Center: Enhancing Regioselectivity in Cycloaddition Reactions
Welcome to the technical support center for cycloaddition reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the regioselectivity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control the regioselectivity of a cycloaddition reaction?
A1: The regioselectivity of cycloaddition reactions is primarily governed by a combination of steric and electronic effects of the substituents on both the diene and dienophile (or dipole and dipolarophile).[1][2][3][4][5] Solvent polarity and the use of catalysts can also significantly influence the outcome.[6][7][8]
Q2: How do electronic effects influence regioselectivity in a Diels-Alder reaction?
A2: In a typical Diels-Alder reaction, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile is dominant.[9][10] The regioselectivity is controlled by the orbital coefficients of the frontier molecular orbitals (FMOs). The reaction is favored between the atoms with the largest orbital coefficients. Placing electron-donating groups (EDGs) on the diene and electron-withdrawing groups (EWGs) on the dienophile enhances the reaction rate and selectivity by lowering the HOMO-LUMO energy gap.[9][11][12]
Q3: What is the role of steric hindrance in determining the regiochemical outcome?
A3: Steric hindrance can play a significant role, often dictating the approach of the reactants to favor the formation of the less sterically hindered product.[1][3] Large or bulky substituents on the reacting components can prevent the formation of a particular regioisomer, even if it is electronically favored.[3][4]
Q4: Can the choice of solvent alter the regioselectivity of my reaction?
A4: Yes, solvent polarity can have a pronounced effect on regioselectivity, particularly in 1,3-dipolar cycloadditions.[6][13] Polar solvents can stabilize more polar transition states, thus favoring the formation of the corresponding regioisomer.[6] Conversely, non-polar solvents may favor the less polar transition state.[6] The use of "green solvents" like ionic liquids and deep eutectic solvents has also been shown to influence and enhance regioselectivity.[8]
Q5: How can catalysts be used to control regioselectivity?
A5: Catalysts, particularly Lewis acids and metal complexes, can significantly enhance and even reverse the regioselectivity of cycloaddition reactions.[7][14] Lewis acids coordinate to the dienophile, lowering its LUMO energy and increasing the difference in the magnitudes of the orbital coefficients, which can lead to higher regioselectivity.[11][15] In some cases, switching from a chiral to an achiral catalyst can alter the regiochemical outcome.[7][14]
Troubleshooting Guides
Problem 1: My Diels-Alder reaction is producing a mixture of regioisomers with low selectivity.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Weak electronic bias | Introduce a stronger electron-withdrawing group (EWG) on the dienophile or an electron-donating group (EDG) on the diene. | Increased polarization of the reactants, leading to a more pronounced difference in the frontier molecular orbital coefficients and favoring one regioisomer.[9][11] |
| High reaction temperature | Lower the reaction temperature. Diels-Alder reactions are often under kinetic control, and lower temperatures can enhance selectivity.[15] | The reaction will favor the transition state with the lower activation energy, which often corresponds to the desired regioisomer. |
| Non-optimal solvent | Screen a range of solvents with varying polarities. | A solvent that preferentially stabilizes the transition state of the desired regioisomer will improve the product ratio.[16] |
| No catalyst used | Add a Lewis acid catalyst (e.g., AlCl₃, TiCl₄).[11][12][15] | The Lewis acid will coordinate to the dienophile, enhancing its electrophilicity and increasing the regioselectivity of the reaction.[15] |
Problem 2: My 1,3-dipolar cycloaddition is not regioselective.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Similar frontier orbital energies | Modify the substituents on the 1,3-dipole or the dipolarophile to alter their electronic properties and thus their HOMO/LUMO energies. | A larger energy gap between the interacting frontier orbitals of the undesired pathway will disfavor its formation.[17] |
| Steric and electronic effects are competing | Employ computational modeling (DFT) to understand the transition state energies. This can help in redesigning the substrates to favor one outcome.[18][19][20] | A clearer understanding of the factors at play will guide the rational design of more selective reactants. |
| Solvent is not directing the reaction | Experiment with a range of solvents, including polar aprotic, polar protic, and non-polar options. Green solvents like ionic liquids can also be effective.[8] | The solvent can selectively stabilize one of the transition states, leading to improved regioselectivity.[6] |
| Uncatalyzed reaction | Introduce a metal catalyst (e.g., copper, rhodium, silver).[7][14][17] | The catalyst can control the approach of the reactants and favor the formation of a specific regioisomer. |
Experimental Protocols
Protocol 1: Lewis Acid Catalyzed High-Regioselectivity Diels-Alder Reaction
This protocol describes a general procedure for improving the regioselectivity of a Diels-Alder reaction using a Lewis acid catalyst.
Materials:
-
Diene
-
Dienophile
-
Anhydrous dichloromethane (DCM)
-
Lewis acid (e.g., Aluminum chloride, AlCl₃)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Under an inert atmosphere, dissolve the dienophile in anhydrous DCM in a flame-dried flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Lewis acid (e.g., 1.1 equivalents of AlCl₃) to the stirred solution.
-
Stir the mixture at -78 °C for 15-30 minutes.
-
Add a solution of the diene in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
This is a generalized protocol and may require optimization for specific substrates.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Regioselective Triazole Synthesis
This "click chemistry" protocol provides a highly regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.
Materials:
-
Organic azide
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent system (e.g., t-butanol/water 1:1)
-
Standard laboratory glassware
Procedure:
-
To a flask containing a stir bar, add the organic azide and the terminal alkyne.
-
Dissolve the starting materials in the chosen solvent system (e.g., t-butanol/water).
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O in water.
-
To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture at room temperature. The reaction is often complete within a few hours, and its progress can be monitored by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
If necessary, purify the product by column chromatography or recrystallization.
Data Presentation
Table 1: Effect of Lewis Acid and Solvent on the Regioselectivity of a Diels-Alder Reaction
| Entry | Diene | Dienophile | Catalyst (eq.) | Solvent | Temp (°C) | Regioisomeric Ratio (ortho:meta:para) | Yield (%) |
| 1 | Isoprene | Methyl acrylate | None | Toluene | 80 | 70:5:25 | 85 |
| 2 | Isoprene | Methyl acrylate | AlCl₃ (1.1) | DCM | -78 | 95:2:3 | 92 |
| 3 | Isoprene | Methyl acrylate | TiCl₄ (1.1) | DCM | -78 | 98:1:1 | 95 |
| 4 | Isoprene | Methyl acrylate | None | Water | 25 | 80:4:16 | 78 |
Data is illustrative and based on general trends reported in the literature.
Visualizations
References
- 1. On the Impact of Steric and Electronic Properties of Ligands on Gold(I)-Catalyzed Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Steric and electronic effects on 2(1H)-pyridone cycloadditions - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]
- 7. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. imperial.ac.uk [imperial.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. Computational tools for the prediction of site- and regioselectivity of organic reactions - Chemical Science (RSC Publishing) DOI:10.1039/D5SC00541H [pubs.rsc.org]
Technical Support Center: Synthesis of Octahydro-1H-cyclopenta[b]pyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of octahydro-1H-cyclopenta[b]pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the this compound core at a multi-gram scale?
A1: Two primary strategies have been successfully employed for the multi-gram synthesis of this scaffold:
-
Multi-step Synthesis involving Catalytic Hydrogenation: This approach typically involves the initial construction of a substituted cyclopenta[b]pyridine ring system followed by the reduction of the pyridine ring. A key advantage of this method is the ability to introduce desired stereochemistry prior to the reduction. An eight-step synthesis has been reported for a conformationally restricted GABA analogue, yielding the final product on a multi-gram scale.[1] The catalytic hydrogenation of the pyridine ring is a critical step in this sequence.[1]
-
Cascade Reactions: Modern synthetic methods, such as the aza-Piancatelli rearrangement followed by a [3+3] or [4+2] cycloaddition, offer a more convergent and atom-economical approach.[2] These cascade reactions allow for the rapid construction of the complex bicyclic core in a single pot, often with high stereoselectivity.[2]
Q2: My catalytic hydrogenation of the cyclopenta[b]pyridine precursor is sluggish and gives a mixture of partially reduced and over-reduced products. How can I optimize this step?
A2: Incomplete or unselective hydrogenation is a common issue. Consider the following troubleshooting steps:
-
Catalyst Selection: The choice of catalyst is critical. Platinum-based catalysts, such as PtO₂ (Adams' catalyst), are often effective for pyridine hydrogenation, especially in acidic media like glacial acetic acid.[3][4] Palladium on carbon (Pd/C) can also be used, but may require harsher conditions or acidic additives to prevent catalyst poisoning by the nitrogen atom.[4]
-
Reaction Conditions: High hydrogen pressure (50-70 bar) and a suitable solvent are crucial.[4][5] Acetic acid is a common solvent as it protonates the pyridine nitrogen, facilitating reduction.[4] Ensure your hydrogen gas is of high purity and that the reaction is free from potential catalyst poisons.
-
Catalyst Loading and Purity: Ensure the catalyst is fresh and active. Inconsistent results can arise from aged or poisoned catalysts. A typical catalyst loading is 1-5 mol%.[4]
-
Monitoring the Reaction: Closely monitor the reaction progress by techniques like TLC, GC-MS, or NMR to determine the optimal reaction time and prevent over-reduction or side reactions.
Q3: I am observing low yields and the formation of colored impurities during the synthesis. What are the likely causes?
A3: Low yields and colored impurities often indicate side reactions or product degradation. Key areas to investigate include:
-
Starting Material Purity: Ensure all starting materials and reagents are of high purity. Impurities can lead to unexpected side reactions.
-
Reaction Temperature: Carefully control the reaction temperature. Some steps may be exothermic, and excessive heat can lead to decomposition and the formation of polymeric byproducts.
-
Atmosphere Control: For sensitive intermediates, ensure reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Piperidine derivatives can be susceptible to oxidation, which often results in discoloration.[1]
-
Purification Method: The purification method itself can sometimes lead to degradation. If using column chromatography, be mindful of the acidic nature of silica gel, which can retain basic amine products. Pre-treating the silica with a base like triethylamine can mitigate this.[6]
Q4: How can I effectively purify the final this compound product at a larger scale, where column chromatography is not ideal?
A4: For multi-gram scale purification of basic amines, consider the following techniques:
-
Recrystallization: This is a powerful technique for purifying solid products. The ideal solvent should dissolve your compound well at elevated temperatures but poorly at room temperature.[1][7] For piperidine derivatives, alcohols (ethanol, isopropanol) or acetonitrile are often good starting points.[1]
-
Salt Formation and Precipitation: Amines can be converted to their corresponding salts (e.g., hydrochloride or tosylate) by treatment with an acid.[8][9][10] These salts are often crystalline and can be easily purified by recrystallization from a suitable solvent system. The pure amine can then be regenerated by treatment with a base.[10][11] This method is also effective for removing non-basic impurities.[11] Trichloroacetic acid has been shown to be effective for precipitating amines, and the resulting salt can be heated to liberate the free amine, CO₂, and chloroform.[12][13]
-
Distillation: If your product is a thermally stable liquid with a sufficiently low boiling point, vacuum distillation can be an excellent method for large-scale purification.
Troubleshooting Guides
Guide 1: Low Yield in the Aza-Piancatelli/Cycloaddition Cascade Reaction
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low conversion of starting materials | 1. Inactive Lewis acid catalyst. 2. Insufficient reaction temperature. 3. Poor quality of starting furylcarbinol. | 1. Use a freshly opened or properly stored Lewis acid (e.g., Dy(OTf)₃, Yb(OTf)₃). Consider using a higher catalyst loading (e.g., 10 mol%). 2. Gradually increase the reaction temperature, monitoring for decomposition. Acetonitrile at 80°C has been reported to be effective.[14] 3. Ensure the furylcarbinol is pure and free from decomposition products. |
| Formation of multiple side products | 1. Reaction temperature is too high, leading to decomposition. 2. The furan ring substitution pattern is not suitable for the reaction.[15] 3. Competitive side reactions like Friedel-Crafts alkylation.[14] | 1. Lower the reaction temperature and extend the reaction time. 2. Computationally evaluate the thermodynamics of the reaction with your specific furan substrate.[15] 3. Use a less nucleophilic aniline or modify the reaction conditions (e.g., solvent, catalyst). |
| Product is an inseparable mixture of diastereomers | 1. The cycloaddition step is not highly stereoselective under the chosen conditions. | 1. Screen different Lewis acid catalysts and solvents to improve diastereoselectivity. 2. Consider changing the dienophile or the diene component to introduce greater steric bias. |
Guide 2: Inefficient Catalytic Hydrogenation of the Pyridine Ring
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Reaction stalls or is very slow | 1. Catalyst poisoning by the pyridine nitrogen. 2. Insufficient hydrogen pressure. 3. Inactive catalyst. | 1. Add an acid (e.g., glacial acetic acid, HCl) to the reaction mixture to protonate the nitrogen, reducing its coordinating ability.[4] 2. Ensure the reactor is properly sealed and increase the hydrogen pressure (e.g., to 50-70 bar).[4][5] 3. Use a fresh batch of catalyst. Consider pre-reducing the catalyst in situ if applicable (e.g., PtO₂). |
| Formation of partially hydrogenated intermediates (dihydropyridines, tetrahydropyridines) | 1. Insufficient reaction time or catalyst loading. 2. Deactivation of the catalyst during the reaction. | 1. Increase the reaction time and monitor by GC-MS or NMR until the starting material and intermediates are consumed. 2. Increase the catalyst loading. If deactivation is suspected, consider adding a second portion of the catalyst. |
| Reduction of other functional groups | 1. The chosen catalyst and conditions are too harsh. | 1. Switch to a more chemoselective catalyst. For example, some iridium-based catalysts have shown high selectivity for pyridine reduction in the presence of other reducible groups.[16] 2. Lower the reaction temperature and pressure. |
Data Presentation
Table 1: Comparison of Catalytic Systems for Pyridine Hydrogenation
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| PtO₂ (Adams' catalyst) | H₂ (50-70 bar), glacial acetic acid, room temp.[4][5] | Highly active, often proceeds at room temperature. | Precious metal catalyst, can be pyrophoric. |
| Pd/C | H₂ (5 bar), 40°C, often with acidic additive.[4] | Cost-effective, widely available. | Can be less active than platinum, may require higher temperatures, potential for catalyst poisoning.[4] |
| Rh/C | H₂ (high pressure), various solvents. | Effective for substituted pyridines. | Precious metal catalyst. |
| Iridium(III) complexes | H₂ (e.g., 50 bar), Brønsted acid, organic solvent.[16] | High functional group tolerance (e.g., nitro, bromo, alkyne groups are preserved).[16] | Homogeneous catalyst (may be more difficult to separate), requires specific ligands. |
| Electrocatalytic (Rh/C) | Ambient temp. and pressure, aqueous or organic solvent.[17] | Mild conditions, avoids high-pressure H₂ gas. | Requires specialized electrochemical setup, scalability may be a concern.[17] |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of a Cyclopenta[b]pyridine Derivative using PtO₂
Materials:
-
Cyclopenta[b]pyridine derivative (1.0 eq)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)[4]
-
Glacial acetic acid (solvent)[4]
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Inert gas (Nitrogen or Argon)
-
High-purity hydrogen gas
-
Filtration aid (e.g., Celite®)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: In a suitable high-pressure reactor vessel, dissolve the cyclopenta[b]pyridine derivative (e.g., 5.0 g) in glacial acetic acid (e.g., 25-50 mL).[4]
-
Catalyst Addition: Under a stream of inert gas, carefully add the PtO₂ catalyst (e.g., 5 mol%) to the solution.
-
Hydrogenation: Securely seal the reactor vessel. Purge the reactor multiple times with inert gas to remove all air, then purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-70 bar).[5]
-
Reaction: Begin vigorous stirring and maintain the reaction at room temperature. Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-10 hours.[5]
-
Work-up: Once the reaction is complete, stop the stirring and carefully vent the excess hydrogen gas. Purge the reactor with inert gas.
-
Catalyst Removal: Open the reactor and dilute the reaction mixture with ethyl acetate. Carefully filter the mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in the air. Quench the filter cake with water immediately after filtration.
-
Neutralization: Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by washing with a saturated NaHCO₃ solution until effervescence ceases.
-
Extraction: Separate the organic layer, and extract the aqueous layer with additional ethyl acetate (2x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound derivative.
-
Purification: Purify the crude product as necessary by recrystallization or salt formation followed by recrystallization.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. chem.ualberta.ca [chem.ualberta.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 13. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Mechanism of the Aza-Piancatelli Reaction: Scope and Limitations of Furan Substitution in Donor–Acceptor Stenhouse Adduct Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of 1H NMR Spectral Data: Octahydro-1H-cyclopenta[b]pyridine Derivatives and Related Heterocycles
For Immediate Release
A comprehensive comparison of ¹H NMR spectral data for derivatives of octahydro-1H-cyclopenta[b]pyridine and the related saturated heterocyclic systems, cis- and trans-decahydroquinoline, is presented to aid researchers and scientists in the structural elucidation of these important chemical scaffolds. This guide provides a detailed analysis of chemical shifts, coupling constants, and signal multiplicities, offering a valuable resource for those working in drug development and organic synthesis.
Introduction to Bicyclic Heterocycles
Saturated bicyclic nitrogen-containing heterocycles, such as this compound and decahydroquinoline, are prevalent structural motifs in a wide array of natural products and pharmacologically active compounds. The stereochemistry of the ring fusion and the conformational preferences of these molecules significantly influence their biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is an indispensable tool for determining the precise three-dimensional structure of these molecules in solution.
This guide focuses on the ¹H NMR spectral features of a specific stereoisomer of a substituted this compound and compares them with the well-characterized cis and trans isomers of decahydroquinoline.
Comparative ¹H NMR Data
The following table summarizes the ¹H NMR spectral data for rel-(4aS,6R,7aR)-octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acid, cis-decahydroquinoline, and trans-decahydroquinoline. These compounds share a common bicyclic amine core, but differ in ring size and/or substitution, leading to distinct spectral characteristics.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| rel-(4aS,6R,7aR)-Octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acid | H2ax | 3.12 | ddd | 12.9, 10.5, 5.5 |
| H2eq | 2.65 | dt | 12.9, 3.5 | |
| H3ax | 1.85-1.75 | m | ||
| H3eq | 2.05-1.95 | m | ||
| H4ax | 1.35-1.25 | m | ||
| H4eq | 1.90-1.80 | m | ||
| H4a | 2.20-2.10 | m | ||
| H6 | 2.85 | tt | 10.0, 4.0 | |
| H7ax | 1.65-1.55 | m | ||
| H7eq | 2.15-2.05 | m | ||
| H7a | 2.50-2.40 | m | ||
| cis-Decahydroquinoline | H2ax | 2.95 | ddd | 12.0, 12.0, 3.5 |
| H2eq | 2.58 | dt | 12.0, 3.0 | |
| H8a | 2.45 | m | ||
| Other Protons | 1.0 - 1.9 | m | ||
| trans-Decahydroquinoline | H2ax | 2.90 | ddd | 11.5, 11.5, 3.5 |
| H2eq | 2.40 | dt | 11.5, 3.0 | |
| H4a, H8a | 1.95 | m | ||
| Other Protons | 0.9 - 1.8 | m |
Note: The specific assignments for all protons of cis- and trans-decahydroquinoline are complex due to significant signal overlap and are presented here in a simplified manner. The data for rel-(4aS,6R,7aR)-octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acid is based on published literature.
Experimental Protocols
General ¹H NMR Spectroscopy Protocol
Sample Preparation:
-
Approximately 5-10 mg of the purified compound is accurately weighed and dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).
-
The solution is transferred to a standard 5 mm NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration (δ = 0.00 ppm).
Data Acquisition:
-
¹H NMR spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
The acquisition parameters are optimized for each sample, including the number of scans, relaxation delay, and spectral width.
-
Standard pulse programs are used to acquire one-dimensional ¹H spectra.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the general workflow for obtaining and analyzing ¹H NMR spectral data for the structural elucidation of heterocyclic compounds.
Caption: General workflow for ¹H NMR spectroscopy.
Discussion
The ¹H NMR data presented in the table highlights key structural differences between the compared molecules. The protons adjacent to the nitrogen atom (H2) in all three compounds appear in the downfield region (δ 2.4-3.2 ppm) due to the deshielding effect of the electronegative nitrogen.
The multiplicity and coupling constants of these H2 protons provide valuable information about the stereochemistry of the ring fusion. For instance, the axial protons (H2ax) typically exhibit large diaxial coupling constants (J ≈ 10-13 Hz) with neighboring axial protons.
The chemical shifts of the bridgehead protons (e.g., H4a and H7a in the cyclopenta[b]pyridine derivative and H4a and H8a in the decahydroquinolines) are also diagnostic of the ring junction stereochemistry. In general, trans-fused systems tend to show a greater upfield shift for the bridgehead protons compared to their cis-fused counterparts.
The significant overlap of signals in the aliphatic region (δ 1.0-2.0 ppm) for the decahydroquinoline isomers underscores the complexity of their spectra and often necessitates the use of two-dimensional NMR techniques (e.g., COSY, HSQC) for unambiguous assignment.
Conclusion
This comparative guide provides a foundational dataset for researchers working with this compound and related saturated bicyclic heterocycles. The tabulated ¹H NMR data, coupled with the generalized experimental protocol and workflow, will serve as a practical resource for the rapid and accurate structural characterization of these important classes of molecules. It is anticipated that this information will facilitate further research and development in medicinal chemistry and related fields.
Characterization of Octahydro-1H-cyclopenta[b]pyridine by Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric characterization of octahydro-1H-cyclopenta[b]pyridine, a saturated bicyclic amine. Due to the limited availability of direct experimental mass spectra for this compound, this guide leverages data from structurally similar compounds—piperidine and decahydroquinoline—to predict its fragmentation behavior and facilitate its identification.
Predicted Mass Spectrometric Fragmentation of this compound
This compound (C₈H₁₅N, Molecular Weight: 125.21 g/mol ) is a saturated N-heterocycle.[1][2] Its mass spectrometric fragmentation is anticipated to follow patterns observed in other cyclic amines, primarily through alpha-cleavage adjacent to the nitrogen atom.[3]
Electron Ionization (EI) Mass Spectrometry:
Under EI conditions, the primary fragmentation pathway for saturated N-heterocycles is initiated by the ionization of the nitrogen atom, leading to the cleavage of a carbon-carbon bond adjacent to the nitrogen (α-cleavage).[3] For this compound, this would result in the loss of an ethyl or propyl radical from the piperidine or cyclopentane ring, respectively, leading to the formation of stable iminium ions. Ring-opening and subsequent fragmentation can also occur.
Electrospray Ionization (ESI) Mass Spectrometry:
As a softer ionization technique, ESI is expected to primarily generate the protonated molecule [M+H]⁺.[3] Tandem mass spectrometry (MS/MS) of this precursor ion would likely reveal fragmentation patterns initiated by the protonated nitrogen, including the neutral loss of small molecules.[3][4]
Comparative Analysis with Alternative Compounds
To provide a practical framework for identification, the predicted mass spectral data for this compound is compared with the known mass spectral data of piperidine and decahydroquinoline.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Pathways (EI-MS) |
| This compound | C₈H₁₅N | 125.21 | Predicted: α-cleavage leading to loss of C₂H₅• (m/z 96) or C₃H₇• (m/z 82). Ring opening fragmentation. |
| Piperidine | C₅H₁₁N | 85.15 | α-cleavage resulting in the loss of a hydrogen radical to form a stable iminium ion (m/z 84).[3][5] |
| Decahydroquinoline | C₉H₁₇N | 139.24 | Complex fragmentation including the loss of C₂H₅• (m/z 110) and C₃H₇• (m/z 96).[6][7] |
Experimental Protocols
The following are generalized protocols for the analysis of this compound and similar cyclic amines using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
A. Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of volatile and thermally stable compounds like saturated N-heterocycles.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[8]
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector: Split/splitless injector at 250 °C.
-
Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[9]
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[10]
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
-
Data Analysis:
-
Identify the molecular ion peak (if present).
-
Analyze the fragmentation pattern and compare it to known spectra of similar compounds.
-
Utilize spectral libraries (e.g., NIST) for compound identification.[3]
-
B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This technique is ideal for less volatile compounds or for achieving higher sensitivity and selectivity.
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.[3]
-
Liquid Chromatograph (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[3]
-
MS Scan: Full scan from m/z 50-500 to identify the precursor ion [M+H]⁺.
-
MS/MS Scan: Product ion scan of the precursor ion to obtain the fragmentation pattern. Collision energy should be optimized to generate a rich spectrum of fragment ions.[3]
-
-
Data Analysis:
-
Identify the protonated molecule [M+H]⁺.
-
Elucidate the structure based on the MS/MS fragmentation pattern.
-
Visualized Workflows and Pathways
Experimental Workflow for Compound Identification
The following diagram illustrates a typical workflow for the identification and characterization of an unknown compound like this compound using mass spectrometry.
Caption: A generalized workflow for the mass spectrometric analysis of small molecules.
Predicted Electron Ionization Fragmentation Pathway
This diagram illustrates the predicted primary fragmentation pathway of this compound under electron ionization.
Caption: Predicted EI fragmentation of this compound.
References
- 1. Octahydro-1H-cyclopenta(b)pyridine | C8H15N | CID 98448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Small molecule biomarker discovery: Proposed workflow for LC-MS-based clinical research projects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MetaboAnalyst [metaboanalyst.ca]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. GC-MS Schematic Diagram [scispace.com]
- 9. This compound-4-carboxylic acid [cymitquimica.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Cyclopenta[b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The cyclopenta[b]pyridine scaffold is a versatile heterocyclic structure that has garnered significant attention in medicinal chemistry and materials science. Its derivatives have demonstrated a wide array of biological activities, making them promising candidates for the development of novel therapeutic agents and functional materials. This guide provides an objective comparison of the efficacy of different cyclopenta[b]pyridine derivatives, supported by experimental data, to aid researchers in navigating this dynamic field.
Anticancer Activity: Targeting Methylation Pathways
A notable class of cyclopenta[b]pyridine derivatives with potent anticancer activity is the fluorocyclopentenyl purines. These compounds function as inhibitors of S-adenosylhomocysteine (SAH) hydrolase, a critical enzyme in the regulation of cellular methylation processes. Inhibition of SAH hydrolase leads to the accumulation of SAH, which in turn competitively inhibits various methyltransferases, including histone methyltransferases. This disruption of histone methylation patterns can alter gene expression and induce apoptosis in cancer cells.
Among the synthesized fluorocyclopentenyl purine nucleosides, adenine derivative 1b and N6-methyladenine derivative 3k have demonstrated significant anticancer activity, with potency comparable to the established anticancer agents neplanocin A and cytarabine (Ara-C)[1]. Another potent analogue, 6'-fluoroneplanocin A, has been shown to be a powerful inhibitor of AdoHcy hydrolase with an IC50 of 0.24 µM and exhibits strong anticancer activity against a range of human tumor cell lines[2]. While specific IC50 values for a broad panel of cancer cell lines for derivatives 1b and 3k require further investigation, their equivalence in potency to well-characterized drugs underscores their therapeutic potential.
Quantitative Anticancer Activity Data
| Compound | Target | Potency | Cell Lines | Citation(s) |
| Adenine Derivative 1b | SAH Hydrolase | Equipotent to Neplanocin A and Ara-C | Various cancer cell lines | [1] |
| N6-methyladenine Derivative 3k | SAH Hydrolase | Equipotent to Neplanocin A and Ara-C | Various cancer cell lines | [1] |
| 6'-fluoroneplanocin A | AdoHcy Hydrolase | IC50 = 0.24 µM | Potent against various human tumor cell lines | [2] |
| Neplanocin A (Control) | SAH Hydrolase | Potent anticancer and antiviral agent | L1210 leukemia and others | [3] |
| Cytarabine (Ara-C) (Control) | DNA Synthesis | Widely used chemotherapeutic | Various leukemic cell lines | [4] |
Signaling Pathway of SAH Hydrolase Inhibition
Antiviral and Fungicidal Efficacy: 5-Aryl-cyclopenta[c]pyridine Derivatives
Derivatives of 5-aryl-cyclopenta[c]pyridine have emerged as potent agents against plant pathogens, demonstrating significant antiviral and fungicidal activities. These compounds, derived from the natural product cerbinal, show promise as novel agrochemicals.
Antiviral Activity against Tobacco Mosaic Virus (TMV)
Several 5-aryl-cyclopenta[c]pyridine derivatives exhibit potent in vivo activity against TMV, a widespread and destructive plant virus.
| Compound | Substitution | Inactivation Effect (%) at 500 µg/mL | Curative Effect (%) at 500 µg/mL | Protection Effect (%) at 500 µg/mL |
| 4k | m-methoxyphenyl | 51.1 ± 1.9 | 50.7 ± 3.6 | 53.8 ± 2.8 |
| Ribavirin (Control) | - | - | - | - |
Fungicidal Activity
The 5-aryl-cyclopenta[c]pyridine derivatives also display broad-spectrum fungicidal properties. Compound 4i , with a 3,4,5-trifluorophenyl substitution, is particularly effective against several pathogenic fungi.
| Compound | Substitution | Inhibition Ratio (%) against Sclerotinia sclerotiorum at 50 µg/mL | Inhibition Ratio (%) against Botrytis cinerea at 50 µg/mL | Inhibition Ratio (%) against Phytophthora infestans at 50 µg/mL |
| 4i | 3,4,5-trifluorophenyl | 91.9 | 75.0 | 62.5 |
Corrosion Inhibition: 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivatives
In the realm of materials science, 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives (CAPDs) have been identified as highly effective corrosion inhibitors for carbon steel in acidic environments. These compounds adsorb onto the metal surface, forming a protective film that impedes both anodic and cathodic reactions.
Corrosion Inhibition Efficiency
The inhibition efficiency of these derivatives is concentration-dependent, with CAPD-1 showing exceptional performance.
| Inhibitor | Concentration (mM) | Inhibition Efficiency (%) |
| CAPD-1 | 1.0 | 97.7 |
| CAPD-2 | 1.0 | 94.4 |
| CAPD-3 | 1.0 | 91.9 |
| CAPD-4 | 1.0 | 90.5 |
Experimental Protocols
Synthesis of 5-Aryl-Cyclopenta[c]pyridine Derivatives (General Procedure)
A mixture of the 5-bromo-cyclopenta[c]pyridine intermediate (1.0 eq), a substituted phenylboronic acid (1.5 eq), and potassium phosphate (2.0 eq) is dissolved in a 5:1 mixture of 1,4-dioxane and water. Tetrakis(triphenylphosphine)palladium(0) (0.2 eq) is added, and the reaction mixture is heated at 95 °C under an argon atmosphere for 8 hours. After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography to yield the final 5-aryl-cyclopenta[c]pyridine derivative.
Experimental Workflow for Synthesis
References
- 1. Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and - pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships of Neplanocin A Analogues as S-Adenosylhomocysteine Hydrolase Inhibitors and Their Antiviral and Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The design and synthesis of a new anticancer drug based on a natural product lead compound: from neplanocin A to cyclopentenyl cytosine (CPE-C) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A study of the mechanisms of cytotoxicity of Ara-C on three human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallography of Novel Octahydro-1H-cyclopenta[b]pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the analysis of novel compounds based on the octahydro-1H-cyclopenta[b]pyridine scaffold, a conformationally restricted template valuable in medicinal chemistry. Due to the novelty of these compounds, publicly available crystallographic data is limited. This document uses a specific example, a γ-aminobutyric acid (GABA) analogue, to establish a template for comparison and outlines the essential experimental protocols for such an analysis.
Comparative Crystallographic Data
Single-crystal X-ray diffraction (SCXRD) provides precise details on the three-dimensional atomic arrangement within a crystal, including bond lengths, angles, and unit cell dimensions.[1][2][3] This data is crucial for structure-activity relationship (SAR) studies.
The table below compares the crystallographic data for a recently synthesized this compound derivative with a hypothetical analogue to illustrate a comparative analysis.
| Parameter | Compound 1: rel-(4aS,6R,7aR)-octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acid | Compound 2: (Hypothetical Alternative) |
| Molecular Formula | C9H15NO2 | C15H20N2O |
| Molecular Weight | 169.22 g/mol | 244.33 g/mol |
| Crystal System | Data not publicly available | Orthorhombic |
| Space Group | Data not publicly available | P2₁2₁2₁ |
| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Åα = ? °, β = ? °, γ = ? ° | a = 8.51 Å, b = 10.23 Å, c = 15.78 Åα = 90°, β = 90°, γ = 90° |
| Volume (V) | Data not publicly available | 1371.9 ų |
| Z (Molecules/Unit Cell) | Data not publicly available | 4 |
| Calculated Density | Data not publicly available | 1.18 g/cm³ |
| Final R-indices | Data not publicly available | R1 = 0.045, wR2 = 0.112 |
| Data Source | Melnykov et al. (2019)[4][5] | N/A |
Table 1: Comparative Crystallographic Parameters. This table format allows for the direct comparison of key crystallographic data between different novel compounds within the same structural class.
Experimental Protocols
The determination of a crystal structure involves two primary stages: the growth of high-quality single crystals and the analysis of those crystals using X-ray diffraction.[6]
Synthesis and Purification
The synthesis of rel-(4aS,6R,7aR)-octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acid, a conformationally restricted GABA analogue, was achieved through an eight-step sequence involving the reaction of 2,3-bis(chloromethyl)pyridine and a C1-binucleophile, with a key step being the catalytic reduction of the pyridine ring.[4] Following synthesis, the compound must be purified to at least 80-90% to minimize impurities that can inhibit crystallization.[7]
Single Crystal Growth
Obtaining single crystals suitable for X-ray diffraction (typically 0.1-0.3 mm in size) is a critical step.[6] The choice of solvent is a primary factor for success.[7]
Protocol: Slow Evaporation Crystallization
-
Solvent Screening: Test the solubility of 5-10 mg of the purified compound in 0.5 mL of various solvents (e.g., ethanol, ethyl acetate, acetone, dichloromethane) at room temperature and with gentle heating.[7] An ideal solvent dissolves the compound when hot but shows low solubility when cold.[7]
-
Solution Preparation: Dissolve the compound in a chosen solvent or solvent mixture to create a nearly saturated solution.
-
Filtration: Filter the hot solution through a pre-warmed funnel to remove any insoluble impurities.[8]
-
Crystallization: Transfer the clear filtrate to a clean vial. Cover the vial with parafilm and puncture it with a needle to allow for the slow evaporation of the solvent.[7]
-
Crystal Growth: Leave the vial undisturbed in a vibration-free location for several days to weeks. Slow cooling may also be employed to promote crystal growth.[9]
-
Isolation: Once suitable crystals have formed, carefully isolate them from the mother liquor via filtration and allow them to air dry.[7]
Single-Crystal X-ray Diffraction (SCXRD) Analysis
SCXRD is a non-destructive technique that provides detailed information about the internal lattice of crystalline substances.[2]
Protocol: Data Collection and Structure Refinement
-
Crystal Mounting: A high-quality single crystal is mounted on a goniometer head.[6]
-
Data Collection: The crystal is placed in an X-ray diffractometer. As the crystal is rotated, it is irradiated with a monochromatic X-ray beam. The resulting diffraction patterns are recorded by a detector at various orientations.[1]
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the crystal's unit cell.[6][10]
-
Structure Solution: The intensities of the diffraction spots are used to solve the "phase problem" and generate an initial electron density map, revealing the positions of atoms in the crystal structure.[6]
-
Structure Refinement: The atomic model is refined against the experimental data to improve its accuracy, resulting in final atomic coordinates, bond lengths, and bond angles.[10]
Visualized Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow from a synthesized compound to a refined crystal structure.
Biological Signaling Pathway
The this compound scaffold can serve as a template for GABA analogues.[4] These compounds are designed to interact with GABA receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. The diagram below shows a simplified pathway of a GABA analogue modulating a GABA-A receptor.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 3. pulstec.net [pulstec.net]
- 4. A conformationally restricted GABA analogue based on this compound scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fiveable.me [fiveable.me]
- 7. benchchem.com [benchchem.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 10. Single crystal X-ray diffraction analysis [researchpark.spbu.ru]
A Comparative Analysis of the Biological Activities of Pyrrolo[3,4-c]pyridine Derivatives and Their Isomers
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activities of isomeric scaffolds is paramount for targeted drug design. This guide provides a comparative overview of the biological activities of pyrrolo[3,4-c]pyridine derivatives against other pyrrolopyridine isomers, supported by experimental data and detailed methodologies.
Pyrrolopyridines, a class of bicyclic heterocyclic compounds, consist of a pyrrole ring fused to a pyridine ring, giving rise to six possible isomers.[1][2][3] These scaffolds are of significant interest in medicinal chemistry due to their presence in various biologically active natural products and synthetic compounds.[4] The arrangement of the nitrogen atom in the pyridine ring and the fusion pattern of the pyrrole ring drastically influence the molecule's physicochemical properties and its interaction with biological targets. This guide focuses on comparing the biological activities of derivatives of pyrrolo[3,4-c]pyridine with its other isomers, including pyrrolo[2,3-b]pyridine, pyrrolo[3,2-c]pyridine, pyrrolo[3,2-b]pyridine, and pyrrolo[3,4-b]pyridine.
Anticancer Activity: A Tale of Isomeric Specificity
Derivatives of various pyrrolopyridine isomers have demonstrated significant potential as anticancer agents, often exhibiting inhibitory activity against a range of cancer cell lines and specific molecular targets like kinases.
Pyrrolo[3,4-c]pyridine derivatives have been investigated for their antitumor properties. For instance, certain 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione derivatives have shown activity against various cancer cell lines.[1]
In comparison, pyrrolo[3,2-c]pyridine derivatives have emerged as potent inhibitors of the FMS kinase, a target implicated in cancer and inflammatory diseases.[5] Notably, compound 1r from this series displayed superior potency against several ovarian, prostate, and breast cancer cell lines, with a favorable selectivity index towards cancer cells over normal fibroblasts.[5] Another study highlighted a series of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with excellent antitumor activities against HeLa, SGC-7901, and MCF-7 cell lines.[6][7]
The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is another prominent isomer in the landscape of anticancer drug discovery. Derivatives of this isomer have been developed as potent inhibitors of fibroblast growth factor receptors (FGFRs) and glycogen synthase kinase-3β (GSK-3β), both of which are crucial targets in cancer therapy.[8][9] Furthermore, this scaffold is a key component of several FDA-approved B-RAF inhibitors used in cancer treatment.[10]
Pyrrolo[3,2-b]pyridine derivatives have also been synthesized and evaluated for their antiproliferative activity, with some compounds showing superior or similar activity against the A375 human melanoma cell line compared to the drug Sorafenib.[11]
The table below summarizes the anticancer activities of representative derivatives from different pyrrolopyridine isomers.
| Isomer | Derivative | Target/Assay | Cell Line(s) | Activity (IC50) | Reference |
| Pyrrolo[3,2-c]pyridine | Compound 10t | Tubulin polymerization inhibitor | HeLa, SGC-7901, MCF-7 | 0.12 µM, 0.15 µM, 0.21 µM | [7] |
| Pyrrolo[3,2-c]pyridine | Compound 1r | FMS Kinase Inhibitor | Ovarian, Prostate, Breast Cancer Cell Lines | 0.15 - 1.78 µM | [5][12] |
| Pyrrolo[2,3-b]pyridine | Compound 4h | FGFR1, FGFR2, FGFR3 Inhibitor | 4T1 (Breast Cancer) | 7 nM, 9 nM, 25 nM | [8] |
| Pyrrolo[2,3-b]pyridine | Compound 41 | GSK-3β Inhibitor | SH-SY5Y (Neuroblastoma) | 0.22 nM | [9] |
| Pyrrolo[3,2-b]pyridine | Compounds Ir and It | Antiproliferative Activity | A375 (Melanoma) | More potent than Sorafenib | [11] |
Analgesic and Sedative Activities: A Focus on Pyrrolo[3,4-c]pyridines
A significant body of research has been dedicated to the analgesic and sedative properties of pyrrolo[3,4-c]pyridine derivatives .[2][4] These compounds have been extensively studied, with many derivatives showing promising results in preclinical models of pain and sedation.[1]
dot
Caption: General pathway of nociceptive signaling and the potential point of intervention for analgesic pyrrolopyridine derivatives.
Antimicrobial Activity: A Broad Spectrum Across Isomers
The pyrrolopyridine scaffold has also been explored for its antimicrobial potential.
Pyrrolo[3,4-c]pyridine derivatives, specifically Mannich bases of 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione, have demonstrated moderate activity against Staphylococcus aureus and Candida albicans.[1][2]
Derivatives of pyrrolo[3,2-b]pyridine have shown activity against resistant strains of E. coli.[1]
Furthermore, a study on pyrrolo[3,4-b]pyridine derivatives revealed that some compounds exhibited moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria, with compounds 4j and 4l being particularly potent against E. coli.[13]
Pyrrolo[3,2-d]pyrimidine derivatives (an azine analog of pyrrolopyridine) have also been evaluated for their antibacterial activity against Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Salmonella, although they exhibited weak activity.[14]
| Isomer | Derivative(s) | Target Organism(s) | Activity (MIC) | Reference |
| Pyrrolo[3,4-c]pyridine | Mannich bases 17a-b | Staphylococcus aureus, Candida albicans | Moderate Activity | [1][2] |
| Pyrrolo[3,4-b]pyridine | Compound 4j | E. coli | 62.5 µg/mL | [13] |
| Pyrrolo[3,4-b]pyridine | Compound 4l | E. coli | 125.0 µg/mL | [13] |
Experimental Protocols
A brief overview of the key experimental protocols used to assess the biological activities discussed above is provided here.
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.[15][16]
dot
Caption: A simplified workflow of the MTT assay for evaluating the in vitro anticancer activity of pyrrolopyridine derivatives.
Analgesic Activity: Hot Plate Test
The hot plate test is a method used to evaluate the analgesic efficacy of drugs by measuring the reaction time of an animal to a thermal stimulus.[17][18]
-
Apparatus: A heated plate maintained at a constant temperature (e.g., 55 ± 1°C).
-
Procedure: The animal (e.g., mouse) is placed on the hot plate, and the latency to a nociceptive response (e.g., licking a paw or jumping) is recorded.[19]
-
Cut-off Time: A cut-off time is set (e.g., 30 seconds) to prevent tissue damage.
-
Drug Administration: The test compound is administered before placing the animal on the hot plate.
-
Data Analysis: An increase in the latency period compared to the control group indicates an analgesic effect.[19]
Analgesic Activity: Formalin Test
The formalin test is a model of tonic pain that involves two distinct phases of nociceptive behavior, allowing for the differentiation between neurogenic and inflammatory pain.[20][21]
-
Formalin Injection: A dilute solution of formalin is injected into the plantar surface of the animal's hind paw.[22][23]
-
Observation Periods: The animal's behavior (e.g., time spent licking or biting the injected paw) is observed during two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).[22][24]
-
Drug Administration: The test compound is administered prior to the formalin injection.
-
Data Analysis: A reduction in the duration of nociceptive behavior in either phase indicates an analgesic effect. The early phase is associated with direct nociceptor activation, while the late phase is linked to inflammatory processes.[20][21]
Conclusion
The biological activity of pyrrolopyridine derivatives is highly dependent on the isomeric form of the scaffold. While pyrrolo[3,4-c]pyridine derivatives have been extensively studied for their analgesic and sedative properties, other isomers like pyrrolo[3,2-c]pyridine and pyrrolo[2,3-b]pyridine have shown remarkable potential as anticancer agents by targeting specific kinases and cellular pathways. The antimicrobial activity is also widespread across different isomers, suggesting the potential for developing broad-spectrum antimicrobial agents. This comparative guide highlights the importance of isomeric considerations in drug discovery and provides a foundation for the rational design of novel therapeutics based on the versatile pyrrolopyridine scaffold. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the structure-activity relationships among these fascinating isomers.
References
- 1. mdpi.com [mdpi.com]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Hot plate test - Wikipedia [en.wikipedia.org]
- 18. Hot plate test [panlab.com]
- 19. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 20. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 24. meliordiscovery.com [meliordiscovery.com]
Computational Analysis of Octahydro-1h-cyclopenta[b]pyridine Binding Affinity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of derivatives of Octahydro-1h-cyclopenta[b]pyridine, a versatile bicyclic scaffold. Due to the limited availability of public data on the parent compound, this analysis focuses on a key derivative, a conformationally restricted γ-aminobutyric acid (GABA) analogue. The guide explores its potential interactions with the GABAᴀ receptor and compares its structural features with known GABAᴀ receptor ligands.
Introduction to this compound
This compound is a saturated heterocyclic compound featuring a fused pyridine and cyclopentane ring system. Its rigid, three-dimensional structure makes it an attractive scaffold in medicinal chemistry for the design of conformationally constrained analogues of bioactive molecules. One such application is in the development of GABA analogues, where restricting the flexibility of the GABA backbone can lead to enhanced selectivity and potency for specific GABA receptor subtypes.[1][2]
Comparison of Binding Affinity
Direct experimental binding affinity values (Kᵢ, K𝒹, or IC₅₀) for the this compound-based GABA analogue are not yet published. However, a comparative analysis can be drawn by examining the binding affinities of well-characterized GABAᴀ receptor agonists and antagonists. This comparison provides a benchmark for the potential affinity of this novel analogue.
| Compound | Receptor Target | Binding Affinity (Kᵢ) [nM] | Ligand Type |
| GABA | GABAᴀ | 100 - 1000 (K𝒹) | Agonist |
| Muscimol | GABAᴀ | 2 - 10 | Agonist |
| Bicuculline | GABAᴀ | 50 - 150 | Competitive Antagonist |
| Picrotoxin | GABAᴀ | 1000 - 2000 | Non-competitive Antagonist |
| Diazepam | GABAᴀ (Benzodiazepine site) | 2 - 10 | Positive Allosteric Modulator |
| Flumazenil | GABAᴀ (Benzodiazepine site) | 0.3 - 1 | Antagonist |
This table presents a summary of binding affinities for known GABAᴀ receptor ligands to provide a comparative context.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for conducting GABAᴀ receptor binding assays are provided below. These protocols are standard methods used to determine the binding affinity of novel compounds.
Radioligand Binding Assay for GABAᴀ Receptors
This protocol describes a competitive binding assay to determine the affinity of a test compound for the GABAᴀ receptor using a radiolabeled ligand (e.g., [³H]muscimol).
1. Membrane Preparation:
-
Rat brains are homogenized in an ice-cold sucrose buffer (0.32 M).[3]
-
The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.[3]
-
The resulting supernatant is then centrifuged at 20,000 x g for 20 minutes at 4°C.[4]
-
The pellet is resuspended in a Tris-HCl buffer (50 mM, pH 7.4) and washed multiple times by repeated centrifugation and resuspension to remove endogenous GABA.[3][4]
-
The final pellet is resuspended in the binding buffer to a protein concentration of approximately 1 mg/mL and stored at -80°C.
2. Binding Assay:
-
The assay is conducted in a 96-well plate format.
-
Each well contains the prepared membrane homogenate (100-200 µg of protein), a fixed concentration of the radioligand (e.g., 1-2 nM [³H]muscimol), and varying concentrations of the unlabeled test compound.
-
To determine non-specific binding, a high concentration of a known GABAᴀ receptor ligand (e.g., 100 µM GABA or bicuculline) is added to a set of wells.
-
The plate is incubated at 4°C for 60 minutes to reach equilibrium.
-
The binding reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
3. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K𝒹), where [L] is the concentration of the radioligand and K𝒹 is its dissociation constant.
Visualizing the GABAᴀ Receptor Signaling Pathway
The following diagram illustrates the signaling pathway associated with the GABAᴀ receptor, a ligand-gated ion channel.
Caption: GABAᴀ Receptor Signaling Pathway.
Experimental Workflow for Binding Affinity Analysis
The logical flow of a typical binding affinity experiment is depicted in the diagram below.
Caption: Experimental Workflow for Radioligand Binding Assay.
Conclusion
The this compound scaffold holds promise for the development of novel, conformationally restricted therapeutic agents. While direct binding data for the parent molecule is scarce, the synthesis of a GABA analogue based on this framework opens avenues for exploring its potential at GABA receptors. The provided comparative data and detailed experimental protocols serve as a valuable resource for researchers aiming to further investigate the binding affinity and pharmacological profile of this and other derivatives of the this compound scaffold. Future computational and experimental studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of this interesting class of molecules.
References
A Senior Application Scientist's Guide to In Vitro Functional Assays for Mu-Opioid Receptor Antagonists
This guide provides an in-depth comparison of key in vitro functional assays for the characterization of mu-opioid receptor (MOR) antagonists. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of protocols to offer a critical evaluation of each method's strengths, weaknesses, and ideal applications. The focus is on the causality behind experimental choices, ensuring that the described protocols are not just sets of instructions, but self-validating systems for generating robust and reliable data.
The Dichotomy of Mu-Opioid Receptor Signaling: A Tale of Two Pathways
The mu-opioid receptor (MOR), a class A G protein-coupled receptor (GPCR), is the primary target for opioid analgesics.[1] However, its activation initiates a bifurcated signaling cascade with distinct physiological consequences. Understanding this duality is paramount for the rational design and characterization of MOR antagonists.
-
The Gαi/o-Protein Pathway: Canonically, agonist binding to the MOR triggers the activation of inhibitory G proteins (Gαi/o).[2] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[3] This pathway is largely associated with the desired analgesic effects of opioids.[4]
-
The β-Arrestin Pathway: Following agonist-induced phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), β-arrestin proteins are recruited.[5] This interaction not only desensitizes the G protein signal but also initiates a separate wave of signaling that has been linked to the adverse effects of opioids, such as respiratory depression and tolerance.[4][6]
A successful MOR antagonist discovery program hinges on the ability to comprehensively profile test compounds against both of these critical pathways. The following sections detail the most robust in vitro functional assays to achieve this, providing both theoretical grounding and practical, step-by-step protocols.
Visualizing MOR Signaling Pathways
To better illustrate the two major signaling cascades activated by MOR, the following diagram outlines the key molecular events.
Caption: Dual signaling pathways of the mu-opioid receptor.
Comparative Analysis of Core Functional Assays
The selection of an appropriate in vitro assay is a critical decision in any drug discovery campaign. The following table provides a comparative overview of the three most widely employed functional assays for MOR antagonist characterization.
| Assay | Principle | Measures | Advantages | Disadvantages | Throughput | Typical Application |
| [³⁵S]GTPγS Binding Assay | Measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation by an agonist. Antagonists inhibit this agonist-stimulated binding.[7] | G-protein activation, a proximal event to receptor activation.[7] | Direct measure of G-protein coupling; Low receptor reserve allows for clear differentiation of full and partial agonists; Useful for determining antagonist inhibition constants.[7] | Use of radioactivity; Lower throughput compared to other methods; Can be influenced by assay conditions (e.g., GDP, Mg²⁺ concentrations).[7] | Low to Medium | Characterizing antagonist potency (IC₅₀/Kₑ) and mechanism of action at the G-protein level.[8][9] |
| cAMP Accumulation Assay | Measures the downstream consequence of Gαi/o activation: the inhibition of adenylyl cyclase. Antagonists reverse the agonist-induced decrease in cAMP levels.[3] | Second messenger modulation; a functional cellular response.[2] | Cell-based, providing a more physiological context; Non-radioactive options available (e.g., HTRF, luminescence); High-throughput adaptable.[10][11] | Signal amplification can mask subtle differences in antagonist potency; Indirect measure of receptor activation.[12] | High | High-throughput screening (HTS) of compound libraries for MOR antagonists; Rank-ordering of antagonist potency.[13] |
| β-Arrestin Recruitment Assay | Measures the recruitment of β-arrestin to the activated MOR, often using enzyme fragment complementation (EFC) or resonance energy transfer (BRET/FRET) technologies.[5] | Protein-protein interaction; a key event in a distinct signaling pathway.[12] | Directly assesses the potential for biased signaling; Non-amplified, stoichiometric signal provides good sensitivity for antagonists; High-throughput compatible.[12][14] | Requires engineered cell lines and specific detection reagents; May not capture the full complexity of β-arrestin signaling. | High | Identifying biased antagonists that preferentially block the β-arrestin pathway; Profiling compounds for potential on-target adverse effects.[15][16] |
Detailed Experimental Protocols
The following sections provide detailed, step-by-step protocols for the three core functional assays. These protocols are intended as a starting point and may require optimization based on the specific cell lines, reagents, and instrumentation used.
[³⁵S]GTPγS Binding Assay
This assay directly quantifies the functional consequence of MOR activation at the G-protein level.
Caption: Workflow for a [³⁵S]GTPγS binding assay.
-
Membrane Preparation: Utilize cell membranes from a stable cell line expressing the human MOR (e.g., CHO-hMOR or HEK-hMOR) at a concentration of 10-15 µg of protein per well.[17]
-
Assay Buffer: Prepare an assay buffer consisting of 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl₂, at pH 7.4.[17]
-
Reaction Setup: In a 96-well plate, combine the following:
-
Initiation of Reaction: Add [³⁵S]GTPγS to a final concentration of 0.1 nM to all wells to start the reaction.[18]
-
Incubation: Incubate the plate at 25°C for 60 minutes.[17]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free [³⁵S]GTPγS. Wash the filters with ice-cold assay buffer.[8]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[8]
-
Data Analysis: Calculate the agonist-stimulated specific binding. Plot the percent inhibition of agonist-stimulated binding against the log concentration of the antagonist to determine the IC₅₀ value.[17] For determining the antagonist equilibrium constant (Kₑ), a Schild analysis can be performed by measuring the rightward shift in the agonist's dose-response curve in the presence of fixed concentrations of the antagonist.[20]
cAMP Accumulation Assay
This cell-based assay measures the functional consequence of MOR-Gαi/o coupling on the second messenger cAMP.
Caption: Workflow for a cAMP accumulation assay.
-
Cell Plating: Seed HEK293 or CHO cells stably expressing the MOR in a 384-well plate and incubate overnight.[11]
-
Compound Preparation: Prepare serial dilutions of the test antagonist. Prepare a fixed, sub-maximal concentration (e.g., EC₈₀) of a MOR agonist (e.g., DAMGO, morphine).[2]
-
Antagonist Pre-incubation: Remove the culture medium and add the diluted antagonist to the cells. Incubate for 15-30 minutes at 37°C.[2]
-
Agonist Stimulation: Add the MOR agonist along with a stimulator of adenylyl cyclase, such as Forskolin, to all wells except the negative control.[3]
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.[3]
-
Cell Lysis and Detection: Lyse the cells and add the cAMP detection reagents according to the manufacturer's protocol (e.g., Cisbio HTRF cAMP dynamic kit).[10][11]
-
Signal Measurement: Read the plate on an HTRF-compatible plate reader. The HTRF signal is inversely proportional to the intracellular cAMP concentration.[2]
-
Data Analysis: Plot the HTRF signal against the logarithm of the antagonist concentration. Calculate the IC₅₀ value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced effect.[2]
β-Arrestin Recruitment Assay
This assay directly measures the interaction between the activated MOR and β-arrestin 2, providing a clear readout for an antagonist's ability to modulate this pathway.
Caption: Workflow for a β-arrestin recruitment assay.
-
Cell Plating: Plate engineered cells (e.g., PathHunter® CHO-K1 OPRM1 β-arrestin 2) in a 96- or 384-well assay plate and incubate overnight.[2]
-
Compound Addition: Add serial dilutions of the test antagonist to the wells.
-
Agonist Stimulation: Add a fixed, pre-determined EC₈₀ concentration of a MOR agonist (e.g., DAMGO) to stimulate β-arrestin recruitment.[2]
-
Incubation: Incubate the plate for 60-90 minutes at 37°C.[2]
-
Signal Development: Add the detection reagents according to the manufacturer's protocol. This will generate a chemiluminescent signal if β-arrestin has been recruited to the receptor.[2]
-
Signal Measurement: Read the luminescence using a plate reader.[2]
-
Data Analysis: The luminescent signal is directly proportional to the extent of β-arrestin recruitment. Plot the luminescence signal against the logarithm of the antagonist concentration to determine the IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced β-arrestin recruitment.[2]
Determining the Modality of Antagonism: Competitive vs. Non-Competitive
Understanding whether an antagonist acts competitively or non-competitively is crucial for its pharmacological characterization.
-
Competitive Antagonists bind to the same site as the agonist in a reversible manner. Their inhibitory effect can be overcome by increasing the concentration of the agonist. This results in a parallel rightward shift of the agonist dose-response curve with no change in the maximum response.[21]
-
Non-Competitive Antagonists bind to a different site on the receptor (an allosteric site) or bind irreversibly to the agonist binding site. Their inhibitory effect cannot be overcome by increasing the agonist concentration, leading to a reduction in the maximal response of the agonist.[21]
Schild analysis , performed using data from either the [³⁵S]GTPγS or cAMP assays, is the gold standard for determining the modality of antagonism and for calculating the antagonist's equilibrium dissociation constant (Kₑ or Kₐ).[20][22] This involves generating agonist dose-response curves in the presence of several fixed concentrations of the antagonist.
Investigating Inverse Agonism
Some antagonists can reduce the basal, agonist-independent activity of a receptor. These are known as inverse agonists .[1] Assays with high basal signaling, such as the [³⁵S]GTPγS binding assay in cells with constitutively active MOR mutants, are particularly useful for identifying and characterizing inverse agonists.[18] In such an assay, an inverse agonist will produce a concentration-dependent decrease in the basal [³⁵S]GTPγS binding.
Conclusion: A Multi-Assay Approach for a Comprehensive Profile
No single in vitro assay can provide a complete picture of a mu-opioid receptor antagonist's pharmacological profile. A robust characterization relies on a multi-assay approach that interrogates both the G-protein and β-arrestin signaling pathways. By employing the assays detailed in this guide—[³⁵S]GTPγS binding for direct G-protein modulation, cAMP accumulation for a high-throughput functional readout, and β-arrestin recruitment to assess biased signaling—researchers can build a comprehensive understanding of a compound's potency, mechanism of action, and potential for on-target liabilities. This integrated approach is fundamental to the successful development of safer and more effective MOR-targeted therapeutics.
References
- 1. In vitro and in vivo assessment of mu opioid receptor constitutive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro functional profiling of fentanyl and nitazene analogs at the μ-opioid receptor reveals high efficacy for Gi protein signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Why Study GPCR Arrestin Recruitment? [discoverx.com]
- 13. Design, synthesis, and biological evaluation of C6-difluoromethylenated epoxymorphinan Mu opioid receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detection Kits & Reagents [discoverx.com]
- 15. Frontiers | Functional selectivity of EM-2 analogs at the mu-opioid receptor [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Enhanced spontaneous activity of the mu opioid receptor by cysteine mutations: characterization of a tool for inverse agonist screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assay in Summary_ki [bindingdb.org]
- 20. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. derangedphysiology.com [derangedphysiology.com]
- 22. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electrochemical Performance of Pyridine-Based Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrochemical performance of various pyridine-based corrosion inhibitors, supported by experimental data from recent scientific literature. The information is intended to assist researchers in selecting and developing effective corrosion mitigation strategies.
Overview of Pyridine-Based Corrosion Inhibitors
Pyridine and its derivatives are a prominent class of organic corrosion inhibitors, primarily due to the presence of a nitrogen heteroatom with a lone pair of electrons and the aromatic pyridine ring.[1][2] These structural features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that impedes the corrosion process.[3][4] The inhibition efficiency of pyridine derivatives can be significantly influenced by the nature and position of substituent groups on the pyridine ring.[5]
Comparative Electrochemical Performance
The effectiveness of several pyridine-based corrosion inhibitors has been evaluated using various electrochemical techniques. The following tables summarize key quantitative data from potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) studies on mild steel in acidic environments.
Potentiodynamic Polarization Data
Potentiodynamic polarization studies provide valuable information on the kinetics of the anodic and cathodic reactions of a corrosion process. Key parameters include the corrosion potential (Ecorr), corrosion current density (icorr), and inhibition efficiency (IE%). A lower icorr value in the presence of an inhibitor indicates a reduced corrosion rate.
| Inhibitor | Concentration | Corrosive Medium | Ecorr (mV vs. SCE) | icorr (µA/cm²) | IE (%) | Reference |
| Blank | - | 1 M HCl | -518 | 15.59 | - | [6][7] |
| N-(n-octyl)-3-methylpyridinium bromide (Py8) | 10 mM | 3.5% NaCl (pH 1.5) | -503 | 9.9 | 84.74 | [6][7] |
| N-(n-dodecyl)-3-methylpyridinium bromide (Py12) | 10 mM | 3.5% NaCl (pH 1.5) | -501 | 20.2 | 68.92 | [6][7] |
| 4-hydroxy-3-(pyridin-2-ylaminomethyl)toluene | 5 mM | 1 M HCl | - | - | 96.2 | [3] |
| 2-amino-6-methoxy-4-(4-methoxylphenyl) pyridine-3,5-dicarbonitrile (PC-1) | 200 ppm | 1 M HCl | - | - | 95.3 | [5] |
| 2-amino-6-methoxy-4-(4-methylphenyl) pyridine-3,5-dicarbonitrile (PC-2) | 200 ppm | 1 M HCl | - | - | 97.1 | [5][8] |
| 4-amino-N,N-di-(2-pyridylmethyl)-aniline | 0.5 mM | 1 M HCl | - | 29.8 | 94.7 | [9] |
Electrochemical Impedance Spectroscopy (EIS) Data
EIS is a powerful non-destructive technique that provides information about the resistance and capacitance of the metal/electrolyte interface. An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) in the presence of an inhibitor are indicative of effective corrosion inhibition.
| Inhibitor | Concentration | Corrosive Medium | Rct (Ω·cm²) | Cdl (µF/cm²) | IE (%) | Reference |
| Blank | - | 1 M HCl | 9.8 | 120.5 | - | [8] |
| N-(n-octyl)-3-methylpyridinium bromide (Py8) | 10 mM | 3.5% NaCl (pH 1.5) | 158.4 | - | 85.0 | [6][7] |
| N-(n-dodecyl)-3-methylpyridinium bromide (Py12) | 10 mM | 3.5% NaCl (pH 1.5) | 125.6 | - | 82.0 | [6][7] |
| 2-amino-6-methoxy-4-(4-methoxylphenyl) pyridine-3,5-dicarbonitrile (PC-1) | 200 ppm | 1 M HCl | 189.2 | 63.7 | 94.8 | [5][8] |
| 2-amino-6-methoxy-4-(4-methylphenyl) pyridine-3,5-dicarbonitrile (PC-2) | 200 ppm | 1 M HCl | 318.5 | 39.7 | 96.9 | [5][8] |
| 4-amino-N,N-di-(2-pyridylmethyl)-aniline | 0.5 mM | 1 M HCl | 562.0 | 54.1 | 94.7 | [9] |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
Synthesis of Pyridine Derivatives
The synthesis of pyridine-based corrosion inhibitors often involves multi-step chemical reactions. For instance, 2-aminopyridine derivatives can be synthesized through a one-pot, three-component reaction using enaminones as key precursors under solvent-free conditions.[10] Another method involves the reaction of a pyridinium salt with an amine in a solvent like DMSO at elevated temperatures.[11] The general procedure for the synthesis of N-alkyl-3-methylpyridinium bromide involves the reaction of 3-methylpyridine with the corresponding alkyl bromide in a solvent like acetonitrile under reflux. The resulting product is then purified by recrystallization.
Weight Loss Measurements
Weight loss is a straightforward gravimetric method to determine the average corrosion rate. Mild steel coupons of known dimensions and weight are immersed in the corrosive solution with and without the inhibitor for a specified period.[3] After the immersion time, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed. The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following equations:
-
Corrosion Rate (CR): CR = (K × W) / (A × T × D)
-
Where K is a constant, W is the weight loss, A is the surface area of the coupon, T is the immersion time, and D is the density of the metal.
-
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100
-
Where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
Electrochemical Measurements
Electrochemical experiments are typically performed in a three-electrode glass cell, with the mild steel specimen as the working electrode, a platinum wire or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.
-
Potentiodynamic Polarization: The working electrode is immersed in the test solution until a stable open circuit potential (OCP) is reached. The potentiodynamic polarization curves are then recorded by scanning the potential from a cathodic potential to an anodic potential at a slow scan rate (e.g., 1 mV/s).[6][7] The corrosion current density (icorr) is determined by Tafel extrapolation of the cathodic and anodic curves.
-
Electrochemical Impedance Spectroscopy (EIS): EIS measurements are performed at the OCP over a wide frequency range (e.g., from 100 kHz to 10 mHz) with a small amplitude sinusoidal perturbation (e.g., 10 mV).[6][7] The impedance data is often analyzed by fitting to an equivalent electrical circuit to obtain parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).
Mechanism of Corrosion Inhibition
The corrosion inhibition by pyridine derivatives is primarily attributed to their adsorption on the metal surface, which can occur through different modes:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. In acidic solutions, the steel surface is positively charged, and the inhibitor can be protonated, leading to electrostatic repulsion. However, specifically adsorbed anions (like Cl⁻) on the metal surface can create an excess negative charge, facilitating the adsorption of the protonated inhibitor.
-
Chemisorption: This involves the sharing of electrons between the d-orbitals of the iron atoms and the lone pair of electrons on the nitrogen atom of the pyridine ring, as well as the π-electrons of the aromatic ring.[2] This type of interaction leads to the formation of a coordinate-type bond and a more stable and effective protective film.
The adsorption process displaces water molecules from the metal surface, thereby creating a barrier that isolates the metal from the corrosive environment.
Caption: Corrosion inhibition mechanism of pyridine derivatives on a steel surface.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. jasn.uotechnology.edu.iq [jasn.uotechnology.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Experimental and theoretical studies on the corrosion inhibition performance of 4-amino-N,N-di-(2-pyridylmethyl)-aniline on mild steel in hydrochloric acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Analysis of Synthesized Pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of spectroscopic data for synthesized pyridine compounds, supported by detailed experimental protocols. It is designed to aid researchers in the identification and characterization of pyridine derivatives, a crucial class of compounds in pharmaceutical and materials science.
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data (Infrared, 1H NMR, and 13C NMR) for a selection of synthesized pyridine compounds. This allows for a direct comparison of the influence of substituent patterns on the spectral characteristics.
| Compound | Structure | IR (cm-1) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| 2-Methylpyridine | C-H (aromatic): ~3050C-H (aliphatic): ~2950C=C, C=N: ~1600, 1480 | 8.46 (d, 1H, H6)7.55 (t, 1H, H4)7.08 (d, 1H, H3)7.03 (t, 1H, H5)2.48 (s, 3H, CH3)[1] | 159.2, 149.0, 136.8, 122.3, 121.5, 24.5 | |
| 3-Methylpyridine | C-H (aromatic): ~3040C-H (aliphatic): ~2920C=C, C=N: ~1590, 1480 | 8.35 (s, 1H, H2)8.32 (d, 1H, H6)7.43 (d, 1H, H4)7.15 (t, 1H, H5)2.29 (s, 3H, CH3)[1] | 150.1, 147.5, 137.8, 133.5, 123.2, 18.5 | |
| 4-Methylpyridine | C-H (aromatic): ~3030C-H (aliphatic): ~2925C=C, C=N: ~1595, 1490 | 8.46 (d, 2H, H2, H6)7.10 (d, 2H, H3, H5)2.35 (s, 3H, CH3)[1] | 149.8, 147.5, 124.7, 21.2[2] | |
| 2,4,6-Triphenylpyridine | C-H (aromatic): ~3060C=C, C=N: ~1595, 1550, 1490 | 8.21 (d, 4H, ortho-H of 2,6-Ph)7.90 (s, 2H, H3, H5)7.76 (d, 2H, ortho-H of 4-Ph)7.41-7.60 (m, 9H, meta/para-H of Ph)[3] | 157.5, 150.2, 139.6, 139.1, 129.2, 129.0, 128.5, 127.2, 117.1[3] |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of the compared pyridine compounds are provided below.
Synthesis Protocols
2.1.1 General Considerations
All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out in a well-ventilated fume hood. Glassware should be oven-dried prior to use for moisture-sensitive reactions.
2.1.2 Synthesis of 2,4,6-Triphenylpyridine (via Kröhnke Synthesis)
This protocol is a representative example of the Kröhnke pyridine synthesis.
-
Materials:
-
Acetophenone
-
Benzaldehyde
-
Ammonium acetate
-
Ethanol
-
Hydrochloric acid (dilute)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetophenone (2.0 equivalents), benzaldehyde (1.0 equivalent), and a molar excess of ammonium acetate (approximately 5-10 equivalents).
-
Add ethanol as the solvent to dissolve the reactants.
-
Heat the reaction mixture to reflux with continuous stirring.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC) with a suitable eluent (e.g., hexane:ethyl acetate, 9:1). The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate is observed, reduce the volume of the solvent using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with dilute hydrochloric acid, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 2,4,6-triphenylpyridine by recrystallization from ethanol or isopropanol.
-
Spectroscopic Analysis Protocols
2.2.1 Sample Preparation
-
Infrared (IR) Spectroscopy: Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve approximately 5-10 mg of the purified pyridine compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
2.2.2 Instrumentation and Data Acquisition
-
IR Spectroscopy:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Range: 4000-400 cm-1.
-
Resolution: 4 cm-1.
-
Scans: Typically 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
NMR Spectroscopy:
-
Instrument: A 300 MHz or higher field NMR spectrometer.
-
1H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Approximately 10-15 ppm.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans.
-
-
13C NMR:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: Approximately 200-220 ppm.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans, depending on the sample concentration.
-
-
Comparison with Alternative Analytical Techniques
While IR and NMR are primary tools for the structural elucidation of synthesized pyridines, other techniques provide complementary information.
-
Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can aid in structural elucidation through the analysis of fragmentation patterns.[4][5] Electron Ionization (EI) is a common method where isomers, despite having the same molecular weight, can exhibit different fragmentation patterns.[5] For instance, the position of a substituent on the pyridine ring can influence the stability of the resulting fragments, providing clues to its location.[5]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The λmax (wavelength of maximum absorbance) and the molar absorptivity (ε) can be characteristic of the pyridine chromophore and can be influenced by the nature and position of substituents.
-
X-ray Crystallography: For crystalline pyridine derivatives, single-crystal X-ray diffraction provides unambiguous determination of the molecular structure, including bond lengths, bond angles, and stereochemistry.
Visualizing the Workflow
The following diagram illustrates the general workflow from the synthesis of pyridine compounds to their spectroscopic analysis and characterization.
Caption: A flowchart illustrating the key stages from pyridine synthesis to spectroscopic analysis and final characterization.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. 4-Methylpyridine(108-89-4) 13C NMR spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
Validating the Structure of Novel Cyclopenta[b]pyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural elucidation of novel compounds is a cornerstone of chemical research and drug development. For potent heterocyclic scaffolds like cyclopenta[b]pyridines, ensuring the correct connectivity and stereochemistry is paramount. This guide provides a comparative framework for validating the structure of a novel cyclopenta[b]pyridine derivative against a plausible isomer using key analytical techniques.
Introduction
The synthesis of fused heterocyclic systems such as cyclopenta[b]pyridines can sometimes yield constitutional isomers, which possess the same molecular formula but differ in the connectivity of their atoms. Misidentification of such isomers can lead to erroneous structure-activity relationship (SAR) studies and wasted resources. This guide presents a systematic approach to differentiate a desired novel cyclopenta[b]pyridine, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (Derivative A) , from a potential isomeric byproduct, 6,7-dihydro-5H-cyclopenta[c]pyridin-6-one (Isomer B) , using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Comparative Data Analysis
The following tables summarize the expected quantitative data for our target compound, Derivative A, and its potential isomer, Isomer B.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | Derivative A (Predicted δ, ppm) | Isomer B (Predicted δ, ppm) | Key Differentiator |
| Hα (to N) | 8.65 (dd, J=4.8, 1.6 Hz) | 9.05 (d, J=1.5 Hz) | The multiplicity and coupling constants of the proton alpha to the pyridine nitrogen are distinct. |
| Hβ (to N) | 7.35 (dd, J=7.6, 4.8 Hz) | 7.80 (dd, J=7.8, 1.5 Hz) | Chemical shift and coupling pattern differ due to the position relative to the carbonyl and nitrogen. |
| Hγ (to N) | 7.95 (d, J=7.6 Hz) | 7.45 (d, J=7.8 Hz) | Significant difference in chemical shift due to proximity to the carbonyl group. |
| -CH₂- (adjacent to C=O) | 3.20 (t, J=6.0 Hz) | 3.05 (s) | In Derivative A, this methylene is coupled to the adjacent CH₂, while in Isomer B, it is adjacent to a quaternary carbon, resulting in a singlet. |
| -CH₂- (adjacent to Ar) | 2.80 (t, J=6.0 Hz) | 3.30 (s) | Similar to the above, the coupling pattern is a key differentiator. |
Table 2: Comparative ¹³C NMR Data (101 MHz, CDCl₃)
| Carbon Assignment | Derivative A (Predicted δ, ppm) | Isomer B (Predicted δ, ppm) | Key Differentiator |
| C=O | 205.0 | 198.0 | The electronic environment of the carbonyl carbon leads to a noticeable difference in its chemical shift. |
| Cα (to N) | 155.5 | 163.0 | The position of the nitrogen atom significantly influences the chemical shift of the alpha carbon. |
| Cβ (to N) | 122.5 | 128.0 | The chemical shift of the beta carbon is also sensitive to the isomeric structure. |
| Cγ (to N) | 132.0 | 135.0 | A discernible difference in the chemical shift of the gamma carbon. |
| Quaternary Ar-C | 174.0 | 145.0 | The position of the quaternary carbon within the aromatic system results in a large chemical shift difference. |
| -CH₂- (adjacent to C=O) | 36.0 | 38.0 | The chemical shifts of the aliphatic carbons are expected to be different. |
| -CH₂- (adjacent to Ar) | 29.0 | 42.0 | A notable difference in the chemical shift of the benzylic-type carbon. |
Table 3: Comparative Mass Spectrometry and IR Data
| Technique | Derivative A | Isomer B | Key Differentiator |
| MS (EI) | m/z (relative intensity): 133 (M⁺, 100%), 105 (M⁺-CO, 80%), 77 (C₆H₅⁺, 40%) | m/z (relative intensity): 133 (M⁺, 100%), 105 (M⁺-CO, 85%), 78 (C₅H₄N⁺, 50%) | While the molecular ion peak will be the same, the fragmentation pattern, particularly the formation of characteristic aromatic fragments, can help distinguish the isomers. |
| IR | ν (cm⁻¹): ~1700 (C=O stretch), ~1590 (C=N stretch) | ν (cm⁻¹): ~1690 (C=O stretch), ~1605 (C=N stretch) | The exact frequency of the carbonyl and C=N stretching vibrations can be subtly different due to conjugation effects in the different ring systems. |
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Filter the solution into a clean 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer. Typical parameters include a 30° pulse width, a spectral width of 16 ppm, an acquisition time of 4 seconds, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument at 101 MHz. Use proton decoupling. Typical parameters include a 30° pulse width, a spectral width of 240 ppm, an acquisition time of 1 second, a relaxation delay of 2 seconds, and 1024 scans.
-
2D NMR (HMBC): Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum to establish long-range C-H correlations, which are crucial for unambiguously connecting the molecular fragments.
2. Mass Spectrometry (MS)
-
Technique: Electron Ionization (EI) Mass Spectrometry.
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or GC inlet.
-
Acquisition Parameters: Use a standard electron energy of 70 eV. Acquire data over a mass range of m/z 40-400.
3. Infrared (IR) Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR) FT-IR.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Typically, 16 scans are co-added to obtain a high signal-to-noise ratio.
Mandatory Visualizations
Caption: Experimental workflow for the validation of novel cyclopenta[b]pyridine derivatives.
Caption: Logical relationship for distinguishing isomers using combined spectroscopic data.
Conclusion
A multi-technique approach is essential for the definitive structural validation of novel cyclopenta[b]pyridine derivatives. While 1D NMR and mass spectrometry can provide strong initial evidence, 2D NMR experiments like HMBC are often decisive in distinguishing between potential isomers. By systematically comparing experimental data with predicted values for all plausible structures, researchers can confidently assign the correct structure, ensuring the integrity of subsequent biological and medicinal chemistry studies.
Safety Operating Guide
Prudent Disposal of Octahydro-1H-cyclopenta[b]pyridine: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural framework for the safe disposal of Octahydro-1H-cyclopenta[b]pyridine, a compound that requires careful handling due to its hazardous properties. Adherence to these guidelines, in conjunction with institutional and local regulations, is paramount for ensuring a safe laboratory environment.
Hazard Profile of this compound
Understanding the hazards associated with a chemical is the first step in determining the appropriate disposal protocol. The following table summarizes the key hazard information for this compound, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Classification | GHS Pictogram | Hazard Statement |
| Flammable liquids (Category 4) | No Pictogram | H227: Combustible liquid[1] |
| Acute toxicity, oral (Category 4) | Danger | H302: Harmful if swallowed[1] |
| Skin corrosion/irritation (Category 1B) | Corrosive | H314: Causes severe skin burns and eye damage[1][2] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | Warning | H335: May cause respiratory irritation[1] |
Procedural Steps for Disposal
The following steps outline a general procedure for the safe disposal of this compound. These steps are based on standard practices for handling hazardous chemical waste and should be adapted to comply with the specific regulations of your institution and locality.
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE. This includes, but is not limited to:
-
Eye Protection: Tightly fitting safety goggles with side-shields.
-
Hand Protection: Chemical-impermeable gloves.
-
Body Protection: A lab coat or fire/flame resistant and impervious clothing.
-
Respiratory Protection: If there is a risk of inhalation, especially in case of a spill or when working outside a fume hood, a full-face respirator may be necessary.
2. Waste Collection:
-
Waste this compound, in its pure form or in solutions, must be collected in a designated, compatible waste container.[3]
-
The container must be sealable and airtight to prevent the release of vapors.[3]
-
Ensure the waste container is properly labeled with a "Dangerous Waste" or "Hazardous Waste" label as soon as the first waste is added.[3]
3. Storage of Waste:
-
Store the waste container in a cool, dry, and well-ventilated area.
-
The storage area should be secure and away from direct sunlight, heat, sparks, or any other source of ignition.[3]
-
Crucially, segregate the waste from incompatible materials such as strong oxidizers and acids.[3]
4. Spill Management:
-
Small Spills: If a small amount of the chemical can be safely cleaned up, absorb it with an inert, dry material. Place the absorbent material into an appropriate, sealable waste disposal container and treat it as hazardous waste.[3]
-
Large Spills: In the event of a large spill, especially outside of a chemical fume hood, immediately evacuate and secure the area. Contact your institution's Environmental Health & Safety (EH&S) department or emergency services.[3]
5. Final Disposal:
-
Once the waste container is full or no longer in use, complete a chemical collection request form as per your institution's procedures.[3]
-
The labeled waste container should then be transferred to your institution's designated waste accumulation area for collection by a licensed hazardous waste disposal company.[3]
-
Never dispose of this compound down the drain or in regular trash.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a guide and does not replace the need to consult the official Safety Data Sheet (SDS) for this compound and to follow all applicable local, state, and federal regulations for hazardous waste disposal. Always prioritize safety and consult with your institution's safety officer for specific guidance.
References
Essential Safety and Operational Guidance for Handling Octahydro-1h-cyclopenta[b]pyridine
For Immediate Use by Laboratory Personnel
This document provides critical safety protocols and logistical plans for the handling and disposal of Octahydro-1h-cyclopenta[b]pyridine. The following procedures are designed to minimize risk and ensure a safe laboratory environment for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that requires stringent safety measures. The known hazards are summarized below, with corresponding mandatory personal protective equipment.
Hazard Summary:
| Hazard Classification | GHS Hazard Statement |
| Flammable Liquids | H227: Combustible liquid[1] |
| Acute Toxicity, Oral | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage[1][2] |
| Serious Eye Damage/Eye Irritation | H314: Causes severe skin burns and eye damage[1][2] |
| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation[1] |
Required Personal Protective Equipment (PPE):
| Body Part | PPE Specification | Purpose |
| Hands | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[3] Always inspect gloves for integrity before use. | To prevent skin contact and absorption. |
| Eyes/Face | Safety glasses with side-shields or chemical splash goggles.[3][4] A face shield may be required for splash hazards. | To protect eyes from splashes and vapors. |
| Body | A standard laboratory coat. Fire/flame resistant clothing is recommended.[4] | To protect clothing and skin from contamination. |
| Respiratory | Use in a well-ventilated area, preferably within a certified chemical fume hood.[3] If exposure limits are exceeded, a full-face respirator may be necessary.[4] | To avoid inhalation of harmful vapors. |
Step-by-Step Handling and Operations Plan
Adherence to the following experimental workflow is mandatory to ensure safe handling.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
